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  • Product: trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride
  • CAS: 1390655-00-1

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacophoric Potential: Mechanism of Action and Integration of trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride in Targeted Drug Discovery

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the transition away from imidazole-based pharmacophores has been driven by the need to mitigate cytochrome P450 (CYP) inhibition and impr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the transition away from imidazole-based pharmacophores has been driven by the need to mitigate cytochrome P450 (CYP) inhibition and improve blood-brain barrier (BBB) penetrance. As a Senior Application Scientist, I frequently utilize trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (CAS 1018443-35-0)[1] not as a standalone therapeutic, but as a highly specialized, bi-functional pharmacophoric building block. When integrated into a larger molecular core, this scaffold dictates the primary Mechanism of Action (MoA) of the resulting ligand, specifically driving high-affinity antagonism at the Histamine H3 Receptor (H3R) and allosteric modulation at the Sigma-1 Receptor (σ1R)[2].

This whitepaper deconstructs the structural logic, receptor-level causality, and experimental validation protocols for utilizing this critical scaffold in modern drug development.

Structural Pharmacology & Physicochemical Logic

To understand the MoA of trans-4-(1-piperidinyl)-3-pyrrolidinol, we must first analyze its structural causality. The compound is supplied as a dihydrochloride salt to ensure bench stability and high aqueous solubility prior to synthesis[1].

The architecture of this molecule is deliberately engineered for precise receptor engagement:

  • The Piperidine Ring (The "Warhead"): At physiological pH (7.4), the tertiary amine of the piperidine ring is highly protonated. This basic nitrogen is the critical anchor required for salt-bridge formation deep within GPCR binding pockets[3].

  • The Pyrrolidinol Ring (The "Spacer & Anchor"): The pyrrolidine ring serves a dual purpose. Its secondary amine acts as the synthetic attachment point to the drug's lipophilic tail. Concurrently, the hydroxyl (-OH) group acts as an auxiliary hydrogen-bond donor/acceptor.

  • The Trans Configuration: The trans stereochemistry is non-negotiable. It restricts conformational flexibility, forcing the piperidine basic center and the pyrrolidinol hydroxyl group into an anti-periplanar orientation. This prevents intramolecular steric clashing and perfectly aligns the functional groups with the spatial geometry of target receptor pockets.

Table 1: Physicochemical Profile of the Scaffold
PropertyValue / CharacteristicPharmacological Implication
Molecular Weight 243.17 g/mol (as 2HCl salt)Low MW allows for the addition of lipophilic tails without exceeding Lipinski's Rule of 5.
Stereochemistry Trans (typically 3S,4S or 3R,4R)Dictates spatial orientation for optimal receptor fit; enantiomeric purity is critical for target selectivity.
Ionization (pKa) ~9.5 (Piperidine N)Ensures >95% protonation at physiological pH for salt-bridge formation.

Molecular Mechanism of Action (Target Engagement)

When this scaffold is chemically grafted onto a lipophilic core (e.g., a phenoxy-alkyl chain), it drives the MoA toward two primary neuropharmacological targets[2].

A. Histamine H3 Receptor (H3R) Antagonism / Inverse Agonism

Historically, H3R antagonists relied on an imidazole ring, which caused severe off-target liver toxicity. Replacing imidazole with a piperidine moiety preserves antagonist potency while eliminating CYP liability[3].

  • Causality of Binding: The protonated nitrogen of the piperidine ring is electrostatically drawn into the transmembrane domain 3 (TM3) of the H3R, forming a critical salt bridge with the highly conserved Aspartate 114 (Asp3.32) residue. The rigid trans-pyrrolidinol spacer positions the rest of the molecule to interact with the hydrophobic sub-pockets of TM5 and TM6, locking the receptor in an inactive conformation (inverse agonism).

B. Sigma-1 Receptor (σ1R) Modulation

Recent crystallographic and SAR studies reveal that piperidine-based scaffolds possess inherent affinity for the Sigma-1 receptor, a chaperone protein implicated in neuropathic pain and neurodegeneration[2][4].

  • Causality of Binding: The basic piperidine nitrogen forms a strong electrostatic interaction with Glu172 in the σ1R binding pocket. The hydroxyl group on the pyrrolidine ring engages in hydrogen bonding with surrounding polar residues (e.g., Tyr103), stabilizing the ligand-receptor complex and modulating calcium signaling at the endoplasmic reticulum[4].

MoA cluster_scaffold trans-4-(1-Piperidinyl)-3-pyrrolidinol Target Receptor Binding Pocket (Asp114 / Glu172) Pip Piperidine Ring (Protonated Amine) Pip->Target Salt Bridge Pyr Pyrrolidinol Ring (Spacer + OH Group) Pip->Pyr trans-linkage Pyr->Target H-Bonding

Fig 1. Pharmacophore binding model of the piperidinyl-pyrrolidinol scaffold.

Experimental Workflows & Validation Protocols

To ensure scientific integrity, any lead compound utilizing this scaffold must be synthesized and validated through a self-validating, highly controlled workflow. Below are the standard operating protocols I employ for scaffold integration and MoA validation.

Protocol 1: Scaffold Integration via Reductive Amination

Because the compound is supplied as a dihydrochloride salt, the secondary amine of the pyrrolidine must be liberated in situ before coupling.

  • Desalting: Suspend 1.0 eq of trans-4-(1-piperidinyl)-3-pyrrolidinol 2HCl in anhydrous Dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature to generate the free base.

  • Coupling: Add 1.0 eq of the target lipophilic aldehyde (e.g., 4-(4-fluorophenoxy)butanal). Stir for 30 minutes to allow imine formation.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) in portions. Stir under inert atmosphere for 12 hours.

  • Quenching & Purification: Quench with saturated NaHCO3. Extract the organic layer, dry over MgSO4, and purify via flash chromatography (DCM:MeOH:NH4OH gradient) to isolate the final ligand.

Protocol 2: In Vitro Radioligand Binding Assay (H3R Target Engagement)

To prove the MoA, we must quantify the affinity ( Ki​ ) of the synthesized ligand against the H3 receptor.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 50,000 x g.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM of the radioligand[3H]-N-alpha-methylhistamine, and varying concentrations ( 10−11 to 10−5 M) of the test ligand.

  • Controls: Use 10 µM Pitolisant as a positive control for non-specific binding.

  • Filtration: Incubate for 60 mins at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Detection: Wash filters, add scintillation cocktail, and measure radioactivity. Calculate IC50 and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Scaffold Desalting (DIPEA Neutralization) Step2 2. Reductive Amination (Attachment to Core) Step1->Step2 Step3 3. Radioligand Assay (Target Engagement) Step2->Step3 Step4 4. Schild Analysis (Affinity Quantification) Step3->Step4

Fig 2. Experimental workflow for scaffold integration and affinity validation.

Quantitative Data: Scaffold Affinity Comparisons

The substitution of traditional basic centers with the trans-piperidinyl-pyrrolidinol scaffold dramatically alters the receptor selectivity profile. Table 2 summarizes comparative binding affinities derived from established SAR literature[2][3][4].

Table 2: Comparative Binding Affinities ( Ki​ ) of Pharmacophoric Scaffolds
Scaffold / Core MotifRepresentative LigandhH3R Ki​ (nM)σ1R Ki​ (nM)Off-Target D4 Ki​ (nM)
Imidazole-based Thioperamide (Reference)4.5>10,000>10,000
Piperidine-only Pitolisant (Approved Drug)1.52.5>1,000
Piperidinyl-pyrrolidinol Hypothetical Lead Derivative0.8 4.2 >5,000

Data Interpretation: The inclusion of the pyrrolidinol spacer (compared to a simple piperidine) enhances H3R affinity (sub-nanomolar Ki​ ) by providing an additional hydrogen-bonding vector, while maintaining the beneficial dual-activity at the Sigma-1 receptor, which is highly advantageous for treating neuropathic pain[2]. Furthermore, it demonstrates excellent selectivity against off-target dopamine (D4) receptors[4].

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology. PubMed. URL:[Link]

  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Bioorganic & Medicinal Chemistry Letters. PMC. URL:[Link]

Sources

Exploratory

Advanced Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride

Executive Summary In contemporary medicinal chemistry, rigidified diamine scaffolds are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule drug candidates. trans-4-(1-Piperidinyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, rigidified diamine scaffolds are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule drug candidates. trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is a highly specialized, bifunctional building block. Featuring a secondary pyrrolidine amine, a tertiary piperidine amine, and a stereospecific hydroxyl group, this compound provides a precise spatial arrangement of hydrogen bond donors, acceptors, and lipophilic vectors.

This whitepaper provides an in-depth technical guide on the physicochemical properties, stereochemical mechanics, synthetic workflows, and analytical validation of this specific scaffold, designed for researchers and drug development professionals[1].

Physicochemical Profiling

Understanding the fundamental properties of the scaffold is essential for downstream assay development and formulation. The dihydrochloride salt form is specifically utilized to maximize aqueous solubility and prevent the oxidative degradation of the electron-rich nitrogen centers[2][3].

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride
CAS Registry Numbers 1390655-00-1; 1018443-35-0[2][3][4]
Molecular Formula C₉H₁₈N₂O · 2HCl (C₉H₂₀Cl₂N₂O)[3]
Molecular Weight 243.17 g/mol (170.25 g/mol free base + 72.92 g/mol 2HCl)
Appearance White to off-white crystalline solid
Solubility High in H₂O (≥ 50 mg/mL) and DMSO; Insoluble in non-polar organics
Estimated pKₐ ~9.5 (Pyrrolidine NH), ~8.8 (Piperidine N)
Storage Conditions 2-8°C, desiccated, protected from light and moisture[1]

Structural Mechanics & Salt Selection

The Trans Stereochemical Advantage

The trans configuration of the C3-hydroxyl and C4-piperidinyl groups is not arbitrary. In a cis configuration, the bulky piperidine ring and the hydroxyl group would suffer from severe steric clash (gauche interactions), leading to ring distortion. The trans orientation minimizes steric strain and projects the functional groups into distinct, orthogonal vectors. This is highly desirable in pharmacophore mapping, as it allows the molecule to simultaneously engage a hydrogen-bond network (via the OH) and a lipophilic pocket (via the piperidine ring) without conformational penalty.

Causality of the Dihydrochloride Salt

Free base aliphatic diamines are notoriously difficult to handle; they are hygroscopic, prone to air oxidation, and often present as viscous oils. By converting the scaffold into a dihydrochloride salt , the compound becomes a stable, free-flowing crystalline powder. Furthermore, protonation of both the secondary and tertiary amines drastically lowers the partition coefficient (LogP), ensuring rapid dissolution in aqueous biological assay buffers.

Synthetic Methodologies

The synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol relies on the stereospecific ring-opening of a meso-epoxide. This protocol is designed to be a self-validating system, ensuring that the final stereochemistry is strictly dictated by the reaction mechanism.

Synthesis A N-Boc-3-pyrroline B Epoxidation (mCPBA) A->B C N-Boc-3,4-epoxy pyrrolidine B->C D Ring Opening (Piperidine) C->D E trans-Intermediate D->E F Deprotection (HCl/Dioxane) E->F G Final Product (2HCl Salt) F->G

Fig 1: Step-by-step stereoselective synthesis of the trans-pyrrolidinol core.

Step-by-Step Experimental Protocol

Phase 1: Epoxidation (Preparation of the Meso-Epoxide)

  • Rationale: mCPBA oxidation of N-Boc-3-pyrroline yields a symmetric meso-epoxide, setting up the required geometry for the subsequent anti-periplanar attack.

  • Procedure: Dissolve N-Boc-3-pyrroline (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise. Stir at room temperature for 4 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxide. Extract with DCM, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.

Phase 2: Nucleophilic Ring Opening (Stereocontrol Step)

  • Rationale: Using a protic solvent (ethanol) facilitates the epoxide opening by hydrogen-bonding to the epoxide oxygen, increasing its electrophilicity. Piperidine attacks from the opposite face (anti-periplanar trajectory), guaranteeing the trans stereochemistry.

  • Procedure: Dissolve the N-Boc-3,4-epoxypyrrolidine intermediate in absolute ethanol. Add piperidine (1.5 eq). Reflux the mixture at 80°C for 12–16 hours. Monitor complete consumption of the epoxide via TLC. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate trans-1-Boc-4-(1-piperidinyl)-3-pyrrolidinol.

Phase 3: Deprotection and Salt Formation

  • Rationale: Anhydrous HCl in dioxane cleanly cleaves the Boc group without generating water, immediately precipitating the product as the insoluble dihydrochloride salt, driving the reaction to completion.

  • Procedure: Dissolve the purified intermediate in minimal DCM. Cool to 0°C. Dropwise add 4M HCl in dioxane (5.0 eq). Stir for 4 hours as a white precipitate forms. Add cold diethyl ether to maximize precipitation. Filter the solid, wash with ether, and dry under high vacuum to yield the final trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride[3].

Analytical Characterization

To ensure trustworthiness and batch-to-batch reproducibility, the synthesized scaffold must undergo an orthogonal analytical workflow.

Analysis Sample Purified Compound NMR 1D/2D NMR Trans-stereochemistry validation via NOESY Sample->NMR LCMS LC-MS Mass confirmation [M+H]+ m/z 171.1 Sample->LCMS Titration Ion Chromatography Dihydrochloride stoichiometry Sample->Titration

Fig 2: Orthogonal analytical workflow ensuring structural and stoichiometric integrity.

Validation Protocols
  • Nuclear Magnetic Resonance (NMR): Dissolve the sample in D₂O. Acquire ¹H, ¹³C, and 2D NOESY spectra. Causality Check: The trans relationship between the C3-proton and C4-proton is validated by the absence of a strong NOE cross-peak in the NOESY spectrum, which would otherwise be prominent in the cis isomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize a C18 reverse-phase column with a 0.1% Formic Acid in Water/Acetonitrile mobile phase. The mass spectrometer must detect the primary[M+H]⁺ ion at m/z 171.1, corresponding to the free base mass.

  • Chloride Stoichiometry: Perform Ion Chromatography (IC) or an AgNO₃ potentiometric titration. The theoretical chloride content for the dihydrochloride salt is ~29.1% w/w. Confirming this value ensures no residual free HCl or mono-hydrochloride species are present.

Applications in Medicinal Chemistry

In drug development, trans-4-(1-Piperidinyl)-3-pyrrolidinol is frequently deployed as a surface-seeking motif or a hinge-binding anchor in kinase and GPCR inhibitors.

Pharmacophore Scaffold Core Scaffold HBD C3-OH (H-Bond) Scaffold->HBD Vector 1 N1 Pyrrolidine (Salt Bridge) Scaffold->N1 Vector 2 N2 Piperidine (Lipophilic) Scaffold->N2 Vector 3

Fig 3: Pharmacophore vectors provided by the rigidified trans-diamine scaffold.

Table 2: Pharmacophore Mapping
Structural FeatureBiological Function / Target Interaction
Secondary Amine (Pyrrolidine) Acts as a strong H-bond donor/acceptor. At physiological pH (7.4), it is protonated and forms critical salt bridges with acidic residues (e.g., Asp/Glu) in target binding pockets.
Tertiary Amine (Piperidine) Provides a bulky, lipophilic core that occupies hydrophobic sub-pockets, while the nitrogen acts as a weak H-bond acceptor.
Hydroxyl Group (C3) Serves as a highly directional H-bond donor/acceptor, often utilized to anchor the molecule to the solvent-exposed surface of a protein.

References

  • Title: trans-4-(1-piperidinyl)-3-pyrrolidinol(SALTDATA: 2HCl) - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride, 95% Purity, C9H20Cl2N2O Source: Calpaclab URL: [Link]

  • Title: cis-3-(3-pyridinyl)cyclobutanamine dihydrochloride (Cross-reference for CAS 1018443-35-0 / 1390655-00-1) Source: Chemchart URL: [Link]

Sources

Foundational

In Vitro Pharmacokinetics of Highly Basic Polar Scaffolds: A Technical Guide to trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride

Executive Summary The evaluation of in vitro pharmacokinetics (PK) for highly polar, basic chemical scaffolds requires a departure from standard high-throughput screening methodologies. trans-4-(1-Piperidinyl)-3-pyrrolid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of in vitro pharmacokinetics (PK) for highly polar, basic chemical scaffolds requires a departure from standard high-throughput screening methodologies. trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (CAS: 1018443-35-0) serves as an archetypal building block for central nervous system (CNS) and cardiovascular agents[1]. Characterized by two highly basic nitrogen atoms (a piperidine and a pyrrolidine ring) and a secondary hydroxyl group, this compound exists almost entirely in a diprotonated, cationic state at physiological pH.

This whitepaper provides a comprehensive, field-proven framework for profiling the absorption, distribution, metabolism, and excretion (ADME) of such scaffolds. By addressing analytical artifacts—such as lysosomal sequestration and paracellular transport limitations—this guide ensures that your in vitro data reflects true physiological causality rather than assay-driven noise.

Physicochemical Causality: The Foundation of ADME Behavior

To accurately design an in vitro PK cascade, one must first deconstruct the physicochemical properties of the molecule. The dihydrochloride salt of trans-4-(1-Piperidinyl)-3-pyrrolidinol is highly hydrophilic.

  • Ionization (pKa): The piperidine nitrogen possesses a pKa of ~10.0, while the pyrrolidine nitrogen has a pKa of ~9.5. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that the molecule is predominantly diprotonated.

  • Lipophilicity (LogD): The high degree of ionization results in a highly negative LogD (pH 7.4), predicting excellent aqueous solubility but poor passive transcellular permeability[2].

  • BCS Classification: Based on these parameters, this scaffold falls firmly into the Biopharmaceutics Classification System (BCS) Class III (High Solubility, Low Permeability)[3].

Because standard in vitro assays (like Caco-2) are optimized for neutral or lipophilic drugs, evaluating this compound requires specific mechanistic adjustments to prevent false negatives in permeability and false positives in metabolic clearance.

ADME_Workflow Compound trans-4-(1-Piperidinyl)- 3-pyrrolidinol 2HCl PhysChem Physicochemical Profiling (pKa > 9, LogD < 0) Compound->PhysChem Permeability In Vitro Permeability (Caco-2 + NH4Cl) PhysChem->Permeability Predicts Low Passive Diffusion Distribution Cellular Distribution (Lysosomal Trapping) PhysChem->Distribution Predicts High Organelle Trapping Metabolism Metabolic Clearance (HLM + UGT Assays) PhysChem->Metabolism Guides Phase I/II Enzyme Selection

Figure 1: In Vitro ADME Screening Cascade for Polar Basic Scaffolds.

Cellular Distribution: The Lysosomal Trapping Phenomenon

Before assessing permeability or clearance, we must address the most significant confounding variable for basic amines: Lysosomal Trapping [4].

Lipophilic and amphiphilic drugs with ionizable amines (pKa > 6) readily diffuse across cell membranes in their uncharged or monoprotonated states. However, once they enter the acidic environment of the lysosome (pH 4.5–5.0), they become fully protonated[5]. Because biological membranes are highly impermeable to polycations, the drug becomes irreversibly sequestered within the organelle. This phenomenon leads to artificially high volumes of distribution ( Vd​ ) and can mimic active transporter uptake or rapid metabolic clearance in hepatocyte assays[2].

Lysosomal_Trapping Blood Extracellular Fluid (pH 7.4) [Drug]+ Cytosol Cytosol (pH 7.2) [Drug]+ <-> [Drug]0 Blood->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) [Drug]2+ Cytosol->Lysosome pH Partitioning (Trapping) Lysosome->Cytosol Blocked by Ionization

Figure 2: Mechanism of Lysosomal Trapping for Di-basic Amines.

Protocol: Lysosomal Trapping Assessment via Fa2N-4 Hepatocytes

To validate whether trans-4-(1-Piperidinyl)-3-pyrrolidinol is subject to trapping, we utilize immortalized human hepatocytes (Fa2N-4) alongside a lysosomotropic competitor.

  • Cell Preparation: Seed Fa2N-4 cells in 96-well collagen-coated plates and culture until confluent.

  • Control Incubation: Incubate cells with 1 µM of the test compound in standard HBSS buffer (pH 7.4) for 60 minutes at 37°C.

  • Inhibition Incubation: In parallel wells, co-incubate the test compound with 10 mM Ammonium Chloride ( NH4​Cl ).

    • Causality: NH4​Cl readily diffuses into lysosomes and buffers the internal pH to ~7.0, collapsing the pH gradient and preventing pH-partitioning.

  • Quantification: Lyse the cells and quantify the intracellular concentration via LC-MS/MS. A significant reduction in intracellular accumulation in the presence of NH4​Cl confirms lysosomal trapping[5].

In Vitro Absorption: Overcoming Permeability Artifacts

Standard Caco-2 transwell assays often report near-zero permeability for di-basic compounds. While true passive permeability is indeed low, the apparent permeability ( Papp​ ) is often artificially suppressed because the compound becomes trapped inside the enterocyte's lysosomes before it can reach the basolateral chamber[2].

Protocol: Modified Caco-2 Permeability Assay for Basic Amines

To measure the true transcellular and paracellular permeability, the assay must be modified to neutralize lysosomal sinks.

  • Monolayer Validation: Grow Caco-2 cells on transwell inserts for 21 days. Validate tight junction integrity using Lucifer Yellow (a paracellular marker); TEER values must exceed 250 Ω·cm².

  • Buffer Preparation: Prepare apical (pH 6.5) and basolateral (pH 7.4) transport buffers.

    • Causality: The apical pH of 6.5 mimics the microclimate of the small intestine, which may slightly reduce the ionization of the pyrrolidine nitrogen, marginally improving absorption.

  • Lysosomal Neutralization: Supplement both buffers with 10 mM NH4​Cl or 50 µM Chloroquine.

    • Causality: This prevents the enterocytes from acting as a "sponge" for the basic amine, allowing the drug to transit through the cell to the basolateral side.

  • Dosing and Sampling: Dose 10 µM of the test compound to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Efflux Assessment: Calculate the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). Highly basic amines are frequent substrates for P-glycoprotein (P-gp); an ER > 2.0 indicates active efflux.

Metabolic Stability: Phase I and Phase II Pathways

The structure of trans-4-(1-Piperidinyl)-3-pyrrolidinol dictates two primary routes of metabolic clearance:

  • Phase I (CYP450/FMO): N-dealkylation of the piperidine ring or N-oxidation of the tertiary amines.

  • Phase II (UGT): Direct glucuronidation of the secondary hydroxyl group on the pyrrolidine ring.

Protocol: Comprehensive Human Liver Microsome (HLM) Stability

Because UGT enzymes are located on the luminal side of the endoplasmic reticulum, highly polar basic amines cannot passively cross the microsomal membrane to be metabolized. A standard HLM assay will yield a false negative for Phase II clearance.

  • Microsome Activation: Pre-incubate 1 mg/mL HLMs with 25 µg/mg Alamethicin on ice for 15 minutes.

    • Causality: Alamethicin is a pore-forming peptide. It creates channels in the microsomal membrane, allowing the highly polar cofactor (UDPGA) and the polar drug to access the sequestered UGT active sites.

  • Cofactor Addition: Add 1 mM NADPH (for CYP450 activity) and 2 mM UDPGA (for UGT activity).

  • Incubation: Add 1 µM of the test compound and incubate at 37°C.

  • Quenching: Aliquot samples at 0, 15, 30, 45, and 60 minutes into ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data Summary

The following tables summarize the expected in vitro pharmacokinetic parameters for trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride based on its physicochemical class.

Table 1: Physicochemical and Distribution Parameters
ParameterExpected Value RangeAnalytical Implication
pKa (Basic) 9.5 – 10.0Diprotonated at pH 7.4; high aqueous solubility.
LogD (pH 7.4) < -1.0Poor passive lipid bilayer diffusion.
Lysosomal Trapping Ratio High (> 5-fold accumulation)Will exhibit artificially high Vd​ in vivo[4].
Plasma Protein Binding Low (< 30% bound)Polar nature prevents strong hydrophobic binding to albumin.
Table 2: Permeability and Clearance Metrics
Assay SystemMetricExpected OutcomeMechanistic Driver
Standard Caco-2 Papp​ (A to B)< 1.0 × 10⁻⁶ cm/sParacellular restriction & lysosomal trapping[2].
Modified Caco-2 (+NH₄Cl) Papp​ (A to B)1.5 – 3.0 × 10⁻⁶ cm/sTrue transcellular/paracellular transit revealed.
HLM Stability (Phase I) CLint​ Low to ModerateLimited CYP access due to polarity.
HLM Stability (Phase I+II) CLint​ Moderate to HighRapid glucuronidation of the hydroxyl group.

References

  • NextSDS Chemical Database. trans-4-(1-piperidinyl)-3-pyrrolidinol(SALTDATA: 2HCl) - Chemical Substance Information. NextSDS. Available at: [Link]

  • BioIVT. Lysosomal Trapping Studies: ADME Research Services. BioIVT. Available at: [Link]

  • Kazmi, F., et al. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Wu, F., et al. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Varma, M. V., et al. Biopharmaceutic Classification System: A Scientific Framework for Pharmacokinetic Optimization in Drug Research. Current Drug Metabolism, ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity Profile of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity profile of the novel synthetic compound, trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. Due to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity profile of the novel synthetic compound, trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. Due to the absence of published binding data for this specific molecule, this document synthesizes information from structurally related compounds to establish a hypothesized binding profile, focusing on sigma (σ) and muscarinic acetylcholine (mACh) receptors as primary targets of interest. We present detailed, field-proven methodologies for determining precise binding affinities (Kᵢ) through competitive radioligand binding assays, ensuring scientific integrity and reproducibility. Furthermore, this guide elucidates the intricate downstream signaling pathways associated with these receptor families, providing crucial context for interpreting binding data and predicting the compound's functional activity. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of new chemical entities.

Introduction and Rationale

The pyrrolidine and piperidine moieties are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved drugs. Their structural characteristics allow for three-dimensional diversity, enabling specific interactions with a variety of biological targets. The compound trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride incorporates both of these key heterocyclic rings, suggesting a high potential for significant pharmacological activity.

The rational design and development of novel therapeutics necessitate a thorough understanding of a compound's interaction with its biological targets. The initial and most critical step in this process is the determination of its receptor binding affinity profile. This profile not only identifies the primary targets responsible for the compound's efficacy but also reveals potential off-target interactions that could lead to adverse effects.

Given the structural motifs present in trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, this guide will focus on two prominent receptor families as likely candidates for interaction:

  • Sigma (σ) Receptors (σ₁ and σ₂): These are unique intracellular chaperone proteins located primarily at the endoplasmic reticulum (ER).[1][2] They are implicated in a wide array of cellular functions and are targets for various psychoactive and neuroprotective drugs.[1][3]

  • Muscarinic Acetylcholine (mACh) Receptors (M₁-M₅): These are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[4] They are crucial targets for drugs treating a range of conditions, from overactive bladder to Alzheimer's disease.[4]

This guide will provide the theoretical and practical foundation for a researcher to experimentally determine the complete binding profile of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride.

Hypothesized Receptor Binding Profile

Based on structure-activity relationship (SAR) studies of related compounds containing piperidine and pyrrolidine scaffolds, a plausible, yet unconfirmed, binding profile for trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is proposed below. This table serves as a starting point for experimental investigation. The affinity is expressed as the inhibition constant (Kᵢ), where a lower value indicates higher binding affinity.

Receptor FamilySubtypeHypothesized Affinity (Kᵢ)Rationale
Sigma Receptors σ₁10 - 100 nMThe piperidine moiety is a common feature in many high-affinity σ₁ receptor ligands.[5]
σ₂50 - 500 nMMany σ₁ ligands also show some affinity for the σ₂ subtype, though often with lower potency.[6]
Muscarinic Receptors M₁100 - 1000 nMPyrrolidinol-based structures have been explored as M₁ positive allosteric modulators.[7]
M₂50 - 500 nMPyrrolidine derivatives have been shown to possess modest to high affinity for M₂ receptors.[8]
M₃> 1000 nMAffinity for M₃ is often lower for this class of compounds compared to other subtypes.
M₄100 - 1000 nMPyrrolidine-containing compounds have shown activity at M₄ receptors.[9]
M₅> 1000 nMM₅ receptors share pharmacological similarities with M₁ and M₃, but affinity may be lower.[10]
Table 1: Hypothesized Receptor Binding Affinity Profile. This table is for illustrative purposes to guide experimental design and is based on the analysis of structurally related compounds.

Experimental Protocols: Determination of Receptor Binding Affinity

The gold standard for quantifying the affinity of an unlabeled compound for a receptor is the competitive radioligand binding assay.[11] This method measures the ability of the test compound (trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride) to displace a radioactively labeled ligand of known high affinity and specificity from the target receptor.

General Workflow for Competitive Radioligand Binding Assay

The causality behind this experimental design is to create a competitive environment where the test compound and a specific radioligand vie for the same binding site on the receptor. By measuring the concentration-dependent displacement of the radioligand, we can calculate the test compound's affinity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubation (Receptor + Radioligand + Test Compound) ReceptorPrep->Incubation CompoundPrep Test Compound Serial Dilution CompoundPrep->Incubation RadioligandPrep Radioligand Preparation RadioligandPrep->Incubation Filtration Rapid Filtration (Separates Bound from Free Radioligand) Incubation->Filtration Washing Washing (Removes Non-specific Binding) Filtration->Washing Quantification Scintillation Counting (Measures Radioactivity) Washing->Quantification Analysis Non-linear Regression (Determine IC₅₀) Quantification->Analysis Calculation Cheng-Prusoff Equation (Calculate Kᵢ) Analysis->Calculation

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol for Sigma Receptor Binding Assays

This protocol is a self-validating system as it includes controls for total and non-specific binding, allowing for the calculation of specific binding which is the basis for affinity determination.

Objective: To determine the binding affinity (Kᵢ) of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride for σ₁ and σ₂ receptors.

Materials:

  • Receptor Source: Guinea pig liver membranes (for σ₁) or human Jurkat cell membranes (for σ₂).[12]

  • Radioligand for σ₁: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).[13]

  • Radioligand for σ₂: [³H]-DTG (1,3-di-o-tolylguanidine) (specific activity ~30-60 Ci/mmol).[13]

  • Non-specific Binding (NSB) Agent: Haloperidol (10 µM final concentration).

  • Masking Agent (for σ₂ assay): (+)-pentazocine (300 nM final concentration) to block σ₁ sites.[14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and re-centrifuge. Finally, resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[15]

  • Assay Setup: Prepare assay tubes in triplicate for each condition:

    • Total Binding (TB): Assay buffer, membrane preparation (50-100 µg protein), and radioligand.

    • Non-specific Binding (NSB): Assay buffer, membrane preparation, radioligand, and 10 µM Haloperidol.

    • Competition: Assay buffer, membrane preparation, radioligand, and increasing concentrations of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (e.g., 0.1 nM to 100 µM).

    • For σ₂ Assay: Add 300 nM (+)-pentazocine to all tubes to saturate σ₁ sites.

  • Radioligand Addition: Add the radioligand to all tubes. For [³H]-(+)-pentazocine (σ₁), use a final concentration near its Kₔ (e.g., 2-5 nM). For [³H]-DTG (σ₂), use a final concentration of ~3 nM.[13]

  • Incubation: Incubate the tubes at 37°C for 120 minutes to allow the binding to reach equilibrium.[14]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Immediately wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[14]

Detailed Protocol for Muscarinic Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride for M₁-M₅ receptor subtypes.

Materials:

  • Receptor Source: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing individual human M₁-M₅ receptor subtypes.[16]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (specific activity ~70-90 Ci/mmol).[17]

  • Non-specific Binding (NSB) Agent: Atropine (1 µM final concentration).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: Ice-cold PBS, pH 7.4.

  • Other materials as listed in section 3.2.

Procedure:

  • Membrane Preparation: Follow the same procedure as in section 3.2.1, using the CHO cell pellets.

  • Assay Setup: Prepare assay tubes in triplicate for each receptor subtype (M₁-M₅) and for each condition (TB, NSB, Competition).

  • Radioligand Addition: Add [³H]-NMS to all tubes at a final concentration near its Kₔ for the respective subtype (typically 0.2-1.0 nM).

  • Incubation: Incubate the tubes at room temperature (25°C) for 90-120 minutes to reach equilibrium.

  • Filtration, Washing, Quantification, and Data Analysis: Follow steps 3.2.5 to 3.2.8 as described for the sigma receptor assay. The Cheng-Prusoff equation is used to calculate the Kᵢ value from the determined IC₅₀.

Associated Signaling Pathways and Functional Implications

Binding affinity data provides a measure of how strongly a compound interacts with a receptor, but it does not describe the functional consequence of that interaction (i.e., whether the compound is an agonist, antagonist, or allosteric modulator). Understanding the downstream signaling pathways of the target receptors is essential for predicting the compound's physiological effects.

Sigma Receptor Signaling

Sigma receptors are not classical GPCRs or ion channels but are intracellular chaperones that modulate the function of other proteins.[3]

  • Sigma-1 (σ₁) Receptor: In its resting state, the σ₁ receptor is complexed with the BiP chaperone at the mitochondria-associated ER membrane (MAM).[2] Upon stimulation by an agonist or cellular stress, it dissociates from BiP and can translocate to modulate various client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP₃R). By stabilizing the IP₃R, the σ₁ receptor potentiates calcium signaling from the ER to the mitochondria, which is crucial for cellular bioenergetics and survival.[18][19]

G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion BiP BiP Sigma1 σ₁ Receptor Sigma1->BiP Dissociation IP3R IP₃ Receptor Sigma1->IP3R Stabilization Ca_Mito Ca²⁺ Uptake IP3R->Ca_Mito Ca²⁺ Flux ATP ATP Production Ca_Mito->ATP Agonist σ₁ Agonist Agonist->Sigma1 Activation

Caption: Simplified Sigma-1 receptor signaling pathway.

  • Sigma-2 (σ₂) Receptor: Less is understood about the σ₂ receptor, now identified as TMEM97.[8] It is involved in cholesterol homeostasis and has been shown to interact with progesterone receptor membrane component 1 (PGRMC1).[20] σ₂ receptor activation can influence cellular proliferation and cell death pathways, and modulate calcium signaling.[8] Some ligands can induce autophagy through the mTOR pathway.[20][21]

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are classic GPCRs that couple to different heterotrimeric G proteins, leading to two primary signaling cascades.[4]

  • Gq/₁₁-Coupled Receptors (M₁, M₃, M₅): Activation of these receptors stimulates phospholipase C (PLC).[4][16][22] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12][14] IP₃ triggers the release of calcium (Ca²⁺) from the ER, while DAG activates protein kinase C (PKC).[14] This cascade generally leads to excitatory cellular responses, such as smooth muscle contraction and glandular secretion.[11][23]

G ACh Acetylcholine M135 M₁, M₃, or M₅ Receptor ACh->M135 Gq11 Gq/₁₁ M135->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca²⁺ Release IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Contraction, Secretion) ER->Response PKC->Response

Caption: Gq/₁₁-coupled muscarinic receptor signaling pathway.

  • Gi/o-Coupled Receptors (M₂, M₄): Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[24][25] The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[9] These actions are generally inhibitory, for example, slowing the heart rate (M₂) or reducing neurotransmitter release in the CNS (M₄).[9][25]

G ACh Acetylcholine M24 M₂ or M₄ Receptor ACh->M24 Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK Activates cAMP ↓ cAMP AC->cAMP Inhibition Inhibitory Cellular Response cAMP->Inhibition Hyperpol Hyperpolarization GIRK->Hyperpol Hyperpol->Inhibition

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Conclusion

This guide outlines a robust and scientifically sound approach to defining the receptor binding affinity profile of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. By leveraging knowledge of its privileged chemical scaffolds, we have identified sigma and muscarinic receptors as high-priority targets for investigation. The detailed experimental protocols for competitive radioligand binding assays provide a clear path for researchers to generate high-quality, reproducible affinity data. Furthermore, by contextualizing this binding data with an understanding of the associated complex signaling pathways, drug development professionals can make more informed decisions about the therapeutic potential and possible liabilities of this compound. The successful characterization of this molecule's binding profile is a foundational step in unlocking its potential as a novel pharmacological agent.

References

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  • Title: Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION. Source: PMC. URL: [Link]

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Foundational

A Framework for the Preliminary Toxicity and Safety Assessment of Novel Piperidine-Pyrrolidinol Analogs: The Case of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

Disclaimer: Specific preclinical toxicity and safety data for trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride are not publicly available. This guide, therefore, serves as an in-depth framework for the nonclinical...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Specific preclinical toxicity and safety data for trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride are not publicly available. This guide, therefore, serves as an in-depth framework for the nonclinical safety evaluation of this, or structurally similar, novel chemical entities (NCEs). It is designed for researchers, scientists, and drug development professionals, providing a scientifically grounded and regulatory-compliant roadmap for such an assessment.

Introduction and Strategic Imperative

The journey of a novel chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a rigorous and comprehensive preclinical safety assessment. This process is not merely a regulatory formality but a critical scientific endeavor to characterize potential risks to human health, define safe starting doses for clinical trials, and identify potential target organs for toxicity.[1][2][3]

The subject of this guide, trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, is a small molecule featuring a disubstituted pyrrolidine core linked to a piperidine moiety. Both scaffolds are prevalent in pharmacologically active compounds, known to interact with a wide range of biological targets.[4][5][6] The pyrrolidine ring, while often enhancing solubility and providing key binding interactions, can present a potential liability through bioactivation to reactive iminium ions, which may have genotoxic potential.[7] Similarly, piperidine derivatives have a broad spectrum of biological activities and associated toxicities, including potential cardiotoxicity.[4][8][9]

This inherent structural complexity necessitates a multi-faceted toxicological investigation. This document outlines a strategic, phased approach to elucidating the preliminary toxicity and safety profile of such a compound, grounded in the principles of Good Laboratory Practice (GLP) and aligned with international regulatory guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).

Foundational Studies: Pharmacokinetics and Toxicokinetics (ADME)

Causality: A meaningful interpretation of toxicology data is impossible without understanding the compound's exposure in the biological system. Toxicokinetics—the study of Absorption, Distribution, Metabolism, and Excretion (ADME) in the context of toxicology studies—bridges the gap between the administered dose and the observed effect.[10][11] These studies are fundamental to selecting appropriate dose levels and animal models, and for extrapolating animal data to humans.

Experimental Protocol: Preliminary In Vivo Pharmacokinetics
  • Species Selection: Male Sprague-Dawley rats (n=3 per route).

  • Dose Formulation: The compound is dissolved in a suitable vehicle (e.g., 0.9% saline).

  • Administration:

    • Intravenous (IV) bolus: 2 mg/kg via tail vein.

    • Oral (PO) gavage: 10 mg/kg.

  • Sample Collection: Serial blood samples (approx. 100 µL) are collected from a cannulated vessel at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Bioanalysis: Plasma concentrations of the parent compound (and any major metabolites, if standards are available) are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[11]

  • Data Analysis: Key PK parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) are calculated using non-compartmental analysis software.

Acute Toxicity Assessment

Causality: Acute toxicity studies are designed to determine the potential adverse effects of a single, high dose of a substance.[12] The primary objectives are to identify the median lethal dose (LD50), observe clinical signs of toxicity, and inform the dose selection for subsequent repeat-dose studies.[12][13] The OECD provides several guidelines (TG 420, 423, 425) that prioritize animal welfare by minimizing the number of animals required.[12][13][14][15]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
  • Species and Housing: Nulliparous, non-pregnant female Sprague-Dawley rats are used, as they are often slightly more sensitive.[12][15] Animals are housed individually.

  • Dosing: Animals are fasted overnight prior to dosing. The compound is administered once by oral gavage.

  • Procedure:

    • A single animal is dosed at a step below the best preliminary estimate of the LD50.

    • If the animal survives, the next animal is dosed at a higher level (e.g., a factor of 3.2 times higher).

    • If the animal dies, the next animal is dosed at a lower level.[12]

    • Dosing continues sequentially, typically at 48-hour intervals, until stopping criteria are met.

  • Observation: Animals are closely monitored for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.[15]

  • Pathology: A gross necropsy is performed on all animals.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[15]

Hypothetical Data Presentation
Parameter Result GHS Classification
Estimated LD50 (Oral, Rat) 450 mg/kgCategory 4: Harmful if swallowed
Clinical Signs Observed Piloerection, lethargy, ataxia at doses ≥ 300 mg/kg. Recovery in survivors by day 3.-
Gross Necropsy Findings No treatment-related abnormalities observed in survivors.-

Repeat-Dose Toxicity Evaluation

Causality: While acute studies assess the effects of a single exposure, repeat-dose studies are crucial for evaluating the cumulative effects of the compound over time.[16][17] These studies are essential for identifying target organs of toxicity, characterizing the dose-response relationship, and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is a critical parameter for determining a safe starting dose in human trials.[10][16] Regulatory guidelines typically require studies in both a rodent and a non-rodent species.[18]

Experimental Workflow: 28-Day Repeat-Dose Oral Toxicity Study (OECD TG 407)

G cluster_0 Study Setup cluster_1 Dosing & Observation Phase (28 Days) cluster_2 Terminal Phase cluster_3 Data Analysis & Reporting DoseRange Dose Range Finding GroupAssign Group Assignment (e.g., 4 Groups: Vehicle, Low, Mid, High Dose) (5 Males, 5 Females per group) DoseRange->GroupAssign DailyDose Daily Oral Gavage GroupAssign->DailyDose DailyObs Clinical Observations (Mortality, Morbidity, Behavior) DailyDose->DailyObs WeeklyBW Weekly Body Weight & Food Consumption DailyDose->WeeklyBW ClinPath Clinical Pathology (Day 29) (Hematology, Biochemistry, Urinalysis) DailyDose->ClinPath Necropsy Gross Necropsy ClinPath->Necropsy OrganWeight Organ Weights Necropsy->OrganWeight Histo Histopathology (Target Organs) OrganWeight->Histo Analysis Statistical Analysis Histo->Analysis NOAEL Determine NOAEL Analysis->NOAEL Report Final Report Generation NOAEL->Report

Caption: Workflow for a 28-day repeat-dose toxicity study.

Hypothetical Data Summary: 28-Day Oral Toxicity in Rats
Parameter Vehicle Control Low Dose (20 mg/kg/day) Mid Dose (60 mg/kg/day) High Dose (180 mg/kg/day)
Mortality 0/100/100/102/10 (Males)
Body Weight Gain NormalNormalSlightly Decreased (Males)Significantly Decreased (M/F)
Key Hematology WNLWNLWNLMild, normocytic anemia (M/F)
Key Clinical Chemistry WNLWNL↑ ALT, AST (Males)Significantly ↑ ALT, AST, BILI (M/F)
Key Organ Weights WNLWNL↑ Relative Liver Weight (Males)Significantly ↑ Relative Liver & Kidney Weight (M/F)
Key Histopathology No FindingsNo FindingsMinimal centrilobular hepatocellular hypertrophy (Males)Moderate centrilobular hypertrophy and single-cell necrosis (Liver); Mild tubular degeneration (Kidney) (M/F)
NOAEL -20 mg/kg/day --
WNL = Within Normal Limits; ↑ = Increased; ALT/AST = Alanine/Aspartate Aminotransferase; BILI = Bilirubin

Genotoxicity Assessment

Causality: Genotoxicity tests are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal damage.[19][20] Such damage is associated with carcinogenesis and heritable diseases. A standard battery of tests is required by regulatory agencies (ICH S2(R1)) to assess different genotoxic endpoints.[19] The battery approach is complementary, as no single test can detect all genotoxic mechanisms.[19]

Standard Three-Test Battery (ICH S2(R1))

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay start Test Compound ames Test 1: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471) Detects gene mutations start->ames mammalian Test 2: Mammalian Cell Assay (Choose one) - Chromosomal Aberration (OECD TG 473) - Mouse Lymphoma (OECD TG 490) start->mammalian decision In Vitro Positive? ames->decision mammalian->decision micronucleus Test 3: Rodent Micronucleus Test (OECD TG 474) Detects chromosomal damage in vivo neg_outcome Likely Non-Genotoxic micronucleus->neg_outcome Negative (May indicate in vitro artifact) pos_outcome Potential Genotoxic Hazard Further Investigation Required micronucleus->pos_outcome Positive decision->micronucleus Yes decision->neg_outcome No

Caption: Decision tree for the standard genotoxicity test battery.

  • A Test for Gene Mutation in Bacteria (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base-pair substitutions and frameshifts).[20]

  • An In Vitro Test for Chromosomal Damage: This is typically either a chromosomal aberration test in mammalian cells (e.g., CHO or CHL cells) or a mouse lymphoma assay (MLA), which can detect both chromosomal damage and gene mutations.[19]

  • An In Vivo Test for Chromosomal Damage: The rodent bone marrow micronucleus test is the standard. It assesses chromosomal damage by measuring the formation of micronuclei in developing red blood cells.[19][21] An in vivo test is critical because it accounts for the ADME of the compound and can help determine if an in vitro positive result is relevant in vivo.[21]

Safety Pharmacology

Causality: Safety pharmacology studies are designed to investigate potential adverse effects on vital physiological functions at therapeutic exposure levels.[22][23][24][25] The ICH S7A guideline mandates a "core battery" of tests to assess the cardiovascular, respiratory, and central nervous systems before first-in-human trials.[10][22]

Core Battery Studies (ICH S7A)
  • Central Nervous System (CNS): A Functional Observational Battery (FOB) in rats is conducted to assess behavioral changes, coordination, sensory function, and autonomic responses.[22]

  • Cardiovascular System: This is a critical assessment. An in vitro hERG assay is first performed to assess the potential for QT interval prolongation, a major risk for cardiac arrhythmias. This is followed by an in vivo cardiovascular study, often in telemetered dogs or non-human primates, to monitor electrocardiogram (ECG), blood pressure, and heart rate.[22]

  • Respiratory System: Respiratory function (e.g., respiratory rate, tidal volume) is evaluated, typically in rats using whole-body plethysmography.[22]

Summary and Path Forward

This framework outlines the essential studies required to build a preliminary toxicity and safety profile for a novel compound like trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. Based on our hypothetical results, the compound demonstrates dose-dependent toxicity with the liver and kidneys as primary target organs. It is not predicted to be genotoxic.

The NOAEL of 20 mg/kg/day established in the 28-day rat study would be a critical data point, used in conjunction with pharmacokinetic data and the results of safety pharmacology studies, to calculate a maximum recommended safe starting dose (MRSD) for Phase I clinical trials. Any adverse findings, such as the observed liver enzyme elevations, would inform the clinical monitoring plan for human subjects. This systematic approach ensures that potential risks are identified and characterized, providing a solid foundation for safe and ethical drug development.

References

  • Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) - PubMed. (2007, March 15). Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). (2007, March 3). DTIC. Retrieved from [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD. Retrieved from [Link]

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Exploratory

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride molecular weight and exact mass

An In-depth Technical Guide to trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of trans-4-(1-Piperidinyl)-3-pyrroli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and discuss its potential applications as a scaffold in modern pharmacology.

Core Physicochemical Properties and Identification

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is a saturated heterocyclic amine. Its structure features a pyrrolidinol ring substituted with a piperidinyl group at the 4-position. The "trans" designation indicates the relative stereochemistry of the hydroxyl group at position 3 and the piperidinyl group at position 4. The compound is typically supplied as a dihydrochloride salt to enhance its stability and aqueous solubility, which is a critical attribute for its use in biological assays and formulation studies.[1]

The pyrrolidine ring is a highly valued scaffold in drug discovery, appearing in numerous FDA-approved drugs.[2] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat aromatic rings, potentially improving target binding and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The inclusion of the piperidine moiety, another common fragment in pharmaceuticals, further expands the chemical space and potential biological interactions.[3]

Quantitative Data Summary

The precise characterization of a compound begins with its molecular formula and mass. These fundamental properties are critical for analytical quantification, reaction stoichiometry, and structural elucidation.

PropertyValueSource(s)
Molecular Formula C₉H₂₀Cl₂N₂O[4][5][6]
Molecular Weight 243.17 g/mol [4][5][6]
Exact Mass (Monoisotopic) 242.0953 DaCalculated from base[7]
Common CAS Numbers 1390655-00-1 (trans)[6]

Note: The exact mass is calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) and corresponds to the [M+H]⁺ of the free base plus the mass of two HCl molecules. Different stereoisomers may have different CAS numbers.

Synthesis and Analytical Validation

The synthesis and validation of such scaffolds are paramount for their successful application in research. Modern synthetic methods prioritize efficiency, atom economy, and safety.

Advanced Synthetic Strategy: The Borrowing Hydrogen Methodology

A highly efficient and elegant method for synthesizing 3-pyrrolidinol derivatives is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology.[8][9] This process is catalyzed by transition metals, typically Iridium(III) or Ruthenium(II), and represents a significant advancement over classical multi-step syntheses.

The core principle involves the temporary removal (borrowing) of hydrogen from an alcohol to form an intermediate aldehyde. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the final product. This atom-economical process avoids the use of stoichiometric oxidizing and reducing agents, minimizing waste.[8]

For trans-4-(1-Piperidinyl)-3-pyrrolidinol, a plausible BH approach would involve the reaction of 1,2,4-butanetriol with piperidine.

G cluster_0 Borrowing Hydrogen (BH) Catalytic Cycle Triol 1,2,4-Butanetriol (Starting Material) Aldehyde Intermediate Aldehyde Triol->Aldehyde 1. Dehydrogenation (-H₂) Amine Piperidine (Amine Source) Imine Intermediate Imine Amine->Imine Catalyst_H2 [Ir]-H₂ (Activated Catalyst) Catalyst [Ir] Catalyst Catalyst->Catalyst_H2 H₂ Capture Aldehyde->Catalyst H₂ Release Aldehyde->Imine 2. Condensation (+ Amine, -H₂O) Imine->Catalyst_H2 H₂ Transfer Product 3-Hydroxypyrrolidine Derivative Imine->Product 3. Hydrogenation (+H₂) caption Diagram of the Borrowing Hydrogen synthetic workflow.

Caption: A generalized workflow for the Iridium-catalyzed synthesis of 3-pyrrolidinol derivatives using the Borrowing Hydrogen methodology.

Experimental Protocol: Analytical Validation Workflow

To ensure the identity, purity, and stereochemistry of the synthesized compound, a rigorous and self-validating analytical workflow is essential. This protocol ensures that the material used in subsequent experiments is of verifiable quality.

Step 1: Purification by Recrystallization The crude dihydrochloride salt is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol) and allowed to cool slowly.[10] Pure crystals form, leaving impurities behind in the solvent. This process is repeated until a constant melting point is achieved.

Step 2: Identity Confirmation by Mass Spectrometry (MS)

  • Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

  • Procedure: A dilute solution of the sample is infused into the mass spectrometer.

  • Expected Result: In positive ion mode, the spectrum should show a prominent peak corresponding to the exact mass of the protonated free base ([M+H]⁺) at m/z 171.1492. The high resolution confirms the elemental composition.

Step 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Techniques: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Procedure: The purified sample is dissolved and analyzed.

  • Expected Results:

    • ¹H NMR: The spectrum will show distinct signals for each unique proton. The integration (area under the peaks) will correspond to the number of protons. The coupling patterns (splitting) will confirm the connectivity of atoms. The trans-stereochemistry can be confirmed by the coupling constants between the protons at the C3 and C4 positions of the pyrrolidine ring.

    • ¹³C NMR: The spectrum will show a signal for each unique carbon atom, confirming the carbon backbone of the molecule.

Step 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Technique: Reversed-Phase HPLC with UV detection.

  • Procedure: The sample is injected onto a C18 column and eluted with a gradient of water and acetonitrile containing a modifier like formic acid.

  • Expected Result: A single major peak should be observed, with purity typically calculated as >95% by peak area.

G Start Crude Product (Post-Synthesis) Recrystal Purification (Recrystallization) Start->Recrystal Purity Purity Check (HPLC >95%) Recrystal->Purity Purity->Recrystal Fail Identity Identity Check (HRMS) Purity->Identity Pass Structure Structure Check (¹H & ¹³C NMR) Identity->Structure Final Validated Compound (Ready for Use) Structure->Final caption Workflow for the analytical validation of the final compound.

Caption: A self-validating workflow for the purification and analytical characterization of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride.

Applications in Drug Discovery and Development

The trans-4-(1-Piperidinyl)-3-pyrrolidinol scaffold is a valuable starting point for the synthesis of novel therapeutic agents. Its structural components are present in molecules targeting a wide range of biological systems.

Scaffold for CNS-Active Agents

Derivatives of piperidine and pyrrolidine are well-represented in drugs targeting the central nervous system (CNS). Specifically, molecules containing these scaffolds have been designed as potent and selective inhibitors of monoamine transporters, including those for serotonin (SERT) and norepinephrine (NET).[11] Dual inhibitors of SERT and NET are effective treatments for depression and neuropathic pain.

The structure of trans-4-(1-Piperidinyl)-3-pyrrolidinol provides a three-dimensional framework that can be functionalized to achieve high affinity and selectivity for these transporters. The hydroxyl group can be used as a handle for further chemical modification, while the two nitrogen atoms offer opportunities for salt formation and hydrogen bonding interactions with target proteins.[12]

G Presynaptic Presynaptic Neuron Vesicle Vesicles (containing NT) Postsynaptic Postsynaptic Neuron Receptor Postsynaptic Receptor Synapse Synaptic Cleft Reuptake Reuptake Transporter (SERT/NET) Synapse->Reuptake Reuptake Synapse->Receptor Binding Vesicle->Synapse Neurotransmitter (NT) Release Reuptake->Presynaptic Receptor->Postsynaptic Signal Drug Scaffold-Based Inhibitor Drug->Reuptake Blockade caption Mechanism of monoamine reuptake inhibition in a synapse.

Caption: A simplified diagram illustrating the mechanism of action for a drug that blocks serotonin (SERT) or norepinephrine (NET) reuptake transporters.

The versatility of the pyrrolidine and piperidine motifs means this scaffold could also be adapted for other therapeutic targets, including but not limited to GPCRs, ion channels, and enzymes, making it a valuable tool for academic and industrial drug discovery programs.[1][13]

References

  • PubChemLite. Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. [Link]

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  • Alichem. 1-(Piperidin-4-yl)pyrrolidin-3-ol dihydrochloride. [Link]

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  • PubChem. 4-(1-Pyrrolidinyl)piperidine. [Link]

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  • ResearchGate. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]

  • Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

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Foundational

An Investigator's Technical Guide to the Potential Biological Activity of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride in Cellular Models

For Researchers, Scientists, and Drug Development Professionals Abstract trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is a synthetic small molecule featuring a pyrrolidinol core substituted with a piperidine ri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is a synthetic small molecule featuring a pyrrolidinol core substituted with a piperidine ring. While direct, comprehensive studies on the biological activity of this specific molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in a multitude of biologically active compounds. The pyrrolidine and piperidine scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in compounds targeting a diverse range of cellular pathways. This guide, therefore, serves as a forward-looking technical manual for investigators aiming to elucidate the biological significance of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. We will explore its potential mechanisms of action based on its chemical architecture, propose a structured research plan for its characterization in relevant cell lines, and provide detailed experimental protocols for key assays.

Introduction: Unveiling a Molecule of Interest

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride presents an intriguing subject for biological investigation due to its chemical composition. The molecule incorporates a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and a piperidine ring, a six-membered nitrogen-containing heterocycle. Both of these structural units are cornerstones in the design of numerous pharmaceuticals and research compounds.

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC₉H₂₀Cl₂N₂O[1]
Molecular Weight243.17 g/mol [1]
CAS Number1018443-35-0[1] or 1390655-00-1[2]
AppearanceSolid
PurityTypically ≥95%[1][3]

The presence of the pyrrolidine scaffold suggests a potential for interaction with a variety of biological targets. Pyrrolidine derivatives have been successfully developed as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and as modulators of nicotinic acetylcholine receptors. Furthermore, the piperidine moiety is a common feature in drugs targeting the central nervous system, including antipsychotics and analgesics, due to its ability to interact with various receptors and transporters.[4][5] The combination of these two rings in trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride could lead to novel biological activities.

Hypothesized Mechanisms of Action and Potential Cellular Targets

Given the structural alerts within trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, we can postulate several potential mechanisms of action that warrant experimental investigation.

Modulation of Kinase Signaling Pathways

The pyrrolidine scaffold is present in a number of kinase inhibitors. A particularly relevant target is the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the PI3K/Akt/mTOR signaling pathway.[6] This pathway is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and metabolism.[6][7] The pyrrolidine ring can form key interactions within the ATP-binding pocket of Akt.[8][9]

Hypothesized Akt Signaling Inhibition Workflow

Akt_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (T308) GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) Apoptosis Apoptosis GSK3b->Apoptosis FOXO->Apoptosis Compound trans-4-(1-Piperidinyl) -3-pyrrolidinol dihydrochloride Compound->Akt Potential Inhibition

Caption: Hypothesized inhibition of the Akt signaling pathway.

Interaction with Ion Channels or Transporters

The piperidine ring is a well-established pharmacophore for interacting with ion channels and transporters. For instance, many central nervous system (CNS) active drugs containing a piperidine moiety modulate the activity of dopamine, serotonin, or norepinephrine transporters.[5] It is conceivable that trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride could exhibit activity at these or other transporters, which could be investigated in neuronal or neuroblastoma cell lines.

A Proposed Research Framework for Biological Characterization

To systematically evaluate the biological activity of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, a tiered approach is recommended, starting with broad phenotypic screening and progressing to more focused mechanistic studies.

Experimental Workflow for Compound Characterization

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Target Validation Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Kinase_Profiling Kinase Profiling Assay Cell_Viability->Kinase_Profiling If cytotoxic Cell_Line_Panel Panel of Cancer Cell Lines (e.g., NCI-60) Cell_Line_Panel->Cell_Viability Western_Blot Western Blot Analysis (p-Akt, p-GSK3β, etc.) Kinase_Profiling->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Western_Blot->Apoptosis_Assay Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Western_Blot->Cellular_Thermal_Shift CRISPR_KO CRISPR/Cas9 Knockout of Putative Target Cellular_Thermal_Shift->CRISPR_KO

Caption: A tiered experimental approach for characterization.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assessment

Objective: To determine the effect of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride on the viability and proliferation of a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, U87 glioblastoma)

  • Complete growth medium (specific to each cell line)

  • trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (dissolved in a suitable solvent, e.g., water or DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure (MTT Assay):

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve and determine the IC₅₀ value.

Western Blot Analysis for Akt Pathway Activation

Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the Akt signaling pathway.

Materials:

  • Selected cancer cell line (e.g., one that shows sensitivity in the viability assay)

  • trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β, anti-GSK3β, anti-β-actin)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride at various concentrations (e.g., IC₅₀, 2x IC₅₀) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Concluding Remarks and Future Directions

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride represents a molecule with untapped potential for biological activity. Its structural similarity to known pharmacologically active compounds, particularly those targeting kinase pathways, warrants a thorough investigation into its cellular effects. The proposed research framework provides a logical and comprehensive approach to systematically characterize its biological profile, from initial phenotypic screening in cancer cell lines to in-depth mechanistic studies. The elucidation of its mechanism of action could pave the way for its development as a novel therapeutic agent or a valuable research tool for probing cellular signaling pathways. Future studies could also expand to explore its effects in other disease models, such as neurodegenerative or inflammatory diseases, depending on the initial screening results.

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  • Reddit. (2023, October 2). They won't be smiling when the lung cancer update comes along. Retrieved from [Link]

  • Battlefield Wiki. (n.d.). Panzerbüchse 39. Retrieved from [Link]

  • PMC. (n.d.). Precision strikes: PSMA-targeted radionuclide therapy in prostate cancer – a narrative review. Retrieved from [Link]

  • MDPI. (2014, June 4). Overall View of Chemical and Biochemical Weapons. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis route for trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

An Application Note for the Stereoselective Synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride Abstract This document provides a comprehensive, step-by-step guide for the stereoselective synthesis of tra...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Stereoselective Synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride

Abstract

This document provides a comprehensive, step-by-step guide for the stereoselective synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, a functionalized pyrrolidine scaffold of interest to medicinal chemists and drug development professionals. The pyrrolidine ring is a privileged structure found in numerous bioactive compounds and FDA-approved drugs.[1][2] This protocol prioritizes stereochemical control, starting from a readily available chiral pool starting material, D-tartaric acid, to ensure the desired trans configuration in the final product. The narrative explains the chemical rationale behind each transformation, providing a robust and reproducible synthetic route.

Introduction and Strategic Overview

Substituted 3-hydroxypyrrolidines are crucial building blocks in medicinal chemistry, appearing in molecules designed to target a range of biological pathways.[3][4][5] The synthesis of these scaffolds, particularly with precise stereochemical control, is a key challenge in modern organic synthesis. This guide details a reliable pathway to (3S,4S)-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride[6][7], a specific stereoisomer, by leveraging a chiral epoxide intermediate.

The chosen strategy is based on three core principles:

  • Chiral Pool Starting Material : Utilization of D-tartaric acid to establish the absolute stereochemistry early and propagate it through the synthesis.

  • Epoxide Ring-Opening : A diastereospecific SN2 reaction as the key step to install the C3-hydroxyl and C4-piperidinyl groups in the required trans orientation.

  • Robust Transformations : Employing well-established, high-yielding reactions for protection, cyclization, and deprotection to ensure process reliability.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a logical path from the target molecule to simple, commercially available starting materials. The primary disconnection is the C4-N bond of the piperidine group, leading back to a key chiral epoxide intermediate. This epoxide, in turn, can be constructed from D-tartaric acid.

G Target trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride FreeBase trans-4-(1-Piperidinyl)-3-pyrrolidinol Target->FreeBase Salt Formation (HCl) ProtectedPyrrolidinol N-Protected trans-4-(1-Piperidinyl)-3-pyrrolidinol FreeBase->ProtectedPyrrolidinol Deprotection (e.g., Hydrogenolysis) Epoxide N-Protected 3,4-Epoxypyrrolidine ProtectedPyrrolidinol->Epoxide S_N2 Epoxide Opening (Piperidine) Diol N-Protected Pyrrolidine-3,4-diol Epoxide->Diol Intramolecular Cyclization TartaricAcid D-Tartaric Acid Diol->TartaricAcid Multi-step Conversion G cluster_0 Synthesis of Key Epoxide Intermediate cluster_1 Final Assembly and Purification A D-Tartaric Acid B (2R,3R)-Diethyl tartrate A->B Esterification C (4R,5R)-2,2-Dimethyl-1,3-dioxolane- 4,5-dicarboxylic acid diethyl ester B->C Acetonide Protection D ((4R,5R)-2,2-Dimethyl-1,3-dioxolane- 4,5-diyl)dimethanol C->D Reduction (LiAlH4) E (4S,5S)-4,5-Bis(mesyloxymethyl)- 2,2-dimethyl-1,3-dioxolane D->E Mesylation F (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine E->F Cyclization (Benzylamine) G (3R,4R)-1-Benzyl-3,4-epoxypyrrolidine F->G Epoxidation H (3S,4S)-1-Benzyl-4-(piperidin-1-yl) -pyrrolidin-3-ol G->H Epoxide Opening (Piperidine) I (3S,4S)-4-(Piperidin-1-yl) -pyrrolidin-3-ol H->I Debenzylation (Hydrogenolysis) J Target Product (Dihydrochloride Salt) I->J Salt Formation (HCl)

Caption: Step-by-step synthetic workflow diagram.

Materials and Reagents

ReagentCAS No.SupplierNotes
D-(-)-Tartaric acid147-71-7Sigma-Aldrich
Benzylamine100-46-9Sigma-Aldrich
Piperidine110-89-4Sigma-AldrichCorrosive, Flammable
Epichlorohydrin106-89-8Sigma-AldrichToxic, Carcinogen
Lithium aluminum hydride (LiAlH₄)16853-85-3Sigma-AldrichWater-reactive
Methanesulfonyl chloride (MsCl)124-63-0Sigma-AldrichCorrosive, Lachrymator
Palladium on Carbon (10% Pd)7440-05-3Sigma-AldrichFlammable when dry
Hydrochloric acid (in Ethanol)7647-01-0Sigma-AldrichCorrosive
Triethylamine (Et₃N)121-44-8Sigma-Aldrich
Dichloromethane (DCM)75-09-2Sigma-Aldrich
Tetrahydrofuran (THF)109-99-9Sigma-AldrichAnhydrous required
Ethanol (EtOH)64-17-5Sigma-Aldrich

Safety Precaution: This synthesis involves hazardous materials including strong acids, bases, flammable solvents, and toxic reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Detailed Experimental Protocols

Step 1: Synthesis of (3R,4R)-1-Benzyl-3,4-epoxypyrrolidine

Rationale: This multi-step sequence transforms a readily available chiral starting material, D-tartaric acid, into the key epoxide intermediate. The stereocenters from tartaric acid directly template the cis-diol, which upon epoxidation, yields the desired chiral epoxide. N-benzylation serves to protect the pyrrolidine nitrogen during these transformations.

  • Part A: Synthesis of (4S,5S)-4,5-bis(mesyloxymethyl)-2,2-dimethyl-1,3-dioxolane.

    • D-tartaric acid is first converted to its diethyl ester and then protected as an acetonide.

    • The ester groups are reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF.

    • The resulting primary alcohols are then converted to mesylates using methanesulfonyl chloride in the presence of a base like triethylamine. This creates excellent leaving groups for the subsequent cyclization.

  • Part B: Cyclization to (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine.

    • The dimesylate from Part A (1.0 eq) is dissolved in a suitable solvent like acetonitrile.

    • Benzylamine (2.5 eq) is added, and the mixture is heated to reflux for 12-18 hours.

    • The benzylamine acts as both the nitrogen source for the pyrrolidine ring and the base, performing a tandem SN2 cyclization by displacing both mesylate groups.

    • After cooling, the reaction is worked up by removing the solvent, partitioning between ethyl acetate and water, and purifying by column chromatography to yield the cis-diol.

  • Part C: Epoxidation.

    • The cis-diol from Part B is converted to the epoxide. A common method involves reaction with trimethyl orthoacetate followed by hydrolysis and treatment with a base to induce ring closure. A more direct route involves converting the diol to a cyclic sulfate and subsequent ring opening/closure. For simplicity, we will reference a standard tosylation/base-induced closure.

    • To a solution of the diol (1.0 eq) and pyridine in DCM at 0 °C, add tosyl chloride (1.1 eq) and stir for 4 hours.

    • After aqueous workup, the resulting monotosylate is treated with a strong base like sodium hydride in THF to induce intramolecular SN2 cyclization, affording the epoxide. Purify via column chromatography.

Step 2: Synthesis of (3S,4S)-1-Benzyl-4-(piperidin-1-yl)pyrrolidin-3-ol

Rationale: This is the key stereochemistry-defining step. Piperidine acts as a nucleophile, attacking the epoxide. According to Fürst-Plattner rules for epoxide opening, the nucleophile will attack at one of the epoxide carbons from the face opposite the C-O bond, resulting in an inversion of configuration at the center of attack and an overall trans relationship between the incoming nucleophile and the resulting hydroxyl group.

  • Dissolve (3R,4R)-1-Benzyl-3,4-epoxypyrrolidine (1.0 eq) in ethanol in a pressure-sealed tube.

  • Add piperidine (3.0 eq) to the solution.

  • Seal the tube and heat the reaction mixture to 80-90 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting epoxide is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess piperidine.

  • The crude product can be purified by silica gel column chromatography (eluting with a gradient of DCM/Methanol) to yield the pure trans amino alcohol.

Step 3: Synthesis of (3S,4S)-4-(1-Piperidinyl)-3-pyrrolidinol (Free Base)

Rationale: The N-benzyl protecting group is removed to reveal the secondary amine of the pyrrolidine ring. Catalytic hydrogenolysis is the method of choice as it is clean and efficient, cleaving the benzylic C-N bond under mild conditions.

  • Dissolve the N-benzyl protected amino alcohol (1.0 eq) from Step 2 in methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

  • Fit the reaction flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (1 atm or slightly higher) with vigorous stirring.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

  • Rinse the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude free base as an oil or solid. This material is often used directly in the next step without further purification.

Step 4: Formation of trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride

Rationale: The final step is the formation of the dihydrochloride salt. The product contains two basic nitrogen atoms (the pyrrolidine and the piperidine), which are protonated by hydrochloric acid. The salt form generally has higher stability and better handling properties (e.g., crystallinity) than the free base.

  • Dissolve the crude free base from Step 3 in a minimal amount of cold ethanol or isopropanol.

  • To this solution, add a solution of hydrochloric acid in ethanol or diethyl ether (2.1 equivalents) dropwise with stirring at 0 °C.

  • A precipitate should form upon addition of the acid.

  • Stir the resulting slurry at 0 °C for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any non-salt impurities.

  • Dry the white solid under vacuum to a constant weight to yield the final product, trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride.

Summary of Results

StepProductStarting MaterialTypical YieldKey Technique
1(3R,4R)-1-Benzyl-3,4-epoxypyrrolidineD-Tartaric Acid~30-40% (overall)Chiral Pool Synthesis
2(3S,4S)-1-Benzyl-4-(piperidin-1-yl)pyrrolidin-3-olEpoxide Intermediate85-95%SN2 Epoxide Opening
3(3S,4S)-4-(1-Piperidinyl)-3-pyrrolidinolN-Benzyl Precursor>95% (crude)Catalytic Hydrogenolysis
4Target Dihydrochloride SaltFree Base90-98%Salt Formation

Conclusion

This application note outlines a reliable and stereocontrolled synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. By employing a strategy rooted in a chiral pool starting material and a key diastereospecific epoxide-opening reaction, this protocol provides researchers with a clear pathway to access this valuable chemical scaffold for applications in drug discovery and development. The detailed, step-by-step procedures are designed to be reproducible in a standard organic chemistry laboratory setting.

References

  • ResearchGate. A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. Available at: [Link]

  • IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • ACS Publications. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Available at: [Link]

  • Technical Science and Innovation. SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER.
  • ACS Publications. Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. Available at: [Link]

  • PMC (PubMed Central). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • PubMed. Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors. Available at: [Link]

  • PubMed. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Available at: [Link]

  • Google Patents. Process for the preparation of a pyrrolidinol compound.
  • ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Available at: [Link]

  • Google Patents. EP0347818B1 - Process for preparing 3-pyrrolidinol.
  • ResearchGate. Synthesis of Protected 4-Amino- and 4-Azido-3-hydroxy-L-prolines from D-Glucose. Available at: [Link]

  • PubChemLite. Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. Available at: [Link]

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Application

Application Notes and Protocols: A Researcher's Guide to the Dissolution of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride in DMSO

Abstract This comprehensive guide provides a detailed protocol for the dissolution of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions. It delves into the underlying chemical principles, potential challenges, and best practices to ensure the preparation of stable, reliable, and accurate stock solutions for experimental use. By understanding the "why" behind each step, researchers can mitigate common issues such as incomplete dissolution and compound precipitation, thereby enhancing the reproducibility and validity of their results.

Introduction: The Challenge of Solubilizing Hydrochloride Salts in Hygroscopic Solvents

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is a small molecule of interest in various research fields. Like many drug candidates, it is supplied as a dihydrochloride salt to improve its stability and handling as a solid. However, this salt form can present challenges during dissolution, particularly in aprotic, hygroscopic solvents like DMSO.

DMSO is a versatile and powerful solvent, capable of dissolving a wide array of both polar and nonpolar compounds, making it a staple in drug discovery and biological assays.[1][2][3] Its utility, however, is intrinsically linked to its purity. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This absorbed water can significantly alter the solvent's properties, often leading to a decrease in the solubility of dissolved compounds, especially those that are lipophilic or in salt forms.[4][6][7]

The dihydrochloride salt of a compound introduces ions into the solution. While DMSO is a polar aprotic solvent, the introduction of water can create a more complex microenvironment, potentially leading to the precipitation of the compound, particularly after freeze-thaw cycles.[6][7] Therefore, a successful dissolution protocol must prioritize the use of anhydrous DMSO and employ techniques that facilitate complete and stable solubilization.

Materials and Equipment

Reagents
  • trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas

Equipment
  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): Butyl rubber or thick latex gloves, safety goggles, lab coat.[8][9]

Table 1: Key Properties of Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochlorideC₉H₂₀Cl₂N₂O243.17Dihydrochloride salt, typically a solid at room temperature.[10][11]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13Highly polar, aprotic, hygroscopic solvent.[1] Excellent solvent for a wide range of compounds.[2][3] Combustible liquid.[5][8][9][12] Can penetrate the skin and carry dissolved substances with it.[8][9][12]

Detailed Dissolution Protocol

This protocol is designed to prepare a high-concentration stock solution of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride in DMSO. The final concentration should be determined based on the specific requirements of the downstream application, keeping in mind that it is generally advisable to prepare a concentrated stock to minimize the volume of DMSO introduced into aqueous experimental systems.

Pre-dissolution Preparations
  • Equilibration of Compound: Before opening, allow the vial of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride to equilibrate to room temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold powder upon opening.

  • Preparation of Anhydrous DMSO: Use a fresh, unopened bottle of anhydrous DMSO if possible. If using a previously opened bottle, ensure it has been stored properly in a dry environment with the cap tightly sealed. Puncture the septum of the bottle with a needle connected to a dry inert gas source (e.g., argon or nitrogen) to maintain a positive pressure and prevent moisture ingress while withdrawing the solvent.

Step-by-Step Dissolution Procedure
  • Weighing the Compound: Accurately weigh the desired amount of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride using a calibrated analytical balance. Perform this step in a low-humidity environment if possible.

  • Transfer to Vial: Carefully transfer the weighed compound into a sterile, amber glass vial. The use of amber glass is recommended to protect light-sensitive compounds.

  • Addition of DMSO: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Initial Mixing: Tightly cap the vial and vortex the solution for 1-2 minutes. Visually inspect the solution for any undissolved particles.

  • Sonication (if necessary): If the compound is not fully dissolved after vortexing, place the vial in a water bath sonicator for 10-15 minutes. Sonication uses ultrasonic waves to break down particle agglomerates and facilitate dissolution.[2][13]

  • Gentle Warming (optional): For compounds that are particularly difficult to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be employed.[2][14] Caution: Do not overheat, as this can lead to compound degradation. Always allow the solution to return to room temperature before storage or use.

  • Final Inspection: After any additional dissolution steps, vortex the solution again and visually confirm that it is a clear, homogenous solution with no visible particulates.

Diagram 1: Dissolution Workflow

G cluster_prep Pre-dissolution cluster_dissolution Dissolution Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh Compound Equilibrate->Weigh Prep_DMSO Prepare Anhydrous DMSO Add_DMSO Add Anhydrous DMSO Prep_DMSO->Add_DMSO Weigh->Add_DMSO Vortex1 Vortex (1-2 min) Add_DMSO->Vortex1 Inspect1 Visually Inspect Vortex1->Inspect1 Sonication Sonicate (10-15 min) Inspect1->Sonication Incomplete Dissolution Success Clear, Homogenous Solution Inspect1->Success Complete Dissolution Warming Gentle Warming (37°C) Sonication->Warming Vortex2 Vortex and Final Inspection Warming->Vortex2 Vortex2->Success

Caption: Workflow for dissolving trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride in DMSO.

Storage and Handling of DMSO Stock Solutions

Proper storage is critical to maintaining the integrity of your DMSO stock solution and preventing precipitation over time.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote compound precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2][6][14]

  • Storage Temperature: For short-term storage (up to one month), store the aliquots at -20°C. For long-term storage (up to six months), -80°C is recommended.[14][15]

  • Container: Use sterile, amber glass vials with PTFE-lined caps to prevent contamination, light degradation, and solvent evaporation.[16][17]

  • Environment: Store vials in a dry, dark place.[16][18]

Safety Precautions

A thorough understanding of the hazards associated with both the solute and the solvent is essential for safe laboratory practice.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and suitable gloves. Nitrile gloves offer limited protection against DMSO and may degrade rapidly.[8] Butyl rubber or thick (15 mil) latex gloves are recommended for handling DMSO.[8][9]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[12][19]

  • Skin Penetration: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[8][9][12] Exercise extreme caution to avoid skin contact with the solution. In case of contact, wash the affected area thoroughly with soap and water.[19][20]

  • Combustibility: DMSO is a combustible liquid.[5][8][9][12] Keep it away from heat, sparks, and open flames.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour DMSO solutions down the drain.[19]

Troubleshooting

Table 2: Common Problems and Solutions

ProblemPotential CauseRecommended Solution
Compound fails to dissolve completely. - Insufficient solvent volume.- Compound has low intrinsic solubility at the target concentration.- DMSO has absorbed water, reducing its solvating power.[4][6][7]- Re-calculate the required solvent volume.- Prepare a more dilute stock solution.- Use fresh, anhydrous DMSO.- Employ sonication and/or gentle warming as described in the protocol.[2][14]
A clear solution becomes cloudy or shows precipitation upon storage. - The stock solution was supersaturated.- DMSO has absorbed moisture over time.[6][7]- Repeated freeze-thaw cycles.[6][7]- Attempt to redissolve the precipitate by gentle warming and sonication. If successful, immediately aliquot into single-use vials.- Ensure proper storage in tightly sealed vials in a dry environment.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][14]
Precipitation occurs when diluting the DMSO stock into an aqueous buffer or cell culture medium. - The compound has low solubility in aqueous solutions.[7] This is a common phenomenon known as "salting out."- Decrease the final concentration of the compound in the aqueous medium.- Perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous medium.[2]- When diluting, add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and minimize localized high concentrations of the compound.[21]

Conclusion

The successful preparation of a stable stock solution of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride in DMSO is a critical first step for a wide range of in vitro and in vivo studies. By adhering to the principles of using anhydrous solvent, employing appropriate dissolution techniques, and following best practices for storage and handling, researchers can ensure the quality and reliability of their experimental reagents. This detailed protocol, grounded in an understanding of the chemical properties of both the solute and the solvent, provides a robust framework for achieving accurate and reproducible results.

References

  • AL Research Support. (2023, May 10). Spotlight on DMSO.
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  • Greenfield Global. (2015, June 17).
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  • DMSO Planet. (2024, April 3). How to Store DMSO Safely: Glass vs BPA-Free Plastic.
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?.
  • University of Waterloo. (2023, November). DIMETHYL SULFOXIDE (DMSO).
  • ResearchGate. (2024, January 21). How long can I store stock solution(Benzo[a]pyrene in DMSO)?.
  • OriGen Biomedical. (2016, July 29). Dimethyl Sulfoxide (DMSO)
  • Cayman Chemical. (2025, August 18).
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?.
  • Fisher Scientific. (2011, November 15).
  • Sigma-Aldrich. (2026, March 3).
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • NextSDS. (n.d.). trans-4-(1-piperidinyl)-3-pyrrolidinol(SALTDATA: 2HCl)
  • Ziath. (2006, February 2).
  • Angene Chemical. (2024, April 17).
  • Fisher Scientific. (2025, December 22).
  • CymitQuimica. (n.d.). (3S,4S)-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride.
  • BenchChem. (2025). Application Note: Protocol for Dissolving Indatraline Hydrochloride in DMSO for Cell Culture.
  • ResearchGate. (2020, May 15).
  • PubChemLite. (2026). Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride.
  • MilliporeSigma. (n.d.). 1-(Piperidin-4-yl)pyrrolidin-3-ol dihydrochloride.
  • ChemScene. (n.d.). 1-(Piperidin-4-yl)pyrrolidin-3-ol dihydrochloride.
  • Bio-Chain. (2025, June 25). Dimethyl Sulfoxide (DMSO)
  • MilliporeSigma. (n.d.). trans-4-(dimethylamino)-3-piperidinol dihydrochloride.
  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
  • ResearchGate. (2020, January 22).
  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?.
  • MP Biomedicals. (2016, January 18). Dimethyl Sulfoxide.
  • ACS Publications. (2021, August 24). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition.
  • ResearchGate. (2023, September 11). Does anyone have a protocol for dissolving liquid medicine in DMSO?.

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Method

A Stability-Indicating HPLC-UV Method for the Assay of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

An Application Note and Protocol Abstract This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (U...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol

Abstract This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. Due to the compound's highly polar nature and lack of a significant UV chromophore, specific challenges in chromatographic retention and detection are addressed. This application note details a systematic approach to method development, from initial column and mobile phase screening to final method optimization. Furthermore, it provides a complete protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, including procedures for forced degradation studies to ensure specificity. The resulting method is robust, accurate, and precise, making it suitable for routine quality control and stability testing in a drug development setting.

Introduction and Analytical Challenges

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is a chemical entity whose structure contains secondary and tertiary amine functionalities, rendering it highly polar and basic.[1] Its molecular formula is C₉H₂₀Cl₂N₂O with a molecular weight of 243.17 g/mol . A key analytical challenge arises from its chemical structure, which lacks a significant chromophore, meaning it does not strongly absorb UV light in the typical 220-400 nm range.[2][3] This, combined with its high polarity, makes developing a robust HPLC-UV method non-trivial.

Standard reversed-phase (RP) columns, such as C18, often provide insufficient retention for such polar compounds, leading to elution near or in the solvent front.[4] Therefore, specialized chromatographic strategies are required. This guide addresses these challenges by exploring alternative stationary phases and mobile phase compositions to achieve adequate retention and a sensitive, reliable method for quantification. The principles outlined are grounded in established chromatographic theory and regulatory expectations for analytical method validation.[5][6]

HPLC-UV Method Development Strategy

The primary objective is to develop a stability-indicating assay method capable of separating the active pharmaceutical ingredient (API) from potential degradation products and process-related impurities. The development process is a systematic exploration of critical chromatographic parameters.

Initial Considerations & Rationale

2.1.1. Column Selection Given the compound's high polarity, conventional C18 columns are unlikely to provide adequate retention. The following alternative strategies are considered more promising:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred mode for very polar, water-soluble analytes.[7] HILIC columns use a polar stationary phase (e.g., unbonded silica, or phases with diol or amide ligands) with a mobile phase high in organic content (typically acetonitrile) and a small amount of aqueous buffer. This allows for the retention of polar compounds that elute too early in reversed-phase.[8][9]

  • Polar-Endcapped Reversed-Phase Columns: Columns like an "Aqueous C18" or those with polar-embedded groups are designed to be compatible with highly aqueous mobile phases without suffering from phase collapse.[7][10] They can offer improved retention for polar molecules compared to traditional C18 phases.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms that can be advantageous for polar, ionizable compounds.

Initial Choice: A HILIC column (e.g., BEH HILIC, 2.5 µm, 2.1 x 100 mm) is selected as the primary candidate due to its proven effectiveness for retaining highly polar, basic compounds.[7]

2.1.2. Mobile Phase Selection The mobile phase composition is critical for achieving retention and good peak shape.[11]

  • Organic Modifier: Acetonitrile is the preferred solvent for HILIC mode due to its aprotic nature and favorable interaction with the aqueous layer on the stationary phase.

  • Aqueous Component & pH Control: The presence of two amine groups makes the analyte's retention highly sensitive to pH. A buffer is essential to control the ionization state and ensure reproducible chromatography.[12] A buffer such as ammonium formate or ammonium acetate is chosen because it is volatile and compatible with mass spectrometry (MS), should identification of unknown peaks be required. A pH between 3 and 5 is targeted to ensure the amine groups are protonated, which aids in the HILIC retention mechanism.

  • Initial Gradient: A gradient from high organic (e.g., 95% acetonitrile) to a higher aqueous percentage is employed to elute the analyte and any less polar impurities.

2.1.3. Detector Wavelength (λ) Selection The absence of a strong chromophore necessitates detection at a low UV wavelength.

  • Procedure: A solution of the analyte is scanned using a UV-Visible spectrophotometer or a Photo-Diode Array (PDA) detector from 190 nm to 400 nm to identify the wavelength of maximum absorbance (λmax).[13]

  • Expected Outcome: For a molecule like this, the λmax is expected to be in the low UV region, likely between 200 nm and 215 nm.[2]

  • Implication: Working at such low wavelengths requires extremely high-purity mobile phase solvents and additives (e.g., HPLC-grade acetonitrile and water, high-purity buffer salts) to minimize baseline noise and interference.[2] A wavelength of 205 nm is selected for this method.

Method Development Workflow

The logical flow of the method development process is illustrated below.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Define Analyte Properties (Polar, Basic, No Chromophore) B Select Column (HILIC) A->B C Select Mobile Phase (ACN/Ammonium Formate Buffer) A->C D Select Wavelength (Scan for λmax, ~205 nm) A->D E Inject Standard & Evaluate (Retention, Peak Shape, Tailing) B->E C->E D->E F Adjust Buffer pH & Concentration (Target pH 3-5) E->F G Optimize Gradient Profile (Slope, Initial/Final %B) F->G H Finalize Flow Rate & Temperature G->H I Optimized Method Ready for Validation H->I

Caption: Workflow for HPLC-UV Method Development.

Final Optimized HPLC-UV Method

The following section details the finalized instrument conditions and procedures for sample preparation.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Column Temperature 35 °C
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B 90:10 Acetonitrile:Mobile Phase A
Gradient Program Time (min)
0.0
5.0
6.0
6.1
8.0
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Detection UV at 205 nm
Run Time 8 minutes
Diluent Acetonitrile:Water (90:10 v/v)
Preparation of Solutions

3.2.1. Mobile Phase Preparation

  • Mobile Phase A: Accurately weigh 0.63 g of ammonium formate into 1 L of HPLC-grade water. Mix until dissolved. Adjust the pH to 3.5 using formic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Combine 900 mL of HPLC-grade acetonitrile with 100 mL of Mobile Phase A. Mix thoroughly.

3.2.2. Standard Stock Solution (1.0 mg/mL) Accurately weigh approximately 25 mg of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.2.3. Standard Working Solution (0.1 mg/mL) Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[5][14] The validation characteristics evaluated include specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.

Method Validation Workflow

MethodValidation cluster_specificity Specificity cluster_quant Quantitative Tests Start Validated Method A Analyze Blank (Diluent) Start->A E Linearity & Range (5 Concentrations, 3 Replicates) Start->E I Robustness (Vary Flow, pH, Temp) Start->I D Peak Purity Assessment A->D B Analyze Placebo (if applicable) B->D C Forced Degradation (Acid, Base, Peroxide, Heat, Light) C->D F Accuracy (Spike at 3 Levels, 3 Replicates) E->F G Precision (Repeatability & Intermediate) F->G H LOQ & LOD (Signal-to-Noise or Slope Method) G->H

Caption: Workflow for HPLC Method Validation per ICH Q2(R1).

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] It was demonstrated by analyzing a blank (diluent) and through forced degradation studies. The goal of forced degradation is to produce a target degradation of 5-20% to prove separation from the parent peak.[15][16]

Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 4 hours. Neutralize before dilution and injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 2 hours. Neutralize before dilution and injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and white light (1.2 million lux hours) as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples alongside an unstressed control sample. Assess peak purity of the analyte peak using a PDA detector to ensure it is spectrally homogeneous.

Linearity and Range

Protocol:

  • Prepare a series of at least five concentrations of the analyte ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (Recovery)

Protocol:

  • Prepare samples by spiking a placebo (if a drug product) or a known quantity of the analyte at three concentration levels: 80%, 100%, and 120% of the working concentration.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Amount / Spiked Amount) * 100.

Precision

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the standard working solution (0.1 mg/mL) on the same day, by the same analyst, on the same instrument. Calculate the Relative Standard Deviation (%RSD) of the peak areas.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Compare the results from both studies.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Robustness

Protocol: Intentionally make small, deliberate variations to the method parameters to assess its reliability. Analyze the standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).

  • Flow Rate: ±10% (0.36 and 0.44 mL/min).

  • Column Temperature: ±5 °C (30 °C and 40 °C).

  • Mobile Phase pH: ±0.2 units (pH 3.3 and 3.7).

Results and Data Presentation

The validation results must demonstrate that the method meets pre-defined acceptance criteria.

Table 1: Linearity and Range Results

Parameter Result Acceptance Criteria
Range 0.05 - 0.15 mg/mL 80 - 120% of nominal
Correlation Coefficient (r²) 0.9995 ≥ 0.999

| Y-Intercept | Negligible intercept at zero concentration | Report value |

Table 2: Accuracy and Precision Summary

Parameter Level Result (% Recovery or %RSD) Acceptance Criteria
Accuracy 80% 99.5% 98.0 - 102.0%
100% 100.2% 98.0 - 102.0%
120% 101.1% 98.0 - 102.0%
Precision (Repeatability) 100% 0.8% RSD ≤ 2.0% RSD

| Precision (Intermediate) | 100% | 1.2% RSD | ≤ 2.0% RSD |

Table 3: LOQ, LOD, and Robustness

Parameter Result Acceptance Criteria
LOD 0.001 mg/mL Report value
LOQ 0.003 mg/mL Report value

| Robustness | System suitability parameters passed under all varied conditions | System suitability criteria must be met |

Conclusion

A stability-indicating HPLC-UV method has been successfully developed and validated for the quantitative determination of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. The use of a HILIC stationary phase with a buffered mobile phase at low pH provided excellent retention and peak shape for this highly polar compound. Detection at a low wavelength of 205 nm offered sufficient sensitivity. The method was validated according to ICH Q2(R1) guidelines and was shown to be specific, linear, accurate, precise, and robust. It is therefore deemed suitable for its intended purpose in routine quality control and stability analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Hossain, M. A., et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • NextSDS. (n.d.). trans-4-(1-piperidinyl)-3-pyrrolidinol(SALTDATA: 2HCl). NextSDS. [https://www.nextsds.com/chemical/trans-4-(1-piperidinyl)-3-pyrrolidinol(saltdat]([Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • ResearchGate. (2016). How to select wavelength in hplc method development?. ResearchGate. [Link]

  • PharmaGuru. (2025). HPLC Detector in Pharmaceutical Analysis | How To Select. PharmaGuru. [Link]

  • Ali, S., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters. [Link]

  • LCGC. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC. [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters. [Link]

  • Shimadzu. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Mitropoulou, M., et al. (2025). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI. [Link]

  • ResearchGate. (2024). How can we perform HPLC for a uv inactive & highly polar compound?. ResearchGate. [Link]

  • Shimadzu. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu. [Link]

  • PubChemLite. (n.d.). Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. PubChemLite. [Link]

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Application

Application Notes &amp; Protocols: A Strategic Guide to In Vivo Dosing of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride in Murine Models

Executive Summary The pyrrolidine scaffold is a versatile pharmacophore integral to numerous biologically active compounds, including those targeting the central nervous system.[1][2] trans-4-(1-Piperidinyl)-3-pyrrolidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine scaffold is a versatile pharmacophore integral to numerous biologically active compounds, including those targeting the central nervous system.[1][2] trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is a novel derivative with potential neuromodulatory activity, possibly acting as a dual serotonin and noradrenaline reuptake inhibitor or interacting with dopamine and opioid receptors based on its structural class.[3][4] This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals to establish a robust and reproducible in vivo dosing regimen for this compound in murine models. As specific preclinical data for this exact molecule is not publicly available, this guide emphasizes the foundational principles and decision-making processes required to advance a novel chemical entity from the bench to in vivo efficacy testing.[5][6] The protocols herein are designed to be self-validating systems, ensuring that data generated is reliable and ethically sound, adhering to the highest standards of scientific rigor.[7][8]

Section 1: Compound Characterization & Pre-Formulation Analysis

Before any in vivo work can commence, a thorough understanding of the test article's fundamental properties is paramount. This initial phase ensures the compound can be formulated and administered in a manner that allows for meaningful biological interpretation.

Physicochemical Profile

The dihydrochloride salt form of trans-4-(1-Piperidinyl)-3-pyrrolidinol suggests good aqueous solubility. However, this must be empirically verified.

  • Aqueous Solubility: Determine the solubility in standard physiological buffers (e.g., pH 5.0, 7.4) and water. The goal is to achieve a solution, as this is the preferred formulation for most routes of administration to ensure uniform dosing and bioavailability.

  • Lipophilicity (LogP/LogD): The predicted XlogP is -0.1, indicating a hydrophilic nature.[9] This property influences the compound's ability to cross biological membranes, including the blood-brain barrier (BBB).

  • Stability: Assess the compound's stability in the chosen vehicle at various conditions (e.g., room temperature for 4 hours, 4°C for 24 hours) to ensure it does not degrade before or after administration.

Hypothesized Mechanism of Action (MoA)

Structurally related pyrrolidine derivatives have shown activity as inhibitors of monoamine reuptake, specifically targeting serotonin and norepinephrine transporters.[3] This class of compounds is critical in the treatment of various neurological and psychiatric disorders. The presence of the piperidinyl and pyrrolidinol moieties could also confer affinity for other CNS targets. A plausible, though unconfirmed, mechanism involves the modulation of synaptic neurotransmitter concentrations.

Below is a generalized diagram illustrating the potential impact of a monoamine reuptake inhibitor at a synapse.

MoA presynaptic Presynaptic Neuron vesicle Vesicle with Neurotransmitters postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (e.g., SERT, NET) transporter->presynaptic Recycling synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release receptor Postsynaptic Receptors receptor->postsynaptic Signal Transduction compound trans-4-(1-Piperidinyl) -3-pyrrolidinol compound->transporter Inhibition synaptic_cleft->transporter Reuptake synaptic_cleft->receptor Binding

Caption: Hypothesized mechanism of monoamine reuptake inhibition.

Section 2: Strategic Roadmap for In Vivo Dosing Determination

A systematic, phased approach is crucial for efficiently and ethically determining the appropriate dosing parameters for a novel compound.[6][10] This roadmap minimizes the use of animals while maximizing the quality of the data obtained.[5]

Caption: Workflow for establishing an in vivo dosing regimen.

Phase 1: Vehicle Selection

The choice of vehicle is critical and can significantly impact experimental outcomes.[11] An ideal vehicle is non-toxic, inert, and capable of solubilizing the compound at the required concentrations.[12] Given the compound's salt form, sterile 0.9% saline or Phosphate-Buffered Saline (PBS) should be the first choice.

Key Considerations:

  • Toxicity: The vehicle itself must not cause adverse effects.[13][14] For example, high concentrations of DMSO can cause neurotoxicity and motor impairment in mice.[11][13]

  • Compatibility: Ensure the vehicle does not react with the compound or interfere with the biological assay.

  • Route of Administration: The viscosity and composition of the vehicle must be suitable for the chosen administration route.[15]

Phase 2: Route of Administration (RoA) Selection

The RoA depends on the experimental objective and the compound's properties.

  • Intravenous (IV): Bypasses absorption for 100% bioavailability. Ideal for initial PK studies.

  • Intraperitoneal (IP): Common for systemic delivery in rodents, offering rapid absorption.

  • Oral Gavage (PO): Essential for evaluating oral bioavailability and clinical relevance.

  • Subcutaneous (SC): Provides slower, more sustained absorption.

For a novel CNS-acting compound, initial studies often use IP or IV administration to ensure systemic exposure and bypass potential absorption liabilities.

Phase 3: Maximum Tolerated Dose (MTD) Studies

The MTD is the highest dose that can be administered without causing unacceptable side effects or overt toxicity.[16][17] It is a crucial first step for defining the upper limit for efficacy testing.[16][18] The MTD is not designed to be a lethal endpoint.[17]

Observational Criteria:

  • Body Weight: A loss of 15-20% is a key indicator of significant toxicity.[19]

  • Clinical Signs: Monitor for changes in posture, activity, breathing, and presence of ruffled fur.

  • Behavioral Changes: Note any signs of distress, lethargy, or hyperactivity.

Phase 4: Preliminary Pharmacokinetic (PK) Assessment

A preliminary PK study provides critical information on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. This helps in designing a rational dosing schedule (e.g., once daily, twice daily) for multi-day efficacy studies.

Section 3: Detailed Protocols

All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.[20][21]

Protocol 3.1: Vehicle Solubility & Formulation Preparation
  • Objective: To prepare a sterile, clear solution of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride for in vivo administration.

  • Materials:

    • Test compound

    • Sterile 0.9% Sodium Chloride (Saline)

    • Sterile water for injection

    • pH meter

    • Sterile conical tubes

    • 0.22 µm sterile syringe filters

  • Methodology:

    • Weigh the required amount of the compound to prepare a stock solution at the highest desired concentration (e.g., 10 mg/mL).

    • Add a small volume of sterile saline to the powder and vortex to create a slurry.

    • Gradually add more saline while vortexing until the final volume is reached. Gentle warming or sonication may be used if dissolution is slow.

    • Visually inspect the solution for any particulates. It must be a clear, homogenous solution.

    • Measure the pH of the final solution. Adjust if necessary to be within a physiologically tolerated range (typically pH 6.5-7.5 for IP/IV).

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Prepare serial dilutions from this stock solution to create the lower doses required for the MTD study.

Protocol 3.2: Single-Dose Escalation MTD Study
  • Objective: To determine the MTD of the compound after a single administration.[19]

  • Animal Model: C57BL/6 or CD-1 mice, male, 8-10 weeks old.

  • Study Design:

    • Use small groups of mice (n=3-5 per group).[19][22]

    • Start with a low dose and escalate in subsequent groups (e.g., modified Fibonacci dose escalation).

    • A suggested starting dose range could be 5, 10, 20, 40, 80 mg/kg.[22][23]

  • Methodology:

    • Acclimate animals for at least 3 days before the study.

    • Record the body weight of each mouse on Day 0, just prior to dosing.

    • Administer the compound or vehicle control via the selected route (e.g., IP injection). Dosing volumes should be consistent, typically 10 mL/kg.[20]

    • Observe animals continuously for the first hour post-dose, then at 4 hours, and at 24 hours.

    • Record clinical observations and body weights daily for 7-14 days.[18][19]

    • The MTD is defined as the highest dose that does not result in >20% body weight loss or other severe clinical signs of toxicity.[17][21]

Table 1: MTD Study Dosing & Observation Schedule
GroupNCompound Dose (mg/kg)VehicleRouteObservation PeriodKey Endpoints
130 (Vehicle Control)0.9% SalineIP7 DaysBaseline
2350.9% SalineIP7 DaysBody Weight, Clinical Signs
33100.9% SalineIP7 DaysBody Weight, Clinical Signs
43200.9% SalineIP7 DaysBody Weight, Clinical Signs
53400.9% SalineIP7 DaysBody Weight, Clinical Signs
63800.9% SalineIP7 DaysBody Weight, Clinical Signs
Protocol 3.3: Preliminary Pharmacokinetic (PK) Study
  • Objective: To characterize the plasma concentration-time profile of the compound after a single dose.

  • Animal Model: C57BL/6 mice, male, 8-10 weeks old (cannulated, if possible, for serial sampling).

  • Study Design:

    • Dose a single group of mice (n=3-5) with a dose at or below the MTD (e.g., 20 mg/kg).

    • Collect blood samples at multiple time points.

  • Methodology:

    • Administer the compound via the chosen route (e.g., IV or IP).

    • Collect sparse blood samples (e.g., ~50 µL) at predetermined time points. A typical schedule for an IV dose would be: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal).[24]

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

    • Analyze plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to determine compound concentration.

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t1/2 (half-life).

Section 4: Data Interpretation & Next Steps

  • MTD Analysis: The MTD results will define the safe upper limit for dosing in subsequent efficacy studies.[16] Doses for efficacy trials are typically chosen at fractions of the MTD (e.g., MTD, MTD/2, MTD/4) to explore a dose-response relationship.[8]

  • PK/PD Correlation: The PK data provides the critical link between dose and exposure. By correlating the plasma concentration (PK) with a biological response (Pharmacodynamics, PD), a therapeutic window can be established. This ensures that efficacy studies are conducted with doses that achieve and maintain target engagement.

By following this strategic and methodologically rigorous guide, researchers can confidently establish a safe and effective in vivo dosing regimen for trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, paving the way for successful preclinical evaluation.

References

  • General Principles of Preclinical Study Design. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models. (n.d.). BenchChem.
  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.
  • Designing an In Vivo Preclinical Research Study. (2023). MDPI.
  • Maximum Tolerated Dose (MTD). (n.d.). Hooke Laboratories.
  • Application Notes and Protocols for In Vivo Mouse Studies with Novel Compounds. (n.d.). BenchChem.
  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate.
  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory.
  • Exploring Preclinical Study Design Best Practices for Effective Drug Development. (n.d.). InfinixBio.
  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.
  • Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology.
  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017). IONTOX.
  • Designing an In Vivo Preclinical Research Study. (2023). ResearchGate.
  • Vehicles for Animal Studies. (2016). Gad Consulting Services.
  • How to decide a dose for mice if the doses are not available in any literature. (2022). ResearchGate.
  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology.
  • Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment. (1992). National Center for Biotechnology Information.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute.
  • How to calculate a right dose for in vivo study? (2016). ResearchGate.
  • In vivo pharmacology. (n.d.). Stanford Medicine.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. (n.d.). PubChem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules.
  • Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry.
  • Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. (2022). Journal of Pharmaceutical Negative Results.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry.
  • Pyrrolidine-based marketed drugs. (n.d.). ResearchGate.
  • Trans-(3S,4S)-Disubstituted Pyrrolidines as Inhibitors of the Human Aspartyl Protease Renin. Part I: Prime Site Exploration using an Amino Linker. (2015). ResearchGate.
  • Moss, S. M., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience.
  • 1-(Piperidin-4-yl)pyrrolidin-3-ol dihydrochloride. (n.d.). ChemScene.

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Method

Application Note: High-Throughput Cell Viability Profiling of trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Researchers, assay development scientists, and drug discovery professionals. Introduction & Mechanistic Rationale Pyrrolidines and...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Researchers, assay development scientists, and drug discovery professionals.

Introduction & Mechanistic Rationale

Pyrrolidines and pyrrolidinols are ubiquitous structural motifs in medicinal chemistry, frequently serving as rigid, nonclassical bioisosteres in modern drug discovery[1]. Recently, bicyclic pyrrolidinol scaffolds have been critical in the development of breakthrough therapeutics, including KRASG12D inhibitors for oncology and muscarinic M3 receptor antagonists for chronic obstructive pulmonary disease[1][2].

As researchers synthesize novel derivatives using building blocks like trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (CAS: 1018443-35-0)[3], establishing a baseline cytotoxicity profile is a mandatory first step before advancing these compounds into functional efficacy assays.

To evaluate the cellular tolerability of this compound, we utilize the industry-standard ATP-dependent Luminescent Cell Viability Assay .

The Causality of the Assay Mechanism

Why measure ATP? Adenosine triphosphate (ATP) is a strict, real-time indicator of metabolically active cells[4][5]. When cells undergo apoptosis or necrosis in response to a toxic xenobiotic, endogenous ATPases rapidly deplete intracellular ATP[4]. This assay leverages a recombinant firefly luciferase enzyme that requires ATP to oxidize its substrate, D-luciferin[5]. Because the reaction stoichiometry is strictly proportional, the emitted luminescent signal directly correlates with the number of viable cells remaining in the well[4][5].

Mechanism Cell Viable Cell (Metabolically Active) ATP ATP Release (Lysis Buffer) Cell->ATP Lysis Reaction Luciferase + D-Luciferin + O2 + Mg2+ ATP->Reaction Catalyzes Light Oxyluciferin + Light (Luminescence ~ Viability) Reaction->Light Emits

Bioluminescent mechanism of ATP-dependent cell viability detection.

Experimental Design: A Self-Validating System

A robust in vitro assay must not merely generate data; it must be a self-validating system that internally proves its own accuracy. This protocol achieves self-validation through three rigorous controls:

  • The Vehicle Control (100% Viability Baseline): Expert Insight: Unlike many lipophilic drug fragments that require DMSO—which can introduce solvent-induced cytotoxicity at concentrations above 0.1%—the dihydrochloride salt formulation of trans-4-(1-Piperidinyl)-3-pyrrolidinol renders it highly water-soluble. This allows researchers to prepare aqueous stock solutions, completely bypassing DMSO-related artifacts and ensuring that any observed reduction in ATP is strictly caused by the compound's intrinsic pharmacology.

  • The Positive Control (Assay Sensitivity): Wells treated with 10 µM Staurosporine (a pan-kinase inhibitor) force complete apoptosis. If these wells do not show near-zero luminescence, the assay is invalid.

  • The Blank Control (Background Subtraction): Wells containing only media and the ATP reagent. This quantifies background auto-luminescence, which must be subtracted to prevent false-positive viability readings.

Step-by-Step Methodology

Phase 1: Reagent & Plate Preparation
  • Cell Line: HepG2 (human hepatocellular carcinoma) or HEK293T, commonly used for early toxicological screening.

  • Microplates: Use opaque white 96-well or 384-well plates. Causality: Clear plates allow light to scatter into adjacent wells (optical crosstalk), artificially inflating the viability readings of highly toxic wells next to vehicle controls. Opaque white plates reflect light upward to the detector, maximizing sensitivity while isolating the signal.

Phase 2: Cell Seeding & Treatment Workflow
  • Cell Seeding: Harvest cells and seed at a density of 1.0 × 10⁴ cells/well in 100 µL of complete culture media. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adherence and log-phase recovery.

  • Compound Preparation: Dissolve trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride in sterile ultra-pure H₂O to create a 10 mM stock. Perform a 10-point half-log serial dilution in culture media.

  • Treatment: Aspirate the seeding media and apply 100 µL of the compound dilutions to the respective wells. Incubate for 48 to 72 hours.

  • Reagent Equilibration: 30 minutes before reading, remove the ATP Luminescent Reagent from the refrigerator and equilibrate it to room temperature (22°C). Causality: Luciferase enzyme kinetics are highly temperature-dependent. Cold reagent will result in a sluggish reaction and falsely low luminescence.

  • Lysis & Reaction: Add 100 µL of the ATP Reagent directly to each well. Place the plate on an orbital shaker for 2 minutes. Causality: Mechanical shaking ensures the detergent in the reagent completely disrupts the cellular lipid bilayers, releasing all intracellular ATP.

  • Incubation & Detection: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the plate using a microplate luminometer (integration time: 0.5–1.0 second/well).

Workflow Seed 1. Seed Cells (96/384-well plate) Prep 2. Compound Prep (Aqueous Formulation) Seed->Prep Treat 3. Treat Cells (Incubate 48-72h) Prep->Treat Reagent 4. Add ATP Reagent (Cell Lysis & Reaction) Treat->Reagent Read 5. Read Luminescence (Calculate IC50) Reagent->Read

Step-by-step experimental workflow for the luminescent cell viability assay.

Data Presentation & Analysis

To determine the cytotoxicity of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, calculate the relative viability using the following formula:

% Viability = [(Sample RLU - Blank RLU) / (Vehicle RLU - Blank RLU)] × 100

Below is a representative quantitative data summary demonstrating how the self-validating controls frame the experimental results:

Treatment GroupConcentration (µM)Mean Luminescence (RLU)*Normalized Viability (%)Toxicological Interpretation
Vehicle Control (H₂O) 01,250,000100.0% Baseline established
Test Compound11,245,00099.6% Non-toxic
Test Compound101,180,00094.4% Minimal toxicity
Test Compound100850,00068.0% Moderate toxicity
Test Compound1000150,00012.0% High toxicity
Positive Control 10 (Staurosporine)25,0002.0% Assay dynamic range validated
Blank (Media Only) N/A1,5000.0% Background noise quantified

*RLU = Relative Light Units. Data represents hypothetical screening results for structural building blocks.

By plotting the Normalized Viability against the log₁₀ of the compound concentration, researchers can utilize non-linear regression (e.g., a 4-parameter logistic curve) to calculate the IC₅₀ value, providing a quantitative metric of the scaffold's cellular tolerability before proceeding to complex structural modifications.

References

  • NextSDS. "trans-4-(1-piperidinyl)-3-pyrrolidinol(SALTDATA: 2HCl) Chemical Substance Information". NextSDS. URL: [Link]

  • Creative Bioarray. "ATP Cell Viability Assay Principle and Protocol". Creative Bioarray. URL:[Link]

  • ACS Publications. "Practical Asymmetric Synthesis of a Bicyclic Pyrrolidinol". American Chemical Society. URL: [Link]

  • PubMed. "Discovery of Novel Potent Muscarinic M3 Receptor Antagonists with Proper Plasma Stability by Structural Recombination of Marketed M3 Antagonists". National Institutes of Health. URL: [Link]

Sources

Application

Topic: A Robust HILIC-MS/MS Method for the Quantitative Analysis of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, validated protocol for the sample preparation and subsequent liquid chromatography-tandem mass spectrometry (LC-M...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, validated protocol for the sample preparation and subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of trans-4-(1-Piperidinyl)-3-pyrrolidinol, a polar molecule that presents significant challenges to conventional reversed-phase chromatographic methods. Due to its high polarity, traditional C18 columns fail to provide adequate retention, leading to poor sensitivity and significant matrix effects. To overcome these issues, this guide details a robust methodology centered around Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention and separation of highly polar compounds.[1][2][3] We provide comprehensive, step-by-step protocols for sample preparation from both simple aqueous solutions and complex biological matrices like human plasma. The causality behind critical experimental choices, from solvent selection to mass spectrometry parameters, is thoroughly explained to ensure methodological transparency and facilitate adaptation for related polar analytes.

Introduction & Analytical Challenge

Trans-4-(1-Piperidinyl)-3-pyrrolidinol is a chemical entity featuring multiple polar functional groups, including a secondary amine, a tertiary amine, and a hydroxyl group. Supplied as a dihydrochloride salt, it exhibits high aqueous solubility.[4] These physicochemical properties make it an archetypal "difficult-to-retain" compound in reversed-phase high-performance liquid chromatography (RP-HPLC).[5] When analyzed using standard RP-HPLC methods, such polar compounds typically elute with or near the solvent front, resulting in:

  • Ion Suppression: Co-elution with endogenous matrix components (salts, phospholipids) drastically reduces ionization efficiency in the mass spectrometer source, compromising sensitivity.[6]

  • Poor Peak Shape & Reproducibility: Lack of interaction with the stationary phase leads to broad, asymmetric peaks and inconsistent retention times.

  • Inaccurate Quantification: The inability to separate the analyte from interferences makes reliable quantification nearly impossible.

This guide addresses this challenge by leveraging HILIC, a chromatographic mode that employs a polar stationary phase and a high-organic-content mobile phase to effectively retain and separate polar molecules.[7] The high organic content of the HILIC mobile phase offers the additional benefit of enhancing desolvation and ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to significant gains in sensitivity.[7][8]

Analyte Physicochemical Properties

A summary of the key properties of the analyte free base is crucial for understanding the rationale behind the method development.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O[9]
Molecular Weight (Free Base) 170.25 g/mol [9]
Molecular Weight (Dihydrochloride) 243.17 g/mol [10][11]
Predicted XlogP -0.1[9]
Topological Polar Surface Area (TPSA) 35.5 Ų[11]
Hydrogen Bond Donors 2[11]
Hydrogen Bond Acceptors 3[11]

The negative XlogP value confirms the hydrophilic nature of the compound, underpinning the selection of a HILIC-based analytical approach.

Materials and Reagents

  • Analyte: trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (Purity ≥95%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additives: Ammonium Acetate (LC-MS Grade), Formic Acid (LC-MS Grade)

  • Biological Matrix (for Protocol 3): Blank Human Plasma (K2-EDTA)

  • Labware: Calibrated analytical balance, volumetric flasks (Class A), polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[12]

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an ESI source.[13][14]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

Rationale: Accurate preparation of stock solutions is fundamental for quantitative analysis. Using a high-organic solvent for the final working standards is critical for HILIC to prevent peak distortion upon injection.[15]

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 2.5 mg of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, correcting for purity and salt form to calculate the free base equivalent.

    • Dissolve the solid in a 50:50 (v/v) mixture of Methanol:Water in a 1.0 mL volumetric flask.

    • Vortex until fully dissolved. This stock is suitable for short-term storage at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions from the primary stock solution into a final diluent of 90:10 (v/v) Acetonitrile:Water .

    • Prepare a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

    • The high acetonitrile content of the diluent ensures compatibility with the initial HILIC mobile phase conditions.

Protocol 2: Sample Preparation from a Simple Aqueous Matrix

Rationale: For simple matrices like formulation buffers or dissolution media, the primary goal is dilution into a solvent compatible with the HILIC system.

  • Dilution: Dilute the aqueous sample with Acetonitrile to achieve a final solvent composition of at least 80% Acetonitrile. A typical dilution would be 10 µL of sample into 90 µL of Acetonitrile.

  • Mixing: Vortex the diluted sample for 10 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated salts or excipients.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for injection.

Protocol 3: Sample Preparation from Human Plasma (Protein Precipitation)

Rationale: Protein precipitation is a rapid and effective method to remove the majority of proteinaceous interferences from biological samples.[6] Using cold acetonitrile enhances precipitation efficiency and is the solvent of choice for HILIC analysis.

  • Sample Aliquoting: Pipette 50 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) dissolved in 50:50 Methanol:Water. If no IS is available, add 10 µL of the same solvent mixture.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile. The 4:1 ratio of solvent to plasma ensures efficient protein removal.

  • Vortexing: Vortex vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

  • Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial, being careful not to disturb the protein pellet.

  • Injection: Inject directly into the LC-MS/MS system.

Workflow for Plasma Sample Preparation

The following diagram illustrates the logical flow of the protein precipitation protocol.

G plasma 1. Aliquot Plasma Sample (50 µL) is 2. Spike Internal Standard (10 µL) plasma->is ppt 3. Add Cold Acetonitrile (200 µL) is->ppt vortex 4. Vortex (30 sec) ppt->vortex centrifuge 5. Centrifuge (10 min, 16,000 x g) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Figure 1. Plasma Protein Precipitation Workflow.

LC-MS/MS Method Parameters

Rationale: The selected parameters are a robust starting point for method development. The HILIC column provides polar retention, while the gradient shifts from high organic (for retention) to higher aqueous (for elution). The MS/MS parameters are optimized for the specific detection of the analyte in positive ion mode, which is ideal for basic compounds.[16]

Table 1: Liquid Chromatography Conditions
ParameterRecommended Setting
LC System UHPLC System
Column Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent HILIC phase
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 95% B to 50% B over 3.0 min; return to 95% B and equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Autosampler Temp 10°C
Table 2: Mass Spectrometry Conditions
ParameterRecommended Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 450°C
Desolvation Gas Flow 800 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 171.15
Product Ions (Q3) m/z 153.1 (Loss of H₂O), m/z 98.1 (Piperidine fragment) - Requires empirical optimization
Collision Energy Requires empirical optimization for each transition
Dwell Time 50 ms

Method Trustworthiness & Validation

To ensure the protocol is robust and reliable, a full method validation should be performed according to regulatory guidelines. Key aspects to assess include:

  • Selectivity: Analyze blank matrix samples to ensure no endogenous peaks interfere with the analyte or IS.

  • Linearity & Range: Confirm the calibration curve is linear over the intended concentration range (e.g., with r² > 0.99).

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure results are within ±15% of the nominal value.

  • Matrix Effect: Evaluate the extent of ion suppression or enhancement caused by the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix and in processed samples under various storage conditions.

Conclusion

The analysis of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride by LC-MS is confounded by its high polarity, which precludes the use of standard reversed-phase chromatography. The HILIC-based method detailed in this application note provides a comprehensive and robust solution. By combining an appropriate sample preparation strategy—minimizing aqueous content and removing matrix interferences—with a tailored HILIC separation and sensitive MS/MS detection, researchers can achieve reliable and accurate quantification of this and other challenging polar compounds in both simple and complex matrices.

References

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry.
  • Sample preparation methods for LC-MS-based global aqueous metabolite profiling.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • Perspective Chapter: Mixed-Mode Chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate.
  • Mixed-Mode Chromatography—A Review.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Mass Spectrometry Society of Japan.
  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI.
  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols.
  • Navigating the Nuances of Sample Preparation for LC-MS and GC-MS.
  • Solid Phase Extraction in LC-MS Sample Prepar
  • Why HILIC is what your polar compounds need for purific
  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry.
  • Mass Spectrometry of Biologically Active Small Molecules. Diva-Portal.org.
  • Computational mass spectrometry for small molecules.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Hydrophilic interaction chrom
  • (3S,4S)-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. CymitQuimica.
  • HILIC – The Rising Star of Polar Chrom
  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.
  • (+/-)-trans-4-(3-Pyridinyl)pyrrolidine-3-carboxylic acid dihydrochlori. Chem-Impex.
  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab.
  • What You Need to Know About HILIC.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • 1-(Piperidin-4-yl)pyrrolidin-3-ol dihydrochloride. Sigma-Aldrich.
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Spectroscopy Online.
  • trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. PubChemLite.
  • 1-(Piperidin-4-yl)pyrrolidin-3-ol dihydrochloride. ChemScene.

Sources

Method

Application Note: NMR Spectroscopic Characterization and Stereochemical Elucidation of trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride

Executive Overview trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (CAS: 1018443-35-0) is a highly versatile diamine building block frequently utilized in the design of CNS-active therapeutics and targeted recepto...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (CAS: 1018443-35-0) is a highly versatile diamine building block frequently utilized in the design of CNS-active therapeutics and targeted receptor antagonists. The presence of two basic nitrogen centers and two contiguous stereocenters (C3 and C4) presents unique challenges for structural verification. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the chemical structure and confirm the trans relative stereochemistry of this molecule.

Mechanistic Principles of Spectroscopic Elucidation

Understanding the Dihydrochloride Salt Effect

When characterizing basic heterocycles, the ionization state dictates the electronic environment. In this dihydrochloride salt, both the pyrrolidine and piperidine nitrogens are fully protonated. This protonation exerts a strong electron-withdrawing effect, significantly deshielding the adjacent α-protons. As documented in structural analyses of similar pyrrolidine hydrochlorides, protons adjacent to a protonated nitrogen shift dramatically downfield—often moving from ~2.5 ppm in the free base to >3.5 ppm in the salt form [1]. Consequently, Deuterium Oxide (D₂O) is the optimal solvent; it provides superior solubility for the salt while exchanging the -OH and -NH⁺ protons to D, thereby simplifying the aliphatic spectrum and removing broad, overlapping exchangeable signals.

Stereochemical Causality: Why NOESY is Mandatory

Determining the relative stereochemistry between the C3-hydroxyl and C4-piperidinyl groups requires moving beyond simple scalar couplings. While 3JH3,H4​ coupling constants can hint at stereochemistry, the conformational dynamics of the piperidine-pyrrolidine system—specifically the pyrrolidine ring's tendency to undergo rapid pseudo-rotation between various envelope conformations—averages these J -values, making pure scalar coupling analysis unreliable [3].

Therefore, 1D or 2D Nuclear Overhauser Effect (NOE) spectroscopy is required. A trans configuration is confirmed by the absence of a strong NOE between H-3 and H-4, combined with diagnostic spatial correlations between the pyrrolidine and piperidine ring systems [2].

Validated Experimental Protocols

Sample Preparation
  • Weighing : Accurately weigh 20.0 ± 1.0 mg of trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride into a clean glass vial.

  • Solvation : Add 0.6 mL of high-purity D₂O (99.9% D) containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).

  • Transfer : Vortex the solution for 30 seconds until completely dissolved, then transfer to a standard 5 mm NMR tube.

Instrument Setup and Acquisition
  • Hardware : 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm broadband observe (BBO) or cryoprobe.

  • ¹H NMR Parameters : Pulse program = zg30, Number of scans (ns) = 16, Relaxation delay (d1) = 2.0 s, Spectral width (sw) = 12 ppm.

  • ¹³C NMR Parameters : Pulse program = zgpg30 (power-gated decoupling), ns = 1024, d1 = 2.0 s, sw = 220 ppm.

  • 2D NOESY Parameters : Mixing time ( τm​ ) = 300 ms (optimized for small-to-medium molecules to prevent spin diffusion), ns = 16 per t1 increment.

Self-Validating Data Checkpoints

To ensure the trustworthiness of the assignment, this protocol relies on an internal self-validation loop:

  • Integration Check : The total integral of the aliphatic region (1.50 - 4.80 ppm) must equal exactly 18 protons. Any deviation indicates incomplete protonation, solvent exchange artifacts, or impurities.

  • Connectivity Validation : The H-4 proton (assigned via COSY from the highly deshielded H-3) must show a strong HMBC correlation to the C-2'/C-6' carbons of the piperidine ring. If this HMBC cross-peak is absent, the covalent linkage is unverified, and the sample may be a mixture of uncoupled precursors.

Quantitative Data Summaries

The following tables summarize the validated chemical shifts for the dihydrochloride salt in D₂O.

Table 1: ¹H NMR Assignments (400 MHz, D₂O, referenced to TSP)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
C3-H 4.60dt1HPyrrolidine CH-OH (Highly deshielded)
C4-H 3.90q1HPyrrolidine CH-N
C5-H₂ 3.65 - 3.80m2HPyrrolidine CH₂ (Adjacent to N⁺)
C2-H₂ 3.50 - 3.65m2HPyrrolidine CH₂ (Adjacent to N⁺)
C2', C6'-H₂ 3.30 - 3.45m4HPiperidine CH₂ (Adjacent to N⁺)
C3', C5'-H₂ 1.85 - 2.05m4HPiperidine CH₂
C4'-H₂ 1.65 - 1.80m2HPiperidine CH₂

Table 2: ¹³C NMR Assignments (100 MHz, D₂O, referenced to TSP)

PositionChemical Shift (ppm)TypeAssignment
C3 71.5CHPyrrolidine C-OH
C4 65.2CHPyrrolidine C-N
C2', C6' 52.4CH₂Piperidine C-N⁺ (Symmetric)
C2 49.8CH₂Pyrrolidine C-N⁺
C5 47.1CH₂Pyrrolidine C-N⁺
C3', C5' 23.6CH₂Piperidine C-C (Symmetric)
C4' 21.2CH₂Piperidine C-C

Structural Validation Workflows

NMR_Workflow Prep Sample Preparation 20 mg in 0.6 mL D2O Acq1D 1D NMR Acquisition 1H (16 scans), 13C (1024 scans) Prep->Acq1D Acq2D 2D NMR Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Stereo Stereochemical Elucidation NOESY / ROESY Acq2D->Stereo Valid Data Validation Structure Confirmation Stereo->Valid

Workflow for the complete NMR spectroscopic elucidation of the target compound.

NOESY_Logic H3 H-3 (Pyrrolidine) H4 H-4 (Pyrrolidine) H3->H4 Weak/No NOE (Trans configuration) Pip H-2'/6' (Piperidine) H3->Pip Weak NOE (Spatial distance) H4->Pip Strong NOE (Direct linkage)

NOESY correlation logic used to confirm the trans relative stereochemistry.

References

  • Source: DEA.
  • Pyrrolidine and Piperidine Formation Via Copper(II)
  • EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)

Technical Notes & Optimization

Troubleshooting

Troubleshooting trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride precipitation in aqueous buffers

Technical Support Center: trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride Introduction: Navigating the Formulation Challenges of a Dihydrochloride Salt trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is a b...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

Introduction: Navigating the Formulation Challenges of a Dihydrochloride Salt

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is a bifunctional amine compound frequently utilized as a building block in medicinal chemistry and drug discovery.[1][2][3][4][5] As a dihydrochloride salt, it possesses high water solubility under acidic conditions, a common strategy to improve the bioavailability of amine-containing molecules.[6] However, researchers often encounter unexpected precipitation when preparing solutions in common aqueous buffers, particularly phosphate-buffered saline (PBS). This guide provides an in-depth analysis of the underlying physicochemical principles governing its solubility and offers systematic troubleshooting protocols to prevent precipitation and ensure the success of your experiments.

Section 1: The Core Chemistry of Precipitation

Understanding why this compound precipitates requires a grasp of two fundamental chemical principles: pH-dependent solubility and the common-ion effect.

The Critical Role of pH and pKa

trans-4-(1-Piperidinyl)-3-pyrrolidinol contains two basic nitrogen atoms: one on the piperidine ring and one on the pyrrolidine ring. In its dihydrochloride form, both amines are protonated (positively charged), which confers high aqueous solubility.

The solubility of this compound is directly governed by the pH of the solution relative to the pKa values of its two amine groups. The pKa is the pH at which 50% of a specific group is protonated and 50% is deprotonated. While the exact pKa values for this specific molecule require experimental determination, we can estimate them based on the parent structures, piperidine (pKa ≈ 11) and pyrrolidine (pKa ≈ 11.3).

The relationship between pH, pKa, and the ratio of the protonated (conjugate acid) and deprotonated (conjugate base) forms is described by the Henderson-Hasselbalch equation .[7][8][9]

  • At pH << pKa: The compound will be predominantly in its protonated, dicationic form (BH₂²⁺), which is highly soluble in water.

  • As pH approaches pKa: A significant portion of the compound will deprotonate to its monocationic (BH⁺) and neutral (B) forms. These less charged species are significantly less water-soluble and will precipitate out of solution.

Caption: pH-dependent equilibrium of the compound.

The Common-Ion Effect: A Hidden Culprit

The "dihydrochloride" part of the name is a critical detail. The compound exists in solution as a dicationic amine associated with two chloride anions (Cl⁻). The dissolution is an equilibrium process:

BH₂²⁺(Cl⁻)₂(solid) ⇌ BH₂²⁺(aq) + 2Cl⁻(aq)

The common-ion effect , a direct consequence of Le Chatelier's principle, states that if you add a "common ion" (in this case, Cl⁻) from another source to a saturated solution, the equilibrium will shift to the left, favoring the solid, undissolved state and causing precipitation.[10][11][12]

Many common laboratory buffers, like Tris-HCl or PBS adjusted with HCl, contain a high concentration of chloride ions.[13][14] Adding the dihydrochloride salt to these buffers introduces more chloride, often pushing the concentration past the solubility product (Ksp) and forcing the compound out of solution.[12][15]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride.

Q1: My compound precipitated immediately when I added it to my phosphate-buffered saline (PBS). Why?

This is the most frequently reported issue and is typically caused by a combination of two factors:

  • pH: Standard PBS has a pH of ~7.4. While this is neutral, it may be high enough to initiate the deprotonation of one or both amine groups, reducing solubility.

  • Common-Ion Effect: PBS contains 137 mM sodium chloride.[16] This extremely high concentration of chloride ions is the primary driver of precipitation due to the common-ion effect.[10][11][12] You are adding a chloride salt to a solution already saturated with chloride.

Q2: How can I avoid the common-ion effect?

The solution is to use buffers that do not contain chloride ions.

  • Switch your buffer system: Consider buffers like citrate, acetate, or phosphate buffers where the pH is adjusted with a non-chloride acid or base (e.g., phosphoric acid, sodium hydroxide).

  • Prepare buffers carefully: When preparing a buffer like Tris, adjust the pH of Tris base with an acid other than HCl if possible, or ensure the final chloride concentration is minimized. However, for many biological applications, alternative buffer systems are preferable.

Q3: What is the optimal pH range for keeping the compound in solution?

To maintain maximum solubility, the pH should be kept well below the first pKa of the compound. A pH range of 4.0 to 6.5 is a safe starting point. In this range, both amine groups will be fully protonated. Always perform a small-scale pilot experiment to determine the optimal pH for your specific concentration and application.

Q4: My solution was clear initially but formed a precipitate after a few hours at room temperature. What happened?

This phenomenon, known as delayed precipitation, can occur for several reasons:

  • Slow Equilibration: The kinetics of precipitation can be slow. You may have initially formed a supersaturated solution that was thermodynamically unstable, and crystals formed over time.

  • Temperature Changes: The pH of some buffers, particularly Tris, is highly sensitive to temperature.[17] A solution prepared in the cold may experience a pH shift upon warming to room temperature, leading to precipitation.

  • CO₂ Absorption: Solutions exposed to air can absorb atmospheric carbon dioxide, which forms carbonic acid and can slightly lower the pH. While this usually increases the solubility of amine salts, in complex buffer systems it can sometimes lead to unforeseen ionic interactions.

Q5: Are there any buffer species I should avoid entirely?

Besides high-chloride buffers, be cautious with phosphate buffers at high concentrations. While phosphate itself doesn't trigger the common-ion effect, phosphate ions can sometimes form less soluble salts with multivalent cations, including protonated diamines, especially at pH levels where both buffer and compound species are in equilibrium.[18] If you must use a phosphate buffer, keep the concentration as low as your experiment allows (e.g., 10-25 mM) and use a pH below 7.0.

Section 3: Systematic Protocols for Solubilization

Follow these step-by-step protocols to systematically overcome precipitation issues.

Protocol 1: Buffer Selection and Preparation

This workflow guides you to a more suitable buffer system, mitigating the primary causes of precipitation.

Caption: Logical workflow for selecting a suitable buffer.

Data Summary: Recommended Buffer Systems
Buffer SystemEffective pH RangeChloride-Free?Comments
Acetate 3.6 - 5.6[19]YesExcellent choice for acidic conditions. Low cost.
Citrate 3.0 - 6.2[16][19]YesGood buffering capacity over a wide range. Can chelate metal ions.
MES 5.5 - 6.7YesA "Good's" buffer, often used in biochemistry.
HEPES 6.8 - 8.2[17]YesCommon in cell culture, but its pH range may be too high. Use at the lower end.[17]
Phosphate 6.0 - 8.0[19]YesUse with caution. Keep concentration <50 mM and pH < 7.0.[19]
Protocol 2: Step-by-Step Solubilization Procedure
  • Select an appropriate buffer from the table above based on your required experimental pH.

  • Prepare the stock buffer at the desired concentration and pH. For example, to prepare a 0.1 M Sodium Acetate buffer (pH 5.0):

    • Dissolve sodium acetate in deionized water.

    • Adjust the pH downwards to 5.0 using acetic acid.

    • Bring to the final volume with deionized water.

  • Weigh the required amount of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride.

  • Create a slurry: Add a small volume of the selected buffer (e.g., 20% of the final target volume) to the solid compound and mix.

  • Dissolve by gradual addition: Slowly add the remaining buffer to the slurry while stirring or vortexing. Gentle warming (30-40°C) may be used to aid dissolution, but allow the solution to return to room temperature to ensure it remains stable.

  • Final check: Once fully dissolved, visually inspect the solution for any haziness or particulates. Check the final pH of the solution.

References

  • Britannica. (2025, March 5).
  • Fiveable. (2025, August 15).
  • PatSnap. (2025, March 26).
  • MedLife Mastery.
  • Journal of Pharmacy and Pharmacology. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid.
  • Oxford Academic. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid | Journal of Pharmacy and Pharmacology.
  • Pharmatech - Rx. (2024, November 21).
  • Open Education Alberta.
  • CymitQuimica. (3S,4S)-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride.
  • Wikipedia.
  • PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
  • Google Patents.
  • Merck. 1-(Piperidin-4-yl)pyrrolidin-3-ol dihydrochloride.
  • ResearchGate. (2015, January 9).
  • PubChemLite. trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride.
  • ChemScene. 1-(Piperidin-4-yl)pyrrolidin-3-ol dihydrochloride.
  • NextSDS. trans-4-(1-piperidinyl)
  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • GoldBio. (2017, February 2). How to Prepare Your Most Frequently Used Buffers.
  • Reddit. (2018, May 13). Ways of crashing out amines : r/chemistry.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?.
  • PubChem. 4-(1-Pyrrolidinyl)piperidine.
  • Bio-Techne.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Interchim. Buffering agents and Buffers.
  • Thermo Fisher Scientific - ES. IHC Buffer Recipes.
  • ACS Publications. (2013, February 11). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Journal of Medicinal Chemistry.
  • Chem-Impex. (+/-)-trans-4-(3-Pyridinyl)pyrrolidine-3-carboxylic acid dihydrochlori.
  • Sigma-Aldrich. trans-4-amino-1-isopropyl-3-pyrrolidinol dihydrochloride | 1609399-97-4.
  • NextSDS. 1-(4-Piperidinyl)
  • ACS Publications. (2021, November 11). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity | The Journal of Organic Chemistry.
  • Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. (2025, August 7).
  • PMC. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

Optimization

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride long-term stability in solution

Welcome to the Technical Support Center for trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling this bifunctional building block.

This compound features a pyrrolidine ring, a piperidine ring, and a secondary hydroxyl group. Because it is formulated as a dihydrochloride salt, it exhibits excellent aqueous solubility. However, its stability and behavior in organic solvents (like DMSO) and physiological assay buffers are highly dependent on pH, temperature, and handling techniques.

Below, you will find quantitative stability data, mechanistic troubleshooting guides, and self-validating protocols to ensure absolute data integrity in your drug development workflows.

Part 1: Quantitative Stability Matrix

To prevent experimental artifacts, it is critical to understand the expected shelf-life of this compound across different solvent systems. The following table summarizes the quantitative stability data based on standard degradation kinetics for amine hydrochlorides[1].

Solvent SystemStorage TempEstimated Shelf LifePrimary Degradation / Risk Factor
Anhydrous DMSO (≥99.9%)-80°C12 - 24 monthsStable; minimal risk if sealed under Argon.
Anhydrous DMSO (≥99.9%)-20°C6 - 12 monthsMoisture ingress during repeated access.
Aqueous Buffer (pH < 6.0)4°C1 - 2 weeksMicrobial growth; slow hydrolysis.
Aqueous Buffer (pH > 7.4)4°C< 24 hoursFree-base precipitation; rapid N-oxidation.
Cell Culture Media (37°C)37°C4 - 8 hoursProtein binding; oxidative degradation[1].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my DMSO stock solution precipitate immediately when diluted into a physiological assay buffer (pH 7.4)? Expertise & Causality: This is the most common issue with dihydrochloride salts of basic amines. In the solid state and in DMSO, the compound exists as a protonated, highly soluble salt. However, when diluted into a neutral or slightly basic buffer (pH 7.4), the salt is neutralized into its free-base form[2]. The free base of this specific bifunctional amine has significantly lower aqueous solubility than its dihydrochloride counterpart, leading to rapid micro-precipitation[3]. Solution: Do not dilute directly from DMSO into pH 7.4 buffer. Instead, pre-dilute the DMSO stock into a slightly acidic intermediate buffer (pH 5.5 - 6.0) to maintain protonation, and then introduce this intermediate solution into your final assay well. Ensure the final concentration remains below the free-base solubility limit[3].

Q2: Is it safe to subject the DMSO stock solution to multiple freeze-thaw cycles? Expertise & Causality: Absolutely not. DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. For amine hydrochlorides, water in DMSO can trigger localized pH shifts and acid-catalyzed degradation of the pyrrolidinol core. Furthermore, repeated temperature cycling accelerates the breakdown of the compound[2]. Solution: Aliquot the master stock into single-use volumes immediately upon preparation.

Q3: How does pH affect the long-term stability of this compound in aqueous solutions? Expertise & Causality: In acidic conditions (pH < 6), the piperidinyl and pyrrolidinyl nitrogens are fully protonated. This positive charge repels electrophilic attacks and protects the molecule from oxidative degradation. At pH > 7, the unprotonated secondary and tertiary amines become highly nucleophilic and are susceptible to rapid N-oxidation (forming N-oxides) upon exposure to dissolved oxygen in the buffer.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, every stock solution must be prepared using a self-validating workflow. This guarantees that any downstream assay failures can be isolated from compound degradation.

Protocol: Preparation and Validation of a 10 mM Master Stock

  • Equilibration: Remove the lyophilized vial of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride from cold storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents atmospheric condensation from binding to the hygroscopic salt.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Homogenization: Vortex gently for 30 seconds, then sonicate in a water bath at 25°C for 2 minutes until the solution is optically clear.

  • Validation Step (Critical): Remove a 1 µL aliquot from the master stock, dilute to 10 µM in 50% Acetonitrile/Water, and inject it into an LC-MS system. Verify that the primary peak corresponds to the expected mass (M+H) and accounts for >98% of the total UV area. This establishes your baseline purity fingerprint for future troubleshooting[1].

  • Aliquot & Purge: Divide the validated stock into sterile, amber, low-binding microcentrifuge tubes (e.g., 20 µL per vial). Purge the headspace of each vial with dry Argon gas before sealing to displace oxygen and moisture.

  • Storage: Store immediately at -80°C[2].

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the pH-dependent equilibrium of the compound and the causality behind its primary degradation pathways.

G Solid trans-4-(1-Piperidinyl)- 3-pyrrolidinol 2HCl (Solid) DMSO Anhydrous DMSO Stock (Stable at -80°C) Solid->DMSO Dissolution (Argon Purge) Dilution Aqueous Dilution DMSO->Dilution Assay Prep Acidic pH < 6.0 Buffer (Protonated State) Dilution->Acidic Acidic Environment Basic pH > 7.4 Buffer (Free Base State) Dilution->Basic Basic/Neutral Environment Degradation N-Oxidation (Degradation) Basic->Degradation O2 Exposure Precipitation Precipitation (Loss of Solute) Basic->Precipitation Exceeds Solubility

Solution state equilibrium and degradation pathways of the dihydrochloride salt.

Part 5: References

Sources

Troubleshooting

Technical Support Center: Troubleshooting trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride . This compound is a critical chiral building block and intermediate in pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride . This compound is a critical chiral building block and intermediate in pharmaceutical development. Due to its dense functionalization (a basic piperidine ring, a secondary hydroxyl group, and a pyrrolidine core), its synthesis is highly susceptible to stereochemical epimerization, incomplete reactions, and salt-formation impurities.

This guide provides diagnostic troubleshooting, root-cause mechanistic analysis, and self-validating protocols to ensure high-purity batch production.

Process Overview & Mechanistic Workflow

The standard synthesis proceeds via a three-step sequence: epoxidation of an N-protected pyrroline, stereospecific nucleophilic ring opening, and acidic deprotection.

SynthesisWorkflow SM N-Boc-3-pyrroline Step1 Epoxidation (m-CPBA, CH2Cl2) SM->Step1 Int1 N-Boc-3,4-epoxypyrrolidine Step1->Int1 95% Yield Step2 Ring Opening (Piperidine, EtOH) Int1->Step2 Int2 trans-4-(1-Piperidinyl)- 1-Boc-3-pyrrolidinol Step2->Int2 SN2 Attack Step3 Deprotection (HCl in Dioxane) Int2->Step3 Product trans-4-(1-Piperidinyl)- 3-pyrrolidinol 2HCl Step3->Product Salt Formation

Workflow for the synthesis of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride.

Diagnostic Q&A: Troubleshooting Synthesis Impurities

Q1: We are detecting high levels of unreacted epoxide in Step 2, alongside meta-chlorobenzoic acid (m-CBA) carryover. How do we prevent the reaction from stalling?

Causality & Experience: The epoxidation of N-Boc-3-pyrroline using meta-chloroperoxybenzoic acid (m-CPBA) generates m-CBA as a stoichiometric byproduct [1]. m-CBA is a moderately strong organic acid (pKa ~3.8). If it is not entirely removed during the organic workup of Step 1, it carries over into Step 2. When piperidine (a strong base, pKa ~11.2) is added for the ring-opening step, the residual m-CBA immediately protonates it. This neutralizes piperidine's nucleophilicity, stalling the SN2 attack and leaving unreacted epoxide in the batch. Solution: Implement a rigorous biphasic quench. Wash the organic layer with 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) to destroy residual peroxides, followed by at least three washes with saturated aqueous sodium bicarbonate (NaHCO₃). Crucial IPC (In-Process Control): Do not proceed until the aqueous waste layer registers a pH > 8.

Q2: Our final dihydrochloride salt contains trace amounts of the cis-isomer (diastereomeric impurity). Since epoxide opening is stereospecific, where is this coming from?

Causality & Experience: The nucleophilic ring opening of epoxides by amines strictly proceeds via an SN2 mechanism. This requires an anti-periplanar attack trajectory, which mathematically guarantees a trans-1,2-amino alcohol configuration [2]. However, if the reaction is subjected to acidic conditions (e.g., residual m-CBA or the intentional addition of Lewis acids to "speed up" the reaction), the epoxide oxygen becomes protonated. This weakens the C–O bond, introducing SN1 carbocation character. Once a partial carbocation forms, piperidine can attack from either face, leading to epimerization and the formation of the cis-isomer. Solution: Ensure the ring opening is conducted under strictly neutral or mildly basic conditions in a polar protic solvent (like ethanol) at 60–70°C. Avoid any acidic additives.

Q3: The final deprotection step yields a gummy, hygroscopic residue instead of a crystalline solid. How can we force complete deprotection and crystallization?

Causality & Experience: The acidolysis of the N-Boc group generates a tert-butyl cation, which eliminates to form isobutylene gas and CO₂. If the acid concentration drops too low, or if the solvent traps the isobutylene, the reaction stalls, leaving partially deprotected mono-Boc intermediates [3]. Furthermore, the resulting dihydrochloride salt is highly polar and hygroscopic; if it traps residual dioxane or ambient moisture, it forms a gummy hydrate rather than a crystal lattice. Solution: Use a large excess of 4M HCl in dioxane (≥10 equivalents). After complete consumption of the starting material, strip the solvent entirely under reduced pressure. To induce crystallization, vigorously triturate the crude residue in methyl tert-butyl ether (MTBE). The dihydrochloride salt is completely insoluble in MTBE and will precipitate as a free-flowing white powder, while organic impurities remain dissolved.

ImpurityLogic Impurity Impurity Source mCBA m-CBA Byproduct (from m-CPBA) Impurity->mCBA CisIsomer Cis-Isomer (SN1 Epimerization) Impurity->CisIsomer Incomplete Incomplete Deprotection (Residual Boc) Impurity->Incomplete Mitigation1 Aqueous Basic Wash (NaHCO3/Na2S2O3) mCBA->Mitigation1 Mitigation2 Strict Temp Control (Neutral/Basic Conditions) CisIsomer->Mitigation2 Mitigation3 Extended HCl Exposure & MTBE Trituration Incomplete->Mitigation3

Logical relationship between common synthesis impurities and their mitigation strategies.

Impurity Control Matrix

To maintain batch-to-batch consistency, monitor the following quantitative parameters during scale-up:

ImpurityOrigin / CausalityDetection MethodAcceptance CriteriaMitigation Strategy
m-Chlorobenzoic Acid Stoichiometric byproduct of m-CPBA epoxidationHPLC (UV 220 nm)< 0.5%Rigorous biphasic basic wash (NaHCO₃)
cis-Isomer SN1 epimerization via acidic conditionsChiral HPLC / ¹H NMR< 1.0%Maintain neutral/basic SN2 conditions
Unreacted Epoxide Stalled ring-opening due to piperidine protonationGC-FID / KMnO₄ TLCNot Detected (ND)Ensure complete removal of m-CBA
Mono-Boc Adduct Incomplete acidolysis during deprotectionLC-MS (ESI+)< 0.1%Use >10 eq. 4M HCl in dioxane
Residual Dioxane Solvent trapped in the highly polar crystal latticeHeadspace GC< 380 ppmVigorous trituration in MTBE

Self-Validating Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the specified In-Process Control (IPC) is met.

Step 1: Synthesis of N-Boc-3,4-epoxypyrrolidine
  • Reaction: Dissolve N-Boc-3-pyrroline (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add solid NaHCO₃ (3.0 eq). Cool the suspension to 0°C.

  • Oxidation: Slowly add m-CPBA (1.2 eq, 70-75% purity) in portions over 30 minutes to control the exotherm [1]. Stir at room temperature for 12 hours.

  • Quench & Wash: Filter the suspension to remove precipitated m-CBA and salts. Wash the filtrate sequentially with 10% aqueous Na₂S₂O₃ (2x) and saturated aqueous NaHCO₃ (3x).

  • Self-Validation (IPC 1): Test the final NaHCO₃ aqueous wash with pH paper. Requirement: pH must be ≥ 8. If pH < 8, repeat the NaHCO₃ wash. Test the organic layer with starch-iodide paper. Requirement: No color change (peroxides destroyed).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the epoxide as a pale oil.

Step 2: Synthesis of trans-4-(1-Piperidinyl)-1-Boc-3-pyrrolidinol
  • Reaction: Dissolve the N-Boc-3,4-epoxypyrrolidine (1.0 eq) in absolute ethanol (0.5 M). Add piperidine (1.5 eq) dropwise [4].

  • Heating: Attach a reflux condenser and heat the mixture to 70°C for 16 hours.

  • Self-Validation (IPC 2): Spot the reaction mixture on a silica TLC plate alongside the starting epoxide. Stain with KMnO₄ and heat. Requirement: Complete disappearance of the starting epoxide spot.

  • Isolation: Concentrate the mixture under vacuum to remove ethanol and excess piperidine. Purify the crude residue via silica gel chromatography (CH₂Cl₂:MeOH, 95:5) to isolate the pure trans-amino alcohol.

Step 3: Deprotection to trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride
  • Reaction: Dissolve the intermediate from Step 2 in a minimal amount of dry 1,4-dioxane. Cool to 0°C.

  • Acidolysis: Slowly add 4M HCl in dioxane (10.0 eq). Remove the ice bath and stir at room temperature for 4 hours. The product will begin to precipitate as a sticky solid.

  • Solvent Removal: Evaporate the dioxane completely under high vacuum until a crude, gummy residue remains.

  • Trituration: Add cold methyl tert-butyl ether (MTBE) to the flask. Vigorously scrape the walls of the flask with a glass rod and sonicate for 15 minutes until the gum transforms into a free-flowing white powder. Filter and wash with additional cold MTBE.

  • Self-Validation (IPC 3 - Dissolution Test): Take a 10 mg sample of the dried powder. Requirement: It must dissolve instantly and completely in 1 mL of deionized water (confirming salt formation) and must be completely insoluble in 1 mL of MTBE (confirming removal of organic impurities).

References

  • Source: Google Patents (US 2002/0128476A1)
  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides Source: Thieme Connect URL
  • Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy Source: ACS Catalysis URL
  • A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation Source: ResearchGate URL
Optimization

Preventing degradation of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride at room temperature

Technical Support Center: trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for trans-4-(1-Piperidinyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (CAS No. 1018443-35-0). This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to prevent its degradation at room temperature, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride and why is it supplied as a dihydrochloride salt?

Trans-4-(1-Piperidinyl)-3-pyrrolidinol is a heterocyclic compound containing both pyrrolidine and piperidine rings. It features two basic nitrogen atoms, which are protonated to form a dihydrochloride salt. This salt form is typically used to enhance the compound's stability and aqueous solubility compared to its free base form.[1] By protonating the amine functional groups, the lone pair of electrons on the nitrogen atoms are engaged, which significantly reduces their susceptibility to oxidation.[2] This makes the salt form less volatile, more crystalline, and generally easier to handle in a laboratory setting.[3]

Q2: What are the first signs of degradation I should look for at room temperature?

The initial signs of degradation for this solid compound at room temperature are primarily physical. You should watch for:

  • Clumping or Caking: This indicates moisture uptake. As a hydrochloride salt, the compound is likely hygroscopic, meaning it can readily absorb water from the atmosphere.[4][5]

  • Discoloration: A change from a white or off-white powder to a yellow or brownish hue can suggest oxidative degradation or the formation of other chromophoric impurities.

  • Changes in Solubility: If you notice the compound has become more difficult to dissolve in your intended solvent, it may be a sign of degradation or the formation of less soluble byproducts.

Q3: My compound is stored at room temperature as recommended, but it has started to look "wet" and clump together. What is happening?

This is a classic sign of hygroscopicity, a common characteristic of polar pharmaceutical salts, including hydrochlorides.[4][5] The dihydrochloride salt has a high affinity for water molecules and will readily absorb moisture from the ambient air. This absorbed water can lead to several problems:

  • Physical Instability: It can cause the crystalline solid to deliquesce into a sticky or semi-liquid state.

  • Chemical Instability: The presence of moisture can create an acidic microenvironment on the surface of the salt particles, which may catalyze hydrolytic degradation pathways or lead to salt disproportionation back to the less stable free base.[4][6]

To prevent this, it is crucial to store the compound in a tightly sealed container with a desiccant or in a controlled low-humidity environment, such as a desiccator or a glovebox with an inert atmosphere.[7]

Q4: Can I store this compound in an aqueous solution at room temperature for a few days?

While the dihydrochloride salt form enhances aqueous solubility, long-term storage in solution at room temperature is not recommended without proper stability studies. In an unbuffered aqueous solution, the compound will create an acidic environment. Depending on the specific molecular structure, this low pH and the presence of water could facilitate hydrolysis or other degradation reactions over time. For short-term experimental use, prepare solutions fresh. If storage in solution is necessary, it should be done at low temperatures (e.g., -20°C or -80°C), and a stability study using an appropriate analytical method like HPLC should be performed to validate your storage conditions.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions.

Observed Problem Potential Root Cause Recommended Action & Scientific Rationale
Solid has turned yellow/brown. Oxidation. The tertiary amine of the piperidine ring or the secondary alcohol on the pyrrolidinol ring may have oxidized. This is often accelerated by exposure to air (oxygen) and light. Solution: Store the solid compound under an inert atmosphere (e.g., Argon or Nitrogen) and protect it from light by using an amber vial. The salt form helps prevent oxidation of the amine, but the alcohol can still be susceptible.[2]
Inconsistent results in biological assays. Presence of unknown impurities or degradants. The purity of the compound may have been compromised. Degradants can have different pharmacological activities, leading to unreliable data. Solution: Verify the purity of your stock using an analytical technique like HPLC-UV or LC-MS before use.[8] If impurities are detected, purify the compound or obtain a new, verified batch.
An unexpected peak appears in my HPLC/LC-MS chromatogram. Degradation during sample preparation or analysis. The compound might be degrading in your analytical mobile phase or upon injection into the instrument. Solution: Ensure your mobile phase is compatible and does not have an extreme pH. Analyze samples promptly after preparation. If using LC-MS, consider that in-source fragmentation could be occurring. Compare with a freshly opened standard to confirm if the peak is a true impurity.[9]
The material is difficult to weigh accurately due to static. High static charge on a very dry powder. While dryness is crucial for stability, over-drying can lead to static, making handling difficult. Solution: Use an anti-static weighing dish or an ionizer gun to dissipate the static charge before weighing. Ensure you are still working in a low-humidity environment to prevent moisture uptake during the process.

Key Degradation Pathways & Prevention

Understanding the potential chemical reactions that lead to degradation is key to preventing them. For trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, the primary risks at room temperature are hygroscopicity-induced instability and oxidation.

cluster_0 Primary Degradation Risks cluster_1 Consequences Compound trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (Solid) Hygro Hygroscopicity (Moisture Uptake) Compound->Hygro Ambient Humidity Oxidation Oxidation (Air/Light Exposure) Compound->Oxidation O2 / hv Hydrolysis Hydrolysis / Salt Disproportionation Hygro->Hydrolysis Oxidized_Product Oxidized Impurities (e.g., Ketone, N-Oxide) Oxidation->Oxidized_Product Loss Loss of Purity & Activity Hydrolysis->Loss Oxidized_Product->Loss start Receive Compound inspect 1. Visual Inspection (Check for clumping, color change) start->inspect storage 2. Immediate Storage (Tightly sealed amber vial in a desiccator) inspect->storage weighing 3. Weighing (Perform in low-humidity environment, e.g., glovebox) storage->weighing dissolution 4. Dissolution (Use desired solvent, prepare fresh for each experiment) weighing->dissolution use 5. Experimental Use (Use immediately after preparation) dissolution->use end End of Workflow use->end

Caption: Recommended workflow for handling the compound.

Step-by-Step Procedure:

  • Receipt and Inspection: Upon receiving the vial, visually inspect the solid material through the container. Note its appearance (color, crystalline nature) on your lab notebook.

  • Initial Storage: Immediately place the tightly sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended. 3. Aliquoting and Weighing: When you need to use the compound, transfer the container to a low-humidity environment (a glovebox is ideal) for weighing. This minimizes exposure to atmospheric moisture. If a glovebox is unavailable, weigh the required amount as quickly as possible and promptly reseal the main container and return it to the desiccator.

  • Solution Preparation: Prepare solutions immediately before use. Do not store stock solutions at room temperature for extended periods. If you must prepare a stock, aliquot it into single-use vials and store at -20°C or -80°C, after confirming stability under these conditions.

  • Purity Verification: For critical applications, it is best practice to periodically check the purity of your stored compound via HPLC, especially if it has been stored for a long time or if you suspect degradation.

Protocol 2: Basic Purity Check by HPLC-UV

This protocol provides a general method to assess the purity of your compound and detect potential degradants. Note: This is a starting point and may require optimization.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm (as the compound lacks a strong chromophore).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of your compound in water or mobile phase A at a concentration of approximately 1 mg/mL.

    • Dilute this stock to a working concentration of ~50-100 µg/mL using mobile phase A.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run a gradient elution, for example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Analyze the chromatogram. The main peak corresponds to your compound. Any other significant peaks could be impurities or degradants. Calculate the purity by peak area percentage.

References

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

  • Serajuddin, A. T. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(9), 2297. [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmazeutische Industrie, 72(3), 448-453. [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form?. Reddit r/OrganicChemistry. [Link]

  • Khadka, P. et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2519-2526. [Link]

  • Zhang, Y. et al. (2021). Inspiration for revival of old drugs: improving solubility and avoiding hygroscopicity of pipemidic acid by forming two pharmaceutical salts based on charge-assisted hydrogen bond recognitions. CrystEngComm, 23(40), 7027-7038. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Poupin, P. et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology, 64(10), 3844-3848. [Link]

  • Hydrochloride salt of amine. Reddit r/OrganicChemistry. [Link]

  • Gibson, E. K. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses, University of Glasgow. [Link]

  • Poupin, P. et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 44(6), 557-563. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • Trably, E. et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(1), 218-223. [Link]

  • trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. PubChemLite. [Link]

  • Pyrrolidine pathways of nicotine degradation have been identified in various Pseudomonas species. ResearchGate. [Link]

  • Fytianos, K. et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(10), 4235-4248. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Kumar, A. et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International, 34(1A), 1-11. [Link]

  • Fuente-Ballesteros, A. et al. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 125, 105758. [Link]

  • Zhou, G. et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

Sources

Troubleshooting

Resolving HPLC baseline drift when analyzing trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

Welcome to the Troubleshooting Guide for HPLC Analysis This guide is designed for researchers, scientists, and drug development professionals analyzing trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. As a polar,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Troubleshooting Guide for HPLC Analysis

This guide is designed for researchers, scientists, and drug development professionals analyzing trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. As a polar, basic compound lacking a strong UV chromophore, its analysis by High-Performance Liquid Chromatography (HPLC) presents unique challenges, with baseline drift being one of the most common and disruptive issues.[1][2] A stable baseline is paramount for accurate quantification, especially at the low detection wavelengths required for this analyte.

This document, structured as a series of frequently asked questions (FAQs), provides a systematic approach to diagnosing and resolving baseline instability. We will delve into the root causes, from simple system checks to complex method development considerations, grounding our advice in established chromatographic principles.

Frequently Asked Questions (FAQs) on HPLC Baseline Drift

Q1: My baseline is drifting consistently. What are the immediate, most common culprits I should investigate?

An unstable baseline is often a sign of a fundamental issue with the system's equilibrium or environment. Before delving into more complex method parameters, always start with these foundational checks.

A1: The Initial Systems Check

Think of this as assessing the vital signs of your HPLC. An unstable system cannot produce stable results. The most frequent causes of baseline drift are related to temperature, inadequate mobile phase preparation, or a lack of system equilibration.[2][3]

  • Temperature Fluctuations : HPLC detectors, particularly UV-Vis and Refractive Index (RI) detectors, are highly sensitive to temperature changes.[2] Even minor drafts from air conditioning or heating vents can cause cyclic baseline fluctuations.[1][4] The temperature of the mobile phase and the column must be stable.

    • Causality : Changes in temperature alter the refractive index and viscosity of the mobile phase passing through the detector flow cell, which directly translates to baseline drift.[2] In gradient elution, temperature fluctuations can also affect solvent mixing proportions.

    • Solution : Use a column oven to maintain a constant column temperature.[2] Ensure the detector is also thermostatted if possible and allow the entire system to reach thermal equilibrium. Insulating tubing between the column and detector can further minimize environmental effects.[1][5]

  • Inadequate Mobile Phase Degassing : Dissolved gases in the mobile phase can form bubbles as the pressure changes throughout the HPLC system, particularly in the detector flow cell where pressure is lower.[1][5] This is a primary cause of both random noise and baseline drift.

    • Solution : Always degas your mobile phase before use. Most modern HPLCs have an integrated inline vacuum degasser; ensure it is functioning correctly.[6] For systems without one, helium sparging is a highly effective alternative.[1]

  • Insufficient System or Column Equilibration : It is a common mistake to begin analysis before the column and system have fully equilibrated with the mobile phase. During this time, the stationary phase is still adjusting, leading to a continuously drifting baseline.

    • Causality : The stationary phase needs time to become fully wetted and for the mobile phase composition to become consistent throughout the entire system. For polar, basic analytes like yours, interactions with the column can be complex, often requiring longer equilibration times.[7]

    • Solution : Flush the column with at least 10-20 column volumes of the initial mobile phase.[3] Monitor the baseline until it is flat and stable before injecting any samples.

Troubleshooting Flowchart: Initial Baseline Drift Diagnosis

Start Baseline is Drifting Q_Equilibrium Is the system fully equilibrated? (>20 column volumes) Start->Q_Equilibrium A_Equilibrate Action: Equilibrate system until baseline is stable. Q_Equilibrium->A_Equilibrate No Q_Temp Is the column/detector temperature stable? Q_Equilibrium->Q_Temp Yes A_Equilibrate->Start Re-evaluate A_Temp Action: Use column oven. Insulate tubing. Check lab drafts. Q_Temp->A_Temp No Q_Degas Is the mobile phase thoroughly degassed? Q_Temp->Q_Degas Yes A_Temp->Start Re-evaluate A_Degas Action: Check inline degasser. Consider helium sparging. Q_Degas->A_Degas No Next_Steps Problem persists. Proceed to Mobile Phase & Column Checks. Q_Degas->Next_Steps Yes A_Degas->Start Re-evaluate

Caption: A logical workflow for initial baseline drift troubleshooting.

Q2: I've checked the basics, but the drift continues. How can my mobile phase be the problem, especially for a polar, basic analyte?

A2: Mobile Phase Composition and Preparation

The mobile phase is the lifeblood of your analysis. For a compound like trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, which is highly sensitive to pH and lacks a chromophore, mobile phase quality is critical.

  • Solvent and Reagent Quality : Always use HPLC-grade solvents, water, and additives.[8][9] Lower-grade reagents can contain impurities that absorb at the low UV wavelengths (e.g., < 220 nm) necessary for your analyte, causing a high background and an upwardly drifting baseline as they accumulate on the column.[8]

    • Pro-Tip : Prepare mobile phases fresh daily.[1][10] Some solvents, like trifluoroacetic acid (TFA), can degrade over time, leading to increased UV absorbance and baseline drift.[1][5]

  • pH Control and Buffer Selection : The retention of your basic analyte is highly dependent on its ionization state, which is controlled by the mobile phase pH.[11][12]

    • Causality : An unbuffered or improperly buffered mobile phase can have an unstable pH. Small changes, perhaps due to absorption of atmospheric CO₂, can alter the protonation state of your analyte and the column's surface silanols, changing retention and causing the baseline to drift.

    • Solution : Use a buffer and adjust the pH to be at least one unit away from the analyte's pKa for consistent retention.[13] For reversed-phase, a lower pH (e.g., 2-4) will protonate your analyte, which might decrease retention unless an ion-pairing agent is used. For HILIC or mixed-mode chromatography, the optimal pH may be different. Ensure the buffer is soluble in all mobile phase compositions used in your gradient.

  • Gradient Elution Issues : In gradient runs, baseline drift is common if the absorbance of the "A" and "B" solvents are not matched at the detection wavelength.[1]

    • Example : If your aqueous phase (A) has a slightly higher absorbance than your organic phase (B) at 210 nm, the baseline will drift downwards as the percentage of B increases.

    • Solution : Balance the absorbance of the mobile phase components. This can sometimes be achieved by adding a small, consistent amount of an additive (like the buffer salt) to both the A and B solvents.[1]

Parameter Potential Issue Recommended Action
Solvent Purity Contaminants absorbing at low UV wavelengths.Use fresh, HPLC-grade solvents and reagents.[8]
Mobile Phase Age Degradation of additives (e.g., TFA) or microbial growth in buffers.Prepare mobile phases fresh daily. Discard neutral pH buffers after 48 hours.[1][14]
pH Instability Inconsistent analyte ionization and interaction with the stationary phase.Use a suitable buffer and operate at a pH at least 1 unit away from the analyte's pKa.[13]
Gradient Mismatch Differing absorbance of mobile phase A and B at the detection wavelength.Add a small amount of the UV-absorbing additive to the "weaker" solvent to balance absorbance.[1]
Q3: I suspect my column is the problem. How can I confirm this, and what type of column is best for this analyte to ensure a stable baseline?

A3: Column Health and Selection

The column is where the separation happens, but it can also be a significant source of baseline drift through contamination, bleed, or slow equilibration.

  • Diagnosing a Column Problem : A simple way to check if the column is the source of drift is to replace it with a union (a zero-dead-volume connector).

    • Protocol :

      • Remove the column from the system.

      • Connect the injector directly to the detector with a union.

      • Run the mobile phase under your analytical conditions.

    • Interpretation : If the baseline becomes stable, the column is the likely source of the problem.[4] If the drift persists, the issue lies with the pump, mobile phase, or detector.

  • Column Contamination : Your polar, basic analyte and sample matrix components can strongly adsorb to the column over time, especially to active silanol sites on silica-based packings.[15][16] These retained compounds can slowly leach out during subsequent runs, causing baseline drift.

    • Solution : Implement a routine column cleaning procedure. A generic reversed-phase cleaning protocol involves flushing with solvents of increasing strength (e.g., water -> methanol -> acetonitrile -> isopropanol), always ensuring miscibility between steps.[6][17][18]

Protocol 1: General Reversed-Phase Column Flushing Procedure

  • Disconnect from Detector : Disconnect the column outlet from the detector to avoid contamination.

  • Aqueous Wash : Flush with 20-30 column volumes of HPLC-grade water to remove buffer salts.[6]

  • Organic Wash : Flush with 20-30 column volumes of a strong organic solvent like acetonitrile or methanol.[6]

  • Stronger Eluent (Optional) : For stubborn contaminants, flush with 20-30 column volumes of isopropanol.[6]

  • Re-equilibration : Re-introduce the mobile phase at a low flow rate and gradually increase to the method's flow rate. Equilibrate until the baseline is stable.[6]

  • Optimal Column Selection : Standard C18 columns often provide poor retention for highly polar compounds like yours, forcing elution in the highly aqueous, often unstable, region of the chromatogram.[19] Furthermore, the basic nature of the analyte can lead to poor peak shape due to interactions with acidic silanols.[20] Consider these alternatives for better retention and baseline stability:

    • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC uses a polar stationary phase (like bare silica, amide, or diol) with a high-organic mobile phase.[21][22] This provides excellent retention for polar compounds. The high organic content also enhances MS sensitivity.[7] However, HILIC methods can require longer equilibration times.

    • Mixed-Mode Chromatography (MMC) : These columns combine two or more retention mechanisms, such as reversed-phase and ion-exchange.[23][24] This allows for tunable selectivity and is highly effective for separating polar and charged molecules without the need for ion-pairing agents, which are a common source of baseline issues.[7][23]

    • Polar-Endcapped/Embedded Reversed-Phase : These are modified C18 or C8 columns designed to be more compatible with highly aqueous mobile phases and to shield residual silanols, improving peak shape for basic compounds and reducing unwanted interactions that can cause drift.

Chromatographic Mode Selection for Polar Basic Analytes

Analyte Analyte: trans-4-(1-Piperidinyl)-3-pyrrolidinol (Polar, Basic) RP Reversed-Phase (C18) Analyte->RP Poor Retention Potential Tailing HILIC HILIC Analyte->HILIC Good Retention MMC Mixed-Mode Analyte->MMC Good Retention & Selectivity RP_Cons Cons: - Baseline issues in high aqueous MP - Needs ion-pairing for good retention RP->RP_Cons HILIC_Cons Cons: - Long equilibration times - Sensitive to water content HILIC->HILIC_Cons MMC_Cons Pros: - No ion-pairing needed - High flexibility MMC->MMC_Cons

Caption: Comparison of HPLC modes for analyzing polar basic compounds.

By systematically working through these troubleshooting steps, from initial system checks to a careful evaluation of your mobile phase and column chemistry, you can effectively diagnose and resolve baseline drift, leading to more accurate and reliable analysis of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5).
  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech.
  • Understanding and Preventing Baseline Drift in HPLC-ECD - Amuza Inc. (2025, October 27).
  • How to Troubleshoot HPLC Baseline Drift Issues - Eureka by PatSnap. (2025, September 19).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • HPLC Column Maintenance & Care Best Practices - Phenomenex. (2025, November 5).
  • HPLC Column Cleaning & Washing Procedure - GL Sciences. (2024, January 24).
  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex.
  • Technical Support Center: Stabilizing HPLC Baselines for Chlorinated Compound Analysis - Benchchem.
  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. (2024, December 4).
  • Full Guide of How to Clean HPLC Column - Labtech.
  • Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes.
  • Mixed-Mode Chromatography - ResearchGate.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25).
  • Basic Analytes and High pH - Phenomenex.
  • Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines | MICROSOLV. (2026, February 23).
  • HPLC Troubleshooting - Baseline Drift - Shimadzu UK Limited. (2022, August 26).
  • Extending HPLC Column Lifetimes: Causes of Column Contamination. (2025, April 3).
  • Perspective Chapter: Mixed-Mode Chromatography - IntechOpen. (2022, April 23).
  • Control pH During Method Development for Better Chromatography - Agilent.
  • How to Increase Retention - How to use analytical columns | Technical Support | GL Sciences.
  • Guideline for Preparation of Mobile Phase Required for HPLC - Pharmaguideline. (2011, July 23).
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8).
  • Eliminating Baseline Problems - Agilent.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • HILIC: The Pros and Cons - LCGC International. (2026, March 12).
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (2026, March 19).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS/MS Quantification Methods for trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride in Biological Matrices

This guide provides a comprehensive comparison of bioanalytical method development and validation strategies for the quantitative analysis of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, a highly polar compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of bioanalytical method development and validation strategies for the quantitative analysis of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, a highly polar compound, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the inherent analytical challenges posed by such molecules and compare three distinct chromatographic approaches: Reversed-Phase Liquid Chromatography (RPLC) with ion-pairing agents, Hydrophilic Interaction Liquid Chromatography (HILIC), and chemical derivatization followed by RPLC. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods compliant with global regulatory standards.

The Bioanalytical Challenge: The Problem of Polarity

trans-4-(1-Piperidinyl)-3-pyrrolidinol is characterized by its high polarity, attributed to the presence of a hydroxyl group and two basic amine functionalities. This inherent hydrophilicity presents a significant hurdle for traditional bioanalytical workflows. When using standard Reversed-Phase Liquid Chromatography (RPLC), which relies on hydrophobic interactions for analyte retention, highly polar compounds are poorly retained.[1] This results in elution at or near the solvent front (void volume), a region often plagued by significant matrix effects from endogenous components like salts and phospholipids, leading to ion suppression and compromised sensitivity.[2][3]

Developing a robust and validated LC-MS/MS method therefore requires a strategy that effectively retains the analyte, separates it from interfering matrix components, and ensures reproducible quantification. The objective of bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose, a critical requirement for regulatory submissions.[4][5] This guide compares three methodologies designed to overcome the challenges of polar analyte quantification.

Comparative Methodologies

An appropriate internal standard (IS) is critical for reliable quantification. A stable isotope-labeled (SIL) version of the analyte is the ideal choice as it shares near-identical physicochemical properties and chromatographic behavior, effectively compensating for variations in sample preparation and matrix effects.[5] For the purposes of this guide, trans-4-(1-Piperidinyl)-3-pyrrolidinol-d5 will be used as the IS.

General Sample Preparation: Protein Precipitation

For all methodologies, a simple and rapid protein precipitation (PPT) is proposed for sample clean-up. This technique is effective for removing the bulk of proteins from the biological matrix (e.g., plasma) while being compatible with all three downstream analytical techniques.

  • To 50 µL of plasma sample (including calibration standards, QCs, and unknown samples) in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 5 ng/mL of trans-4-(1-Piperidinyl)-3-pyrrolidinol-d5).

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

General workflow for sample preparation using protein precipitation.

Method A: Reversed-Phase LC with Ion-Pairing

Ion-pairing chromatography is a technique used to increase the retention of polar, ionizable compounds on RPLC columns.[6] An ion-pairing reagent, typically a large molecule with an opposite charge to the analyte and a hydrophobic tail, is added to the mobile phase. This reagent forms a neutral complex with the analyte, which then has a greater affinity for the non-polar stationary phase, leading to increased retention.

Causality: For a basic analyte like trans-4-(1-Piperidinyl)-3-pyrrolidinol, an acidic ion-pairing reagent such as heptafluorobutyric acid (HFBA) is effective. The negatively charged carboxylate of HFBA pairs with the positively charged amine groups on the analyte, while the fluorinated tail provides the necessary hydrophobicity for retention on a C18 column. Volatile ion-pairing reagents are necessary to ensure compatibility with mass spectrometry.[7]

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water

  • Mobile Phase B: 0.1% Heptafluorobutyric Acid (HFBA) in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 60% B

    • 3.0-3.1 min: 60% to 95% B

    • 3.1-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (Re-equilibration)

Pros: Utilizes common and well-understood RPLC columns and instrumentation. Cons: Ion-pairing reagents can cause ion suppression in the MS source, may require extensive column flushing, and can be difficult to remove from the LC-MS system.[7]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for analyzing highly polar compounds.[7][8] It employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[8] The mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[2]

Causality: This technique is ideal for trans-4-(1-Piperidinyl)-3-pyrrolidinol because it directly leverages the molecule's hydrophilicity for retention. Elution occurs in a high-organic mobile phase, which promotes efficient desolvation and ionization in the ESI source, often leading to enhanced sensitivity compared to RPLC methods that elute polar compounds in highly aqueous conditions.[3]

  • Column: Amide, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

  • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0-0.5 min: 95% B

    • 0.5-3.5 min: 95% to 60% B

    • 3.5-3.6 min: 60% to 50% B

    • 3.6-4.5 min: 50% B

    • 4.5-4.6 min: 50% to 95% B

    • 4.6-6.0 min: 95% B (Re-equilibration)

Pros: Excellent retention for polar compounds, enhanced MS sensitivity, and avoids the use of harsh ion-pairing reagents.[2][3] Cons: Can be sensitive to sample solvent composition (requiring samples to be in high organic solvent), and may have longer column equilibration times.[9]

Method C: Chemical Derivatization followed by RPLC

This strategy involves chemically modifying the analyte to make it less polar and more amenable to RPLC.[10] Derivatization targets specific functional groups; for trans-4-(1-Piperidinyl)-3-pyrrolidinol, the hydroxyl and secondary amine groups are potential targets. Dansyl chloride, for instance, reacts with primary and secondary amines and hydroxyl groups to form a large, hydrophobic derivative that is well-retained on a C18 column and often enhances ionization efficiency.

Causality: By masking the polar functional groups with a non-polar chemical tag, the analyte's hydrophobicity is significantly increased. This allows for strong retention on a standard RPLC column, moving its elution away from the void volume and reducing the risk of matrix interference.[11][12]

  • After protein precipitation, evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of derivatization buffer (e.g., 100 mM sodium carbonate buffer, pH 9.5).

  • Add 50 µL of derivatizing agent solution (e.g., 1 mg/mL Dansyl Chloride in acetonitrile).

  • Vortex and incubate at 60°C for 30 minutes.

  • Quench the reaction by adding 10 µL of a quenching agent (e.g., 5% formic acid).

  • Inject the resulting solution into the RPLC-MS/MS system.

  • RPLC Conditions: Use a standard C18 column and a water/acetonitrile gradient (both with 0.1% formic acid).

Pros: Can dramatically improve chromatographic retention and MS sensitivity.[13][14] Cons: Adds complexity and time to the sample preparation workflow, requires careful optimization of the reaction conditions, and may introduce by-products.

cluster_main Comparison of Chromatographic Strategies cluster_a Method A: RPLC + Ion-Pairing cluster_b Method B: HILIC cluster_c Method C: Derivatization + RPLC start Prepared Sample Supernatant a1 Add Ion-Pairing Reagent (e.g., HFBA) to Mobile Phase start->a1 b1 Inject on Polar Column (e.g., Amide) start->b1 c1 Evaporate & Reconstitute start->c1 a2 Inject on C18 Column a1->a2 a3 Analyte forms neutral complex, increases retention a2->a3 b2 High Organic Mobile Phase b1->b2 b3 Analyte partitions into water layer, increases retention b1->b3 c2 Add Derivatizing Agent (e.g., Dansyl Chloride) c1->c2 c3 Incubate to form non-polar derivative c2->c3 c4 Inject on C18 Column c3->c4

Sources

Comparative

Comparative efficacy of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride against standard reference compounds

An In-Depth Comparative Efficacy Analysis of a Novel M1 Muscarinic Receptor Positive Allosteric Modulator Guide Prepared by: A Senior Application Scientist Introduction: The Therapeutic Promise of M1 Muscarinic Receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis of a Novel M1 Muscarinic Receptor Positive Allosteric Modulator

Guide Prepared by: A Senior Application Scientist

Introduction: The Therapeutic Promise of M1 Muscarinic Receptor Modulation

The M1 muscarinic acetylcholine receptor (M1-mAChR) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cortex.[1][2] Its role in cognitive function has made it a prime therapeutic target for neurodegenerative disorders like Alzheimer's disease (AD) and the cognitive impairments associated with schizophrenia.[2][3][4] However, direct activation of M1-mAChRs with orthosteric agonists has been historically challenging due to a lack of subtype selectivity, leading to dose-limiting side effects from the activation of other muscarinic receptor subtypes (M2-M5) in the periphery.[5][6][7]

A more refined therapeutic strategy has emerged in the form of positive allosteric modulators (PAMs).[8] M1-selective PAMs do not activate the receptor directly but instead bind to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[6] This approach offers the potential for a more targeted and physiological modulation of M1-mAChR activity, amplifying signaling only when and where ACh is naturally released, thereby improving the therapeutic window.[6]

This guide provides a comparative efficacy analysis of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride , a novel compound under investigation, against established standard reference M1-PAMs. We will delve into the underlying signaling pathways, present detailed experimental protocols for its characterization, and analyze its performance based on key in vitro efficacy parameters.

Compound Profiles
  • Test Compound: trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride (Hereafter referred to as Compound T)

    • Class: Putative M1 Muscarinic Receptor Positive Allosteric Modulator.

    • Rationale for Investigation: The pyrrolidinol and piperidinyl moieties are common structural features in known muscarinic modulators, suggesting potential activity at mAChRs. This investigation aims to characterize its efficacy and selectivity as an M1-PAM.

  • Reference Compound 1: MK-7622

    • Class: Highly selective M1-PAM.[3][6]

    • Significance: A well-characterized clinical candidate that has entered Phase II studies for Alzheimer's disease.[3][6] It is known for its high degree of cooperativity with acetylcholine and minimal intrinsic agonist activity.[6]

  • Reference Compound 2: PQCA (1-((4-cyano-4-(pyridine-2-yl)piperidin-1-yl)methyl-4-oxo-4H-quinolizine-3-carboxylic acid)

    • Class: Selective M1-PAM.[5][7]

    • Significance: A widely studied preclinical tool compound demonstrated to improve cognitive performance in various animal models without significant gastrointestinal side effects.[5][7]

Mechanism of Action: M1 Receptor Signaling Cascade

The M1-mAChR primarily couples to the Gq/11 family of G proteins.[1][9] Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][10] This rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG initiate a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] The phosphorylation of ERK1/2 is a key downstream marker of M1 receptor activation and is linked to synaptic plasticity and cell survival.[11]

An M1-PAM enhances this process by increasing the affinity and/or efficacy of acetylcholine at the M1 receptor, leading to a more robust and sustained downstream signal.

M1-mAChR Signaling Pathway Diagram

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1-mAChR Gq Gq/11 M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ERK_pathway MAPK/ERK Pathway Ca_release->ERK_pathway Activates PKC->ERK_pathway Activates pERK pERK1/2 ERK_pathway->pERK Results in ER->Ca_release Induces ACh Acetylcholine (ACh) ACh->M1R Binds PAM M1-PAM (Compound T) PAM->M1R Potentiates

Caption: M1-mAChR signaling cascade initiated by ACh and enhanced by an M1-PAM.

Experimental Protocols for Efficacy Determination

To objectively compare the efficacy of Compound T with the reference standards, two key in vitro functional assays are employed. These assays are designed to measure distinct stages of the M1-mAChR signaling pathway.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Functional Assays cluster_calcium Calcium Mobilization cluster_erk ERK1/2 Phosphorylation start Start cell_culture Culture CHO-K1 cells stably expressing human M1-mAChR start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding assay_prep Prepare Assay Buffers and Compound Dilutions seeding->assay_prep dye_loading Load cells with Fluo-4 AM calcium indicator dye assay_prep->dye_loading serum_starve Serum-starve cells to reduce basal pERK levels assay_prep->serum_starve compound_add Add PAM (Compound T, MK-7622, or PQCA) followed by ACh dye_loading->compound_add read_fluor Measure fluorescence changes (FlexStation or FLIPR) compound_add->read_fluor data_analysis Data Analysis: EC50, Emax, α, τB calculation read_fluor->data_analysis stimulate Stimulate cells with PAM and ACh for 5-15 min serum_starve->stimulate lyse Lyse cells and collect lysate stimulate->lyse detect_perk Detect pERK1/2 via AlphaLISA or In-Cell Western lyse->detect_perk detect_perk->data_analysis end End data_analysis->end

Sources

Comparative

A Researcher's Guide to Establishing Reproducible Biological Assays for Novel Compounds: A Case Study with trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

Introduction: The Challenge of the Unknown and the Imperative of Reproducibility In the realm of drug discovery and biomedical research, the exploration of novel chemical entities is a daily pursuit. Compounds like trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Unknown and the Imperative of Reproducibility

In the realm of drug discovery and biomedical research, the exploration of novel chemical entities is a daily pursuit. Compounds like trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, often available from chemical suppliers with minimal accompanying biological data, represent both an opportunity and a significant challenge. The primary hurdle is not just to discover what a compound does, but to ensure that the observed effects are real, reliable, and, most importantly, reproducible.

Reproducibility is the cornerstone of scientific progress. Without it, findings are merely observations, not evidence. This guide is designed for researchers, scientists, and drug development professionals who are tasked with characterizing novel or sparsely documented compounds. Using trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride as a practical, albeit hypothetical, case study, we will walk through the essential steps to establish a robust and reproducible biological assay. Our focus will be on the "how" and "why" of experimental design, moving beyond a simple protocol to instill a framework for generating trustworthy and authoritative data.

Part 1: Foundational Characterization of the Test Article

Before a single cell is treated, the integrity of the compound itself must be rigorously established. An uncharacterized compound is an uncontrolled variable, and any data generated with it is inherently unreliable.

Physicochemical Identity and Purity Assessment

The first step is to verify that the compound in the vial is what it purports to be and to determine its purity. This is a non-negotiable step to prevent misleading results arising from contaminants or degradation.

  • Identity Verification: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. NMR provides structural information, confirming the atomic framework of the molecule, while high-resolution MS confirms the elemental composition.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a small molecule. It separates the active compound from any impurities, allowing for quantification. A purity level of >95% is generally considered the minimum for use in biological assays.

Expert Insight: Always request a Certificate of Analysis (CoA) from the supplier. However, it is best practice to independently verify the identity and purity, especially for a critical series of experiments, as batches can vary.

Solubility, Stability, and Stock Solution Best Practices

A compound can only exert a biological effect if it is properly dissolved and stable in the assay medium.

  • Solubility Testing: The solubility of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride should be empirically determined in various solvents, starting with dimethyl sulfoxide (DMSO) and aqueous buffers (e.g., PBS, saline). Inadequate solubility can lead to compound precipitation and a gross underestimation of potency.

  • Stock Solution Preparation: High-concentration stock solutions (e.g., 10-50 mM in 100% DMSO) are prepared to minimize the volume of solvent added to the final assay, which can have its own biological effects.

  • Stability Assessment: The stability of the compound in the chosen solvent and under storage conditions (e.g., -20°C or -80°C) should be assessed. This can be done by re-analyzing the stock solution by HPLC over time. Degradation can lead to a loss of activity or the emergence of new, confounding activities.

Part 2: Developing and Optimizing a Primary Biological Assay

For our case study, we will develop a common primary screening assay: a cell viability assay to determine if trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride has cytotoxic or cytostatic effects. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Data Acquisition A 1. Cell Culture (e.g., A549 cells) B 2. Cell Seeding (e.g., 5,000 cells/well) A->B D 4. Cell Treatment (Add compound to wells) B->D C 3. Compound Preparation (Serial Dilutions) C->D E 5. Incubation (e.g., 72 hours) D->E F 6. Add CellTiter-Glo® Reagent E->F G 7. Lyse Cells & Stabilize Luminescence F->G H 8. Read Luminescence (Plate Reader) G->H

Caption: Workflow for a cell viability assay.

Detailed Protocol: Cell Viability Assay

This protocol is designed to be a self-validating system through the inclusion of appropriate controls.

  • Cell Preparation:

    • Culture A549 human lung carcinoma cells in F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Rationale: The choice of cell line should be relevant to the intended research question. A549 is a widely used and well-characterized cell line. Consistent cell culture conditions are paramount for reproducibility.

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

    • Dilute cells to a final concentration of 5 x 10^4 cells/mL in the culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well white, clear-bottom plate.

    • Rationale: A white plate is used to maximize the luminescent signal. Seeding density must be optimized to ensure cells are in the exponential growth phase at the end of the assay.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride in 100% DMSO.

    • Perform a serial dilution of the compound in culture medium to create a dose-response curve (e.g., from 100 µM to 0.01 µM final concentration).

    • As a positive control, prepare serial dilutions of a known cytotoxic agent like Doxorubicin.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration wells (e.g., 0.1% DMSO).

    • After allowing the cells to adhere for 24 hours, remove the medium and add 100 µL of the medium containing the compound, positive control, or vehicle control.

    • Rationale: The dose-response curve is essential for determining potency (e.g., IC50). The vehicle control is critical to ensure that the solvent itself is not affecting cell viability. The positive control validates that the assay system is responsive.

  • Data Acquisition:

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

    • Rationale: The incubation time should be long enough to observe a significant effect of the compound on cell proliferation or viability.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Part 3: Data Interpretation, Comparison, and Ensuring Reproducibility

Quantitative Data Summary

To assess reproducibility, the experiment must be repeated multiple times (typically n≥3) on different days. The data can then be analyzed and compared. Below is a hypothetical dataset comparing our test compound to a known cytotoxic agent.

CompoundExperiment 1 IC50 (µM)Experiment 2 IC50 (µM)Experiment 3 IC50 (µM)Mean IC50 (µM)Standard Deviation
trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride12.515.213.813.81.35
Doxorubicin (Positive Control)0.850.910.880.880.03
Data Analysis and Visualization

The raw luminescence data is first normalized. The average signal from the vehicle control wells is set as 100% viability, and the average signal from wells with a high concentration of a cytotoxic agent (or no cells) is set as 0% viability. The percentage viability for each compound concentration is then calculated.

These normalized data are then plotted on a dose-response curve, with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis. A non-linear regression (sigmoidal dose-response) is used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the biological response.

G cluster_workflow IC50 Determination Workflow A Raw Luminescence Data B Normalize Data (0% and 100% Controls) A->B C Plot: % Viability vs. Log[Compound] B->C D Non-linear Regression (Sigmoidal Curve Fit) C->D E Calculate IC50 Value D->E

Caption: Data analysis workflow for IC50 determination.

Expert Insight on Reproducibility: The low standard deviation in the IC50 values for both the test compound and the positive control across three independent experiments suggests that the assay is robust and the results are reproducible. A high degree of variability in the positive control would indicate a systemic issue with the assay protocol or reagents, invalidating the results for the test compound.

Part 4: Conclusion and Best Practices

Characterizing a novel compound like trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride requires a methodical and rigorous approach. The biological data generated is only as reliable as the foundational work that underpins it.

Key Pillars for Ensuring Reproducibility:

  • Know Your Compound: Always start with the physicochemical characterization of your test article.

  • Optimize and Validate Your Assay: Do not assume a standard protocol is optimal. Optimize key parameters and include a full set of controls in every experiment.

  • Repeat and Report: True scientific findings are repeatable. Perform independent experiments and report measures of variability, such as standard deviation or confidence intervals.

  • Meticulous Record-Keeping: Document every detail, including cell passage number, reagent lot numbers, and specific instrument settings. This information is invaluable for troubleshooting irreproducibility.

By adhering to these principles, researchers can confidently generate high-quality, reproducible data that contributes meaningfully to the advancement of science and the development of new therapeutics.

References

  • Assay Guidance Manual. (Eli Lilly & Company and the National Center for Advancing Translational Sciences). [Link]

  • Principles of Assay Development and Validation. (Bio-Rad). [Link]

  • Good Research Practices. (National Institutes of Health). [Link]

Validation

Benchmarking Novel Pyrrolidine Derivatives: A Comparative Analysis of Trans-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride and Analogs in Muscarinic Receptor Binding

Authored by: A Senior Application Scientist Introduction The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity and the ability to introduce stereocenters make it an attractive starting point for designing potent and selective ligands for a variety of biological targets. This guide focuses on a systematic approach to benchmarking a novel pyrrolidine derivative, trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, against established analogs.

For the purpose of this comparative analysis, we will situate our target compound within the context of muscarinic acetylcholine receptor (mAChR) ligands. The mAChRs, a family of G protein-coupled receptors (GPCRs), are crucial in regulating a wide array of physiological functions, making them a significant target for therapeutic intervention in conditions like Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD). The development of subtype-selective mAChR ligands is a key objective in modern pharmacology to achieve targeted therapeutic effects while minimizing side effects.

This guide provides a framework for researchers and drug development professionals to evaluate the performance of novel pyrrolidine derivatives. We will delve into the rationale behind experimental design, present comparative data, and provide a detailed protocol for a fundamental benchmarking assay: the competitive radioligand binding assay.

Comparative Analysis of Pyrrolidine Derivatives

The performance of a novel compound can only be understood in the context of existing molecules. Below is a table comparing the binding affinities of our lead compound, trans-4-(1-Piperidinyl)-3-pyrrolidinol, with other relevant pyrrolidine-based muscarinic ligands. The data presented here is a composite of values reported in the scientific literature for structurally related compounds to provide a representative benchmark.

CompoundStructureM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
trans-4-(1-Piperidinyl)-3-pyrrolidinol (Hypothetical Data)151502512080
Oxotremorine M (Reference Compound)5108127
Pilocarpine (Reference Compound)200500150300250
(R)-3-quinuclidinyl (R)-3-pyrrolidinecarboxylate (Reference Compound)0.52131.5

Disclaimer: The data for trans-4-(1-Piperidinyl)-3-pyrrolidinol is hypothetical and for illustrative purposes within this guide. The reference compound data is representative of values found in pharmacological literature.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinity (Ki) of our test compounds, a competitive radioligand binding assay is a robust and widely accepted method. This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

Rationale for Method Selection

The competitive binding assay is a foundational experiment in pharmacology for several reasons:

  • Quantitative Potency: It provides a quantitative measure of a compound's affinity for the receptor, the Ki value, which is a crucial parameter for structure-activity relationship (SAR) studies.

  • Target Engagement: It directly demonstrates that the test compound interacts with the intended molecular target.

  • Versatility: The assay can be adapted to various receptor types and can be performed using membranes from cell lines expressing the receptor of interest or from native tissues.

Step-by-Step Protocol
  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1).

    • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • Prepare a series of dilutions of the test compound (e.g., trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride) and reference compounds.

    • In a 96-well plate, add the following to each well:

      • Receptor membranes (typically 10-50 µg of protein per well).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS, a non-selective muscarinic antagonist). The concentration of the radioligand should be close to its Kd value for the receptor.

      • Varying concentrations of the unlabeled test compound.

    • Include control wells for:

      • Total binding: Contains membranes and radioligand only.

      • Non-specific binding: Contains membranes, radioligand, and a high concentration of a known potent unlabeled ligand (e.g., 1 µM atropine) to saturate all specific binding sites.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, and then place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

    • Fit the data using a non-linear regression model (e.g., the one-site fit model) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_cells Cell Culture (CHO-M1) prep_membranes Membrane Preparation prep_cells->prep_membranes assay_setup Assay Plate Setup prep_membranes->assay_setup prep_reagents Reagent Dilution (Compounds & Radioligand) prep_reagents->assay_setup assay_incubation Incubation to Equilibrium assay_setup->assay_incubation assay_harvest Harvesting & Filtration assay_incubation->assay_harvest analysis_count Scintillation Counting assay_harvest->analysis_count analysis_calc IC50 Calculation analysis_count->analysis_calc analysis_ki Ki Determination (Cheng-Prusoff) analysis_calc->analysis_ki end Benchmarking Data analysis_ki->end Final Affinity Value

Caption: Workflow for Competitive Radioligand Binding Assay.

Mechanism of Action: Muscarinic Receptor Signaling

Understanding the downstream signaling pathways of the target receptor is critical for interpreting functional data. The M1, M3, and M5 muscarinic receptor subtypes primarily couple to the Gq/11 family of G proteins. Activation of these receptors initiates a cascade of intracellular events that ultimately lead to a cellular response.

Gq-Coupled Signaling Pathway
  • Ligand Binding: An agonist, such as a potent pyrrolidine derivative, binds to the orthosteric site of the M1, M3, or M5 receptor.

  • G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP.

  • PLC Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.

  • PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate protein kinase C (PKC).

  • Cellular Response: PKC proceeds to phosphorylate a variety of downstream target proteins, leading to a wide range of cellular responses, such as smooth muscle contraction, secretion, and neurotransmitter release.

Signaling Pathway Diagram

G agonist Pyrrolidine Agonist receptor M1/M3/M5 Receptor agonist->receptor Binds g_protein Gq Protein (GDP) receptor->g_protein Activates g_protein_active Gαq-GTP g_protein->g_protein_active GDP -> GTP plc Phospholipase C (PLC) g_protein_active->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates response Cellular Response pkc->response Phosphorylates Targets

Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway.

Conclusion

The systematic benchmarking of novel chemical entities is a cornerstone of successful drug discovery and development. By employing standardized assays such as the competitive radioligand binding assay, researchers can obtain high-quality, reproducible data on the affinity of new compounds like trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride for their intended targets. This data, when contextualized against known reference compounds and integrated with an understanding of the underlying signaling pathways, provides a robust foundation for advancing promising candidates through the development pipeline. The methodologies and frameworks presented in this guide are intended to equip researchers with the tools to conduct thorough and insightful comparative analyses of their novel pyrrolidine derivatives.

References

  • Title: Muscarinic receptors: their distribution and function in the brain and periphery. Source: Annals of the New York Academy of Sciences. URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Brief History. Source: Molecular Pharmacology. URL: [Link]

  • Title: Muscarinic acetylcholine receptor subtypes in the central nervous system and their relevance to the treatment of Alzheimer's disease. Source: Neurochemistry International. URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Validation of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride as an Analytical Reference Standard

Introduction: The Critical Role of a Well-Characterized Reference Standard In pharmaceutical development, the purity and identity of any substance are paramount. trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In pharmaceutical development, the purity and identity of any substance are paramount. trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is a key building block and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Establishing a fully validated analytical reference standard for this compound is not merely a procedural step; it is the foundation upon which the accuracy and reliability of all subsequent quality control testing rests. An impurity reference standard allows for the precise quantification of its presence in API batches, ensuring patient safety and regulatory compliance.[1]

This guide provides an in-depth, experience-driven comparison of analytical strategies for the comprehensive validation of this reference standard. We will move beyond rote procedural descriptions to explain the scientific rationale behind our methodological choices, focusing on the unique challenges presented by this molecule.

The Analytical Challenge: Navigating Extreme Polarity

The structure of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride presents a significant analytical hurdle: high polarity. The presence of a hydroxyl group, two secondary amine functions (one in the pyrrolidine ring, one in the piperidine ring), and its formulation as a dihydrochloride salt make it highly water-soluble.

This characteristic poses a direct challenge to the most common analytical technique in pharmaceuticals: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] In RP-HPLC, separation is achieved through hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18). Highly polar compounds, such as our target molecule, have minimal affinity for the stationary phase and are often poorly retained, eluting with or near the solvent front.[3][4] This can lead to inaccurate quantification, poor peak shape, and co-elution with other polar impurities.

Therefore, a central theme of this guide is the comparison of analytical techniques specifically suited for polar compounds to ensure a robust and reliable validation package.

Part 1: Comprehensive Structural Elucidation and Identity Confirmation

Before assessing purity, we must unequivocally confirm the chemical structure of the reference standard candidate. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural confirmation. Both ¹H and ¹³C NMR spectra are required to account for all proton and carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard candidate and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, in a 5 mm NMR tube. D₂O is often a good first choice due to the dihydrochloride salt form.

  • Acquisition: Record ¹H, ¹³C, and 2D NMR (like COSY and HSQC) spectra on a 500 MHz or higher spectrometer.[5]

  • Data Interpretation: The expected spectra would show characteristic signals for the piperidinyl and pyrrolidinol rings. The trans-stereochemistry can be confirmed through analysis of coupling constants and 2D NMR correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Technique Expected Chemical Shift (δ, ppm) Assignment
¹H NMR 4.0 - 4.5 H-3 and H-4 on pyrrolidine ring (adjacent to OH and piperidinyl group)
2.5 - 3.5 Protons on piperidine and pyrrolidine rings adjacent to nitrogen
1.5 - 2.0 Remaining methylene protons on the rings
¹³C NMR 65 - 75 C-3 (bearing OH group) and C-4 (bearing piperidinyl group)
45 - 60 Carbons adjacent to nitrogen atoms in both rings

| | 20 - 30 | Remaining ring carbons |

Note: Actual shifts will depend on the solvent and pH. The data presented is based on typical values for similar structures.[6][7]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

Experimental Protocol: LC-MS Analysis

  • System: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the nitrogen atoms are readily protonated.

  • Analysis: Observe the protonated molecular ion [M+H]+. The measured mass should be within 5 ppm of the theoretical mass. For C₉H₁₈N₂O, the theoretical monoisotopic mass of the free base is 170.1419 Da.[8] The observed [M+H]+ ion should therefore be at m/z 171.1492.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of key functional groups.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation: The spectrum should confirm the presence of key functional groups.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 3500 (broad) O-H stretch Hydroxyl group
2800 - 3000 C-H stretch Aliphatic C-H
2400 - 2700 (broad) N-H stretch Amine hydrochloride salt

| 1050 - 1150 | C-O stretch | Secondary alcohol |

Reference data for piperidine and pyrrolidine structures supports these assignments.[9][10][11]

Part 2: Purity Assessment - A Comparative Chromatographic Approach

This is where the validation process becomes most nuanced. A robust, validated purity method is essential for certifying the reference standard. Given the high polarity of the analyte, we will compare two primary HPLC techniques.

Caption: HPLC method selection based on analyte polarity.

Approach A: Specialized Reversed-Phase HPLC

While standard C18 columns are unsuitable, specialized RP columns with polar-embedded or polar-endcapped stationary phases can offer improved retention for polar analytes.[2] These columns are designed to be compatible with highly aqueous mobile phases without suffering from "dewetting," a phenomenon that causes retention loss.[2]

Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly preferred technique for highly polar and ionizable compounds.[12] It utilizes a polar stationary phase (e.g., bare silica, or bonded with diol or amide phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The mechanism involves partitioning the analyte into a water-enriched layer on the surface of the stationary phase, leading to strong retention of polar compounds.[2]

Comparative Performance Data (Illustrative)

The following table summarizes the expected performance of these two approaches for our target analyte.

Table 3: Comparison of HPLC Methodologies

Parameter Specialized RP-HPLC HILIC Rationale / Advantage
Retention Factor (k') 1.5 - 3.0 (with optimization) > 3.0 HILIC provides superior retention for highly polar compounds.[12]
Peak Tailing Factor 1.2 - 1.8 1.0 - 1.5 HILIC often yields more symmetric peaks for polar bases.
Mobile Phase Highly aqueous (>95% water) with buffer/ion-pair reagent. High organic (>80% ACN) with aqueous buffer. HILIC mobile phases are more volatile, making them ideal for LC-MS.[2]
Sensitivity (LC-MS) Moderate (ion-pairing agents can cause suppression). High (volatile mobile phases enhance ESI efficiency).[12] HILIC is inherently more compatible with mass spectrometry.

| Robustness | Can be sensitive to buffer concentration and pH. | Can be sensitive to water content in the mobile phase and sample diluent. | Both require careful control, but HILIC protocols are well-established. |

Part 3: The Validation Protocol (Based on HILIC-UV/CAD)

The validation of the chosen analytical procedure must demonstrate its suitability for its intended purpose, as mandated by ICH Q2(R1) guidelines.[13][14][15] We will use a Charged Aerosol Detector (CAD) alongside UV, as the molecule lacks a strong chromophore, and CAD provides more uniform response for non-volatile analytes.

Caption: Workflow for analytical method validation.

System Suitability Test (SST)

This is a self-validating check performed before each run to ensure the system is performing correctly.

  • Procedure: Make five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing Factor: ≤ 1.8

    • Theoretical Plates: ≥ 2500

Specificity

The method must be able to unequivocally assess the analyte in the presence of impurities and degradation products.

  • Procedure:

    • Analyze a blank (diluent).

    • Analyze the reference standard.

    • Perform forced degradation (stress testing) on the standard by exposing it to acid, base, peroxide, heat, and light. Analyze the stressed samples.

  • Acceptance Criteria: The main peak should be spectrally pure (if using a PDA detector) and well-resolved from any degradation peaks (Resolution > 2.0).

Linearity and Range

Demonstrates a direct proportional relationship between concentration and detector response.

  • Procedure: Prepare a series of at least five concentrations, ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration (e.g., 0.05% to 1.2% for an impurity method).[16]

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.998

    • The y-intercept should be close to zero.

Accuracy

The closeness of the test results to the true value.

  • Procedure: Spike a blank matrix with the reference standard at three different concentration levels (e.g., LOQ, 100%, and 120% of the range), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.[16]

Precision

Demonstrates the method's consistency.

  • Repeatability (Intra-assay): Analyze six individual preparations of the standard at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The lowest concentrations at which the analyte can be reliably detected and quantified.

  • Procedure: Determine based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1. Precision at the LOQ should have an RSD ≤ 10.0%.

Conclusion and Final Recommendation

The validation of an analytical reference standard for trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride requires a scientifically sound approach that directly addresses the molecule's high polarity. A standard RP-HPLC method is insufficient for this task.

This guide demonstrates that a Hydrophilic Interaction Liquid Chromatography (HILIC) method is the superior choice. It provides robust retention, excellent peak shape, and is highly compatible with mass spectrometry, which is invaluable for impurity identification. By following a rigorous validation protocol according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and sensitivity, the HILIC method can be fully qualified. This comprehensive validation package ensures that the trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride reference standard is fit for its purpose, providing a reliable and accurate benchmark for quality control throughout the pharmaceutical development lifecycle.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Investigations of a Dog blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer. [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione (1).... [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Japanese Pharmacopoeia. (n.d.). 1330 - Validation of Analytical Procedures / General Information. [Link]

  • ResearchGate. (n.d.). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded.... [Link]

  • R Discovery. (2003). FTIR, 1H and 13C NMR spectra of 1:1 complexes of 1-piperidineacetic acid and N-methylpiperidine betaine with mineral acids. [Link]

  • PubMed. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • NextSDS. (n.d.). trans-4-(1-piperidinyl)-3-pyrrolidinol(SALTDATA: 2HCl). [Link]

  • ResearchGate. (2026). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • Agilent Technologies. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX.... [Link]

  • Waters Corporation. (n.d.). Development and Validation of an Analytical Method for the Determination of Various Pyrrolizidine Alkaloids in Plant-Based Foods and Honey Using LC-MS/MS. [Link]

  • ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue.... [Link]

  • Chemistry Europe. (n.d.). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • PubChem. (n.d.). trans-4-(1-piperidinyl)-3-pyrrolidinol dihydrochloride. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensurin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a self-validating system for waste management in your laboratory. Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind each procedural choice, ensuring that safety and compliance are integral to your workflow.

Hazard Identification and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its structural components—a pyrrolidinol core and a piperidinyl group—suggest a hazard profile similar to other heterocyclic amines and their hydrochloride salts.

Based on data from analogous compounds, trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride should be treated as a hazardous substance.[1][2] The primary anticipated risks are:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of causing serious irritation or damage to the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion may be harmful and can cause gastrointestinal irritation.[2][4]

These hazards necessitate that this compound's waste stream be managed as regulated hazardous chemical waste. It must never be disposed of in standard trash or poured down the drain.[5][6][7]

Hazard ClassificationAnticipated Risk CategoryPrimary Route of Exposure
Skin Corrosion/IrritationCategory 2Dermal Contact
Serious Eye Damage/IrritationCategory 2AOcular Contact
Specific Target Organ ToxicityCategory 3 (Respiratory)Inhalation
Acute ToxicityPotential HarmIngestion

Personal Protective Equipment (PPE) and Safe Handling

Proper protection is non-negotiable when handling the pure compound or its waste. The following PPE is mandatory to mitigate the risks identified above.

PPE TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8]Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal contact and skin irritation.[1][2]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (if handling large quantities of powder outside a fume hood).Prevents inhalation of dust that can cause respiratory irritation.[9]

Safe Handling Protocol:

  • Work Area Preparation: Always handle the solid chemical within a certified chemical fume hood to contain any airborne dust.

  • Personal Protection: Don all required PPE before handling the material.

  • Weighing and Transfer: When weighing the solid, use anti-static weigh paper or a contained balance enclosure. For transfers, use spatulas and other tools that minimize dust generation.

  • Solution Preparation: Add the solid to the solvent slowly. Avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[1][10] Decontaminate the work surface.

Spill Management Protocol

Accidents can happen, and a prepared response is critical to maintaining a safe laboratory environment. For small-scale spills (less than 100g of solid or 250mL of solution), follow this procedure.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, put on the full complement of PPE, including gloves, safety goggles, and a lab coat.

  • Contain and Absorb:

    • For Solids: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill absorbent.[11] Do not dry sweep, as this can create dust.

    • For Liquids: Cover the spill with an appropriate absorbent material.

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and chemically compatible container.[1][8]

  • Label the Container: Immediately label the container as "Hazardous Waste" with the full chemical name and an approximate concentration.

  • Decontaminate: Wipe the spill area with a damp cloth or sponge. Collect the cleaning materials as contaminated waste.

  • Final Disposal: The sealed container of spill cleanup material must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) department.

Waste Segregation and Collection: A Cradle-to-Grave Approach

The Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" management system for hazardous waste, meaning it must be tracked from generation to final disposal.[5] This process begins in the lab.

Waste Streams & Container Selection:

Waste Stream TypeRecommended ContainerIncompatible Materials to Avoid
Unused or Expired Solid Original, tightly sealed container or a new, clearly labeled glass or high-density polyethylene (HDPE) bottle.N/A
Aqueous Solutions Glass or HDPE carboy/bottle. Do not use metal containers.[12]Strong oxidizing agents, strong acids, strong bases.[2]
Organic Solvent Solutions Glass or HDPE solvent-safe container.Incompatible solvents (e.g., do not mix halogenated and non-halogenated solvents unless permitted by your EHS program).
Contaminated Labware Lined, puncture-resistant solid waste container (e.g., a designated pail or drum).Liquids, sharps (needles, scalpels).

Step-by-Step Collection Protocol:

  • Select the Right Container: Choose a container that is chemically compatible with the waste and is in good condition with a secure, leak-proof lid.[6][13]

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" tag provided by your EHS department.[14] Fill in all required information: full chemical name, concentration, and accumulation start date.

  • Segregate Waste: Never mix incompatible waste streams. This compound's waste should be kept separate from strong acids, bases, and oxidizing agents.[2]

  • Collect Waste:

    • For solutions, use a funnel to prevent spills.

    • For contaminated solids (gloves, weigh boats, paper towels), place them in the designated solid waste container.

  • Keep Containers Closed: Except when adding waste, all hazardous waste containers must be kept tightly sealed.

  • Avoid Overfilling: Leave at least 10% of headspace in liquid containers to allow for vapor expansion.[12][14]

  • Use Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.[6][15]

Final Disposal Pathway: From Lab to Licensed Facility

The ultimate destination for this chemical waste is a licensed Treatment, Storage, and Disposal Facility (TSDF). Your role is to prepare it for safe collection by your institution's EHS office or a contracted hazardous waste disposal company.[5][8]

The following workflow diagram illustrates the decision-making process for handling and disposing of waste generated from trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride.

G Disposal Workflow for trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride Waste A Waste Generated B Unused/Expired Solid A->B Solid C Aqueous or Organic Solution A->C Liquid D Contaminated Labware (Gloves, Wipes, Glassware) A->D Solid E Collect in original or compatible, sealed container. B->E F Collect in compatible, leak-proof liquid waste container. C->F G Collect in designated, lined solid waste container. D->G H Affix Hazardous Waste Tag. Specify all constituents. E->H F->H G->H I Store in designated Satellite Accumulation Area (SAA) with secondary containment. H->I J Schedule pickup with Institutional EHS or Licensed Waste Vendor. I->J

Caption: Decision workflow for proper segregation and disposal of laboratory waste.

Regulatory Framework: All procedures described are designed to comply with regulations set forth by:

  • The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[5][6][12]

  • The Occupational Safety and Health Administration (OSHA): Through its Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), which ensures worker safety during these operations.[16]

Always consult your institution-specific Chemical Hygiene Plan and EHS guidelines, as they provide protocols tailored to your facility and local regulations.

References

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulation of Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • SAFETY DATA SHEET (3-Pyrrolidinol). (2009, October 2). Fisher Scientific.
  • Safety Data Sheet (3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride). (2024, April 17). Angene Chemical.
  • SAFETY DATA SHEET ((R)-3-Pyrrolidinol hydrochloride). (2011, November 15). Fisher Scientific.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • MATERIAL SAFETY DATA SHEET (TRANSLINE* HERBICIDE). Dow AgroSciences LLC.
  • SAFETY DATA SHEET (Pyrrolidin-3-ol). (2009, October 2). Fisher Scientific.
  • SAFETY DATA SHEET (1-Methyl-2-pyrrolidinone). (2026, March 3). Sigma-Aldrich.
  • Material Safety Data Sheet (Piperazine Dihydrochloride). (2007, May 10). Spectrum Chemical.
  • Safety Data Sheet (4-Piperidone hydrochloride hydrate). (2025, August 18). Cayman Chemical.
  • OSHA Chemical Storage Requirements [2025 Guide]. Safety by Design.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • SAFETY DATA SHEET (Pyrrolidine). (2025, November 6). Sigma-Aldrich.
  • Hazardous Waste and Disposal Consider
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego Blink.
  • NIH Waste Disposal Guide 2022.

Sources

Handling

Strategic Protocol for Safe Engagement: Handling and Disposal of trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

As research and development in pharmaceuticals advance, the need for a nuanced understanding of chemical handling safety becomes paramount. This guide provides a comprehensive operational and safety framework for managin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As research and development in pharmaceuticals advance, the need for a nuanced understanding of chemical handling safety becomes paramount. This guide provides a comprehensive operational and safety framework for managing trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride. Moving beyond a simple checklist, we will establish a multi-layered system of controls that prioritizes risk mitigation at every stage, from initial handling to final disposal. This protocol is designed for the professional researcher, scientist, and drug development expert, grounding every recommendation in established safety science and regulatory standards.

Hazard Profile Analysis: Understanding the Compound

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride is a complex diamine salt. While specific toxicological data for this exact compound is not widely published, its structural components—a pyrrolidinol ring, a piperidinyl group, and its nature as a dihydrochloride salt—provide a strong basis for a predictive hazard assessment based on analogous chemical classes.[1][2] Amines and their hydrochloride salts are frequently categorized as irritants.[2][3]

The primary anticipated risks are associated with direct contact and inhalation of the compound, which is typically a solid powder.

Hazard Classification (Anticipated)Route of ExposurePotential Health Effects
Skin Irritation (Category 2) DermalCauses skin irritation, redness, and discomfort upon contact.[4][5][6]
Serious Eye Irritation (Category 2A) OcularCauses serious eye irritation, pain, and potential damage if dust enters the eyes.[4][5][6]
Specific Target Organ Toxicity - Single Exposure (Category 3) InhalationInhalation of dust may cause respiratory tract irritation, leading to coughing and shortness of breath.[3][4][5]

This assessment mandates a handling procedure rooted in the hierarchy of controls, where Personal Protective Equipment (PPE) serves as the critical final barrier against exposure.

The Core Safety Workflow: A Multi-Layered Defense

Effective chemical safety is not merely about wearing protective gear; it is an integrated workflow. The following diagram illustrates the necessary sequence of operations, ensuring that engineering and administrative controls are in place before PPE is even selected. This approach is consistent with guidelines from the Occupational Safety and Health Administration (OSHA).[7][8]

G cluster_prep Phase 1: Preparation & Planning cluster_eng Phase 2: Engineering & Environment cluster_ops Phase 3: Operation & Disposal Risk_Assessment 1. Risk Assessment (Review SDS of Analogues) SOP_Dev 2. Develop SOP (Handling & Emergency) Risk_Assessment->SOP_Dev Training 3. Personnel Training (Verify Competency) SOP_Dev->Training Fume_Hood 4. Primary Engineering Control (Certified Chemical Fume Hood) Training->Fume_Hood Safety_Station 5. Verify Safety Equipment (Eyewash, Shower, Spill Kit) Fume_Hood->Safety_Station PPE_Selection 6. Select & Don PPE (Based on Task) Safety_Station->PPE_Selection Handling 7. Execute Task (Weighing, Dissolving) PPE_Selection->Handling Decontamination 8. Decontaminate & Doff PPE Handling->Decontamination Disposal 9. Segregate & Dispose Waste Decontamination->Disposal

Caption: Core safety workflow from planning to disposal.

Engineering Controls (Primary Barrier)

Your first line of defense is to minimize exposure by design.

  • Chemical Fume Hood: All manipulations of solid trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride, especially weighing and initial dissolution, must be performed inside a certified chemical fume hood.[9] This contains airborne particulates at the source, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[7][10]

Administrative Controls (Procedural Safeguards)

These are the protocols and behaviors that ensure safe handling.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical must be available to all personnel.

  • Training: All users must be trained on the specific hazards and handling procedures outlined in the SOP and this guide.[11][12]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][10] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10][13]

Detailed PPE Specifications and Protocols

PPE is the final and essential barrier between the researcher and the chemical. The selection of appropriate PPE is task-dependent.

Respiratory Protection

Causality: The primary inhalation hazard stems from airborne dust generated when handling the solid compound. A NIOSH-approved respirator is required to filter these particulates.

  • For Weighing and Handling Solids: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is the minimum requirement.[14]

  • For Large Spills or Poor Ventilation: If engineering controls fail or a large spill occurs, a higher level of protection is necessary. This includes a half-mask or full-facepiece air-purifying respirator (APR) with P100 (high-efficiency) particulate filters.[15]

  • Fit Testing: All tight-fitting respirators require annual fit testing as per OSHA regulations (29 CFR 1910.134) to ensure a proper seal.[15]

Hand Protection

Causality: To prevent skin irritation, chemical-resistant gloves are mandatory. The glove material must be appropriate for handling amine salts and any solvents used.

  • Recommended Material: Nitrile gloves are the standard choice, offering good chemical resistance and dexterity.[1]

  • Protocol:

    • Always inspect gloves for tears, pinholes, or signs of degradation before use.[10]

    • Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[10]

    • For extended operations or when working with solutions, consider double-gloving.

    • Dispose of contaminated gloves as hazardous waste.

Eye and Face Protection

Causality: The compound is a serious eye irritant. Protecting the eyes from dust and splashes is critical.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Enhanced Protection: When there is a higher risk of splashes (e.g., during dissolution or transfer of solutions), chemical splash goggles should be worn.[3]

  • Full-Face Protection: For large-scale operations or significant spill cleanup, a face shield worn over chemical splash goggles provides the highest level of protection.[6][16]

Body Protection

Causality: A lab coat protects street clothes and skin from minor spills and contamination.

  • Standard Use: A long-sleeved laboratory coat is required.

  • Enhanced Protection: For tasks with a higher splash potential, a chemical-resistant apron over the lab coat provides an additional layer of safety.

TaskPrimary HazardRequired Personal Protective Equipment
Weighing Solid Compound Inhalation of dust, Skin/Eye contactN95 Respirator, Nitrile Gloves, Chemical Splash Goggles, Lab Coat
Dissolving in Solvent Inhalation of dust, Skin/Eye splash(Inside Fume Hood) Nitrile Gloves, Chemical Splash Goggles, Lab Coat
Transferring Solutions Skin/Eye splashNitrile Gloves, Safety Glasses with Side Shields (Goggles preferred), Lab Coat
Reaction Monitoring/Workup Skin/Eye splashNitrile Gloves, Safety Glasses with Side Shields, Lab Coat
Small Spill Cleanup (<5g) Inhalation, Dermal ContactHalf-mask respirator with P100 filters, Nitrile Gloves (double), Chemical Splash Goggles, Lab Coat

Emergency Protocols and Decontamination

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][17] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10][18] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill Management:

    • Evacuate the immediate area and restrict access.

    • Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material like vermiculite or sand.[1]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[1]

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.[1]

Waste Management and Disposal Logistics

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance. All waste containing trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride must be treated as hazardous waste.[1]

G Start Waste Generated Decision Solid or Liquid? Start->Decision Solid_Container Solid Hazardous Waste Container (HDPE, Secure Lid) Decision->Solid_Container Solid (e.g., contaminated paper, tips) Liquid_Container Liquid Hazardous Waste Container (Compatible, Secure Lid) Decision->Liquid_Container Liquid (e.g., reaction mixtures) Label_Solid Label Container: 'Hazardous Waste' Full Chemical Name Date Solid_Container->Label_Solid Label_Liquid Label Container: 'Hazardous Waste' Full Chemical Name Solvent(s) & Concentration Date Liquid_Container->Label_Liquid EHS_Pickup Store in Satellite Accumulation Area & Arrange EHS Pickup Label_Solid->EHS_Pickup Label_Liquid->EHS_Pickup

Caption: Decision workflow for chemical waste disposal.

Operational Plan:

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[1] Use separate, dedicated containers for solid and liquid waste.[1]

  • Containment: Use containers made of compatible materials (e.g., high-density polyethylene) with secure, tight-fitting lids.[1]

  • Labeling: Clearly label every waste container with "Hazardous Waste," the full chemical name, and the accumulation start date.[1][12] For liquid waste, also list the solvent composition and approximate concentration.

  • Disposal: Never dispose of this chemical down the drain or in the regular trash.[1] All disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[9]

By integrating this comprehensive strategy of hazard analysis, multi-layered controls, and meticulous planning, you can ensure a safe and compliant environment for the innovative work you perform.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Cayman Chemical. (2025, August 18). Safety Data Sheet - 4-Piperidone (hydrochloride hydrate).
  • Benchchem. (n.d.). Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals.
  • IQSafety. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • IQSafety. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Sigma-Aldrich. (2026, March 3). Safety Data Sheet - N-methyl-2-pyrrolidone.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 3-Pyrrolidinol.
  • Fisher Scientific. (2023, October 6). Safety Data Sheet - Pyrrolidine.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 2
Reactant of Route 2
trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride
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